molecular formula C54H108NO8P B039435 23:0 PC CAS No. 112241-60-8

23:0 PC

Numéro de catalogue: B039435
Numéro CAS: 112241-60-8
Poids moléculaire: 930.4 g/mol
Clé InChI: XGMMADXONKETMF-OIVUAWODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) is a well-defined, saturated phospholipid that serves as a critical molecular tool in biophysical and biochemical research. Its primary research value lies in its application as a key component for constructing synthetic lipid bilayers and liposomes, providing a stable model to study the structure, dynamics, and function of biological membranes . The defined 23-carbon acyl chains allow researchers to systematically investigate lipid polymorphism, phase transition behavior, and the fundamental principles of lipid packing, which are crucial for understanding cellular processes . In the field of drug delivery, this compound is invaluable for formulating liposomal nanoparticles. Phospholipids with similar structures have been demonstrated to significantly enhance the adhesion of nanoparticles to biological membranes and improve their transport, particularly in complex environments like the central nervous system . Furthermore, the use of specific saturated phospholipids in the gel phase has been shown to augment antigen presentation on Major Histocompatibility Complex Class II and the display of costimulatory molecules by dendritic cells in vitro, highlighting the potential of this compound in the design of advanced vaccine adjuvants and immunogenic carriers . This makes it a promising excipient for developing next-generation nanomedicines and pharmaceutical formulations aimed at improving bioavailability and targeted delivery . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

[(2R)-2,3-di(tricosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-51H2,1-5H3/t52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMMADXONKETMF-OIVUAWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H108NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149965
Record name 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

930.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112241-60-8
Record name 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 23:0 Phosphatidylcholine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 23:0 Phosphatidylcholine (PC), a saturated phosphatidylcholine with 23-carbon fatty acid chains. While not a common naturally occurring phospholipid, 23:0 PC serves as a valuable tool in various research and development applications, primarily as an internal standard in lipidomics and for the preparation of synthetic liposomes with specific physical properties. This document details its physicochemical characteristics, common applications with exemplary experimental protocols, and its general role within the broader context of phosphatidylcholine signaling.

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes.[1] They consist of a choline (B1196258) head-group, a phosphate (B84403) group, a glycerol (B35011) backbone, and two fatty acid chains. The length and saturation of these fatty acid chains determine the physical properties of the PC molecule and the membranes they form. 23:0 Phosphatidylcholine, also known as 1,2-ditricosanoyl-sn-glycero-3-phosphocholine or PC(23:0/23:0), is a synthetic phosphatidylcholine characterized by two 23-carbon saturated fatty acyl chains. Its unique odd-chain length makes it rare in biological systems, which is a key attribute for its use as an internal standard in mass spectrometry-based lipid analysis. Furthermore, its defined chemical structure and physical properties are advantageous for the formulation of liposomes in drug delivery research.

Physicochemical Properties

23:0 Phosphatidylcholine is a white powder with well-defined physical and chemical characteristics. These properties are crucial for its application in research settings, influencing its behavior in both in vitro and in vivo systems.

PropertyValue
Synonyms 1,2-ditricosanoyl-sn-glycero-3-phosphocholine, PC(23:0/23:0)
Molecular Formula C₅₄H₁₀₈NO₈P
Molecular Weight 930.411 g/mol
Exact Mass 929.781 g/mol
Percent Composition C: 69.71%, H: 11.70%, N: 1.51%, O: 13.76%, P: 3.33%
Physical Form Powder
Purity >99% (as determined by TLC)
Transition Temperature (Tm) 79.5 °C
Storage Temperature -20°C
Solubility Soluble in chloroform (B151607)
CAS Number 112241-60-8

Key Applications and Experimental Protocols

The unique properties of 23:0 Phosphatidylcholine make it a valuable tool in lipid research and drug development. Its primary applications are as an internal standard for lipidomics studies and in the formation of liposomes for drug delivery.

Internal Standard for Mass Spectrometry-Based Lipidomics

Due to its synthetic nature and odd-numbered fatty acid chains, this compound has very low endogenous abundance in most biological samples. This makes it an excellent internal standard for the quantification of other phospholipid species in complex mixtures by liquid chromatography-mass spectrometry (LC-MS).

This protocol outlines a general workflow for the extraction and analysis of phospholipids from a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

  • Sample Preparation and Lipid Extraction (Bligh-Dyer Method):

    • To a 1 mL sample, add a known amount of this compound in chloroform (e.g., 10 nmol).

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

    • Add 1.25 mL of chloroform and vortex.

    • Add 1.25 mL of water and vortex.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in a known volume of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract onto a suitable liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a C18 reversed-phase column for separation of lipid species.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific MRM transition for this compound should be monitored, along with the transitions for the analytes of interest. The precursor ion for [this compound + H]⁺ is m/z 930.8, and a characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.

    • The peak area of the analyte is normalized to the peak area of the this compound internal standard to account for variations in sample preparation and instrument response.

experimental_workflow_mass_spectrometry cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with This compound Internal Standard sample->add_is extract Lipid Extraction (e.g., Bligh-Dyer) add_is->extract dry Dry Down extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Quantification (Analyte Area / IS Area) lcms->quant

Workflow for using this compound as an internal standard in LC-MS.
Preparation of Unilamellar Liposomes

This compound is used to prepare synthetic liposomes with a high phase transition temperature (Tm = 79.5°C). This property results in the formation of rigid, stable liposomes at physiological temperatures, which can be advantageous for controlled drug release studies.

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

  • Lipid Film Formation:

    • Dissolve this compound (and any other lipids or lipid-soluble drugs) in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing. The temperature of the buffer should be above the Tm of the lipid (i.e., >79.5°C for this compound). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid's Tm.

    • Typically, 10-21 passes through the membrane are sufficient to produce a homogenous population of small unilamellar vesicles (SUVs).

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined by dynamic light scattering (DLS).

    • The morphology of the liposomes can be visualized using transmission electron microscopy (TEM).

experimental_workflow_liposome_preparation cluster_prep Liposome Preparation cluster_char Characterization dissolve Dissolve this compound in Chloroform film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Buffer (T > Tm) to form MLVs film->hydrate extrude Extrude through Membrane (e.g., 100 nm) to form SUVs hydrate->extrude dls Dynamic Light Scattering (Size, Zeta Potential) extrude->dls tem Transmission Electron Microscopy (Morphology) extrude->tem

Workflow for the preparation of unilamellar liposomes using this compound.

Biological Role and Signaling

While 23:0 Phosphatidylcholine itself is not a significant component of natural biological systems, phosphatidylcholines, in general, play crucial roles in cellular function. They are the most abundant phospholipid in mammalian membranes, contributing to membrane structure and fluidity.[1] PCs also serve as a precursor for various signaling molecules.

One important signaling pathway involving PCs is the generation of the second messenger diacylglycerol (DAG). This can occur through the action of phospholipase C (PLC) or the combined action of phospholipase D (PLD) and phosphatidic acid phosphatase (PAP). The DAG produced from PC hydrolysis can activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, influencing cellular processes such as proliferation, differentiation, and apoptosis.

signaling_pathway_pc cluster_membrane Cell Membrane cluster_enzymes Enzymatic Hydrolysis cluster_products Signaling Products cluster_downstream Downstream Signaling PC Phosphatidylcholine (e.g., this compound in synthetic systems) PLC Phospholipase C (PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD DAG Diacylglycerol (DAG) PLC->DAG Cho Choline PLD->Cho PA Phosphatidic Acid (PA) PLD->PA PAP Phosphatidic Acid Phosphatase (PAP) PAP->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates PA->PAP CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) PKC->CellularResponse Phosphorylates Targets

General Phosphatidylcholine signaling pathway leading to DAG production.

Synthesis and Purification

1,2-ditricosanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid. While detailed, proprietary synthesis methods may vary by manufacturer, a general approach involves the acylation of a glycerophosphocholine backbone with tricosanoic acid. A common method is Steglich esterification, where sn-glycero-3-phosphocholine is reacted with an excess of the desired fatty acid (in this case, tricosanoic acid) in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP).

Purification is critical to remove byproducts and unreacted starting materials. Commercially available this compound is typically purified by High-Performance Liquid Chromatography (HPLC) to achieve a purity of greater than 99%.

Conclusion

23:0 Phosphatidylcholine is a high-purity, synthetic phospholipid with significant utility in the fields of lipidomics and drug delivery. Its unique odd-chain fatty acid composition makes it an ideal internal standard for accurate quantification of phospholipids in complex biological samples. Additionally, its high phase transition temperature allows for the formulation of stable, rigid liposomes for specialized drug delivery applications. This guide has provided a detailed overview of its properties, applications, and relevant experimental protocols to aid researchers in leveraging this valuable tool in their scientific endeavors.

References

An In-depth Technical Guide to 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (PC(23:0/23:0))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-ditricosanoyl-sn-glycero-3-phosphocholine, abbreviated as PC(23:0/23:0), is a synthetic, saturated phosphatidylcholine characterized by two 23-carbon acyl chains. As a member of the very-long-chain phosphatidylcholine family, its unique physical and chemical properties make it a valuable tool in membrane biophysics, and it has found a significant application as an internal standard in the field of lipidomics. This technical guide provides a comprehensive overview of the core properties of PC(23:0/23:0), including its chemical and physical characteristics, a detailed experimental protocol for its use in lipidomics, and a representative synthesis and purification scheme.

Core Properties of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine

The distinct properties of PC(23:0/23:0) are primarily dictated by its long, saturated acyl chains. These characteristics influence its behavior in aqueous and organic environments and its interaction with other lipids and proteins.

Chemical Properties
PropertyValueSource(s)
Synonyms PC(23:0/23:0), DTPC
CAS Number 112241-60-8[1]
Molecular Formula C₅₄H₁₀₈NO₈P
Molecular Weight 930.41 g/mol
Purity >99% (as specified by commercial suppliers)
Storage Temperature -20°C
Stability Stable for at least one year when stored properly at -20°C.
Physical Properties

The long saturated acyl chains of PC(23:0/23:0) result in a high phase transition temperature and low aqueous solubility.

PropertyValueSource(s)
Appearance White solid
Phase Transition Temperature (Tm) 79.5°C
Solubility Organic Solvents: Soluble in chloroform (B151607) and other halogenated hydrocarbons. Aqueous Solutions: Very poorly soluble.
Critical Micelle Concentration (CMC) Expected to be in the nanomolar (nM) range or lower. An exact experimental value is not readily available in the literature.

Biological Significance and Applications

While not a common endogenous lipid, the study of synthetic very-long-chain phosphatidylcholines like PC(23:0/23:0) provides valuable insights into the biophysical properties of cell membranes. The incorporation of such lipids can significantly alter membrane thickness, fluidity, and permeability, impacting the function of embedded proteins.

The primary and most widespread application of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine is as an internal standard in mass spectrometry-based lipidomics. Its synthetic nature and odd-numbered carbon chains mean it is not naturally present in most biological samples, making it an ideal spike-in for the accurate quantification of other lipid species.

Experimental Protocols

Representative Synthesis and Purification of Very-Long-Chain Phosphatidylcholines

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Tricosanoic acid (23:0 fatty acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous chloroform

  • Anhydrous pyridine (B92270)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol (B129727), water mixtures)

Procedure:

  • Activation of Tricosanoic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tricosanoic acid in anhydrous chloroform. Add DCC and DMAP to the solution. Stir the reaction mixture at room temperature for 1-2 hours to form the fatty acid anhydride.

  • Esterification: Add a solution of sn-glycero-3-phosphocholine in anhydrous pyridine to the reaction mixture. The reaction is typically stirred at a slightly elevated temperature (e.g., 40-50°C) for 24-72 hours.

  • Reaction Quenching and Work-up: After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature. Add a small amount of water to quench any unreacted anhydride. The dicyclohexylurea byproduct will precipitate and can be removed by filtration.

  • Extraction: The filtrate is then washed sequentially with dilute acid (e.g., 0.1 N HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification by Column Chromatography: The crude product is purified by silica gel column chromatography. A typical elution gradient starts with chloroform and gradually increases the polarity by adding methanol and a small amount of water. Fractions are collected and analyzed by TLC.

  • Final Product Characterization: Fractions containing the pure 1,2-ditricosanoyl-sn-glycero-3-phosphocholine are pooled, and the solvent is evaporated. The final product should be dried under high vacuum to remove any residual solvents and stored at -20°C. The purity and identity of the final product should be confirmed by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Use of PC(23:0/23:0) as an Internal Standard in Lipidomics

This protocol outlines the general workflow for using 1,2-ditricosanoyl-sn-glycero-3-phosphocholine as an internal standard for the quantification of phosphatidylcholines in a biological sample by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (PC(23:0/23:0)) internal standard solution of known concentration

  • Solvents for lipid extraction (e.g., chloroform, methanol, water - Folch or Bligh-Dyer methods)

  • Solvents for LC-MS analysis (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium (B1175870) formate)

  • LC-MS system equipped with a suitable column (e.g., C18 reversed-phase) and a triple quadrupole or high-resolution mass spectrometer.

Procedure:

  • Sample Preparation: To a known amount of the biological sample, add a precise volume of the PC(23:0/23:0) internal standard solution.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This will separate the lipids from other cellular components.

  • Sample Reconstitution: After extraction, the lipid-containing organic phase is dried down under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the reconstituted lipid extract onto the LC-MS system. The liquid chromatography step separates the different lipid species based on their polarity and acyl chain length. The mass spectrometer then detects and fragments the eluting lipids.

  • Data Analysis: The peak area of the endogenous phosphatidylcholine species is compared to the peak area of the known amount of the PC(23:0/23:0) internal standard. This ratio is used to calculate the concentration of the endogenous phosphatidylcholines in the original sample.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification GPC sn-Glycero-3-phosphocholine (GPC) Esterification Esterification in Pyridine GPC->Esterification TricosanoicAcid Tricosanoic Acid (23:0) DCC_DMAP DCC / DMAP in Chloroform TricosanoicAcid->DCC_DMAP DCC_DMAP->Esterification Workup Quenching, Filtration & Extraction Esterification->Workup Crude Product ColumnChromatography Silica Gel Column Chromatography Workup->ColumnChromatography FinalProduct Pure PC(23:0/23:0) ColumnChromatography->FinalProduct

A representative workflow for the synthesis and purification of PC(23:0/23:0).

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample Spiking Spiking BiologicalSample->Spiking InternalStandard PC(23:0/23:0) Internal Standard InternalStandard->Spiking LipidExtraction Lipid Extraction (e.g., Folch) Spiking->LipidExtraction LCMS LC-MS Analysis LipidExtraction->LCMS Lipid Extract DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Workflow for lipidomics analysis using PC(23:0/23:0) as an internal standard.

Conclusion

1,2-ditricosanoyl-sn-glycero-3-phosphocholine is a specialized synthetic phospholipid with well-defined physical and chemical properties. Its primary utility lies in its application as a non-endogenous internal standard for accurate quantification in mass spectrometry-based lipidomics. While it is also a valuable tool for fundamental research into the biophysics of membranes containing very-long-chain fatty acids, its direct role in drug delivery systems or as a modulator of specific signaling pathways has not been established. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this unique phospholipid in their work.

References

An In-Depth Technical Guide to 23:0 Phosphatidylcholine: Structure, Function, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a unique saturated phosphatidylcholine with odd-chain fatty acids. This document details its chemical structure, known functions, and significant applications in research, particularly in lipidomics and membrane biophysics.

Chemical Structure and Properties

This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and two saturated fatty acyl chains, each containing 23 carbon atoms (tricosanoic acid).[1] The "sn" designation in its name refers to the stereospecific numbering of the glycerol backbone, indicating a specific stereochemical configuration. As a phosphatidylcholine, it is an amphiphilic molecule with a hydrophilic head and two long, hydrophobic tails.[2]

The presence of long, saturated acyl chains gives this compound a high phase transition temperature (Tm) of 79.5°C, meaning it exists in a gel phase at physiological temperatures.[3] This property makes membranes composed of this compound less fluid than those containing unsaturated or shorter-chain phospholipids (B1166683).[4][5]

PropertyValueReference
IUPAC Name 1,2-ditricosanoyl-sn-glycero-3-phosphocholine[6]
Synonyms PC(23:0/23:0)[7]
Chemical Formula C₅₄H₁₀₈NO₈P
Molecular Weight 930.411 g/mol [2]
SMILES String [O-]P(OCC--INVALID-LINK--(C)C)(OC--INVALID-LINK--(OC(CCCCCCCCCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCCCCCCCCC)=O)=O[6]
Phase Transition Temperature (Tm) 79.5°C[3]

Biological Function and Significance

While phosphatidylcholines are the most abundant phospholipids in mammalian cell membranes, accounting for 40-50% of total cellular phospholipids, species with odd-chain fatty acids like this compound are far less common.[8] The majority of naturally occurring fatty acids have an even number of carbon atoms.

The primary biological significance of this compound in research stems from its rarity in most biological systems. This makes it an excellent internal standard for lipidomics analysis, as it is unlikely to be present endogenously in the samples being studied.[6] Its chemical similarity to other more common phosphatidylcholines allows it to behave similarly during extraction and analysis, thus providing a reliable reference for quantification.[2][9]

Recent research has highlighted the differential biological roles of even-chain versus odd-chain fatty acids. Some studies suggest that odd-chain saturated fatty acids may be associated with different health outcomes compared to their even-chain counterparts.[10][11][12][13][14] For instance, higher levels of odd-chain fatty acids in serum phospholipids have been linked to a lower risk of type 2 diabetes and cardiovascular disease in some epidemiological studies.[10][13] However, it is important to note that these studies often focus on C15:0 and C17:0 fatty acids, and the specific role of this compound in these contexts is not well-defined.

Phosphatidylcholines, in general, are crucial for:

  • Membrane Structure and Fluidity: As the primary building blocks of cellular membranes, PCs are essential for maintaining membrane integrity and regulating fluidity.[11]

  • Cell Signaling: PCs and their metabolites are involved in various signal transduction pathways.[15][16]

  • Lipid Metabolism and Transport: They play a key role in the assembly and secretion of lipoproteins.[17]

Experimental Applications

The unique properties of this compound make it a valuable tool in several research areas.

Internal Standard in Lipidomics

Due to its low natural abundance, this compound is widely used as an internal standard in mass spectrometry-based lipidomics to quantify other phospholipid species in various biological samples, such as plasma and cell extracts.[2][6]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with This compound Internal Standard Biological_Sample->Add_IS Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Extracted Lipids Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification of Endogenous Lipids Data_Processing->Quantification

Workflow for using this compound as an internal standard in lipidomics.
Liposome (B1194612) Preparation and Membrane Studies

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are used as models for cell membranes and as drug delivery vehicles.[][19] this compound is used to prepare liposomes with specific physical properties, such as high rigidity, due to its high phase transition temperature. These liposomes are valuable for studying lipid-protein interactions, membrane permeability, and the effects of membrane fluidity on various cellular processes.[4]

G cluster_prep Liposome Preparation cluster_result Result Lipid_Film Dry Lipid Film (containing this compound) Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration Vesicle_Formation Formation of Multilamellar Vesicles (MLVs) Hydration->Vesicle_Formation Size_Reduction Size Reduction (e.g., Extrusion, Sonication) Vesicle_Formation->Size_Reduction Liposomes Unilamellar Liposomes (e.g., 100 nm) Size_Reduction->Liposomes Final Product

General workflow for the preparation of liposomes using this compound.

Experimental Protocols

Quantification of Phospholipids in Plasma using this compound as an Internal Standard

This protocol outlines a general method for the quantification of phospholipids in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma sample

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform (B151607)

  • Methanol

  • Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add a known amount of this compound internal standard. The exact amount should be optimized based on the expected concentration of the analytes and instrument sensitivity.

    • Perform a lipid extraction using a modified Bligh and Dyer method:

      • Add 2 mL of a 1:2 (v/v) chloroform:methanol mixture to the plasma sample.

      • Vortex thoroughly for 30 seconds.

      • Add 0.5 mL of chloroform and vortex.

      • Add 0.5 mL of water and vortex.

      • Centrifuge at 3500 x g for 15 minutes at room temperature to separate the phases.[2]

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract into the LC-MS/MS system.

    • Separate the lipids using a suitable C18 reversed-phase column with a gradient of mobile phases, for example:

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Detect the lipids using the mass spectrometer in positive ion mode, monitoring for the characteristic phosphocholine headgroup fragment at m/z 184.

    • Set up multiple reaction monitoring (MRM) transitions for the specific phospholipid species of interest and for the this compound internal standard.

  • Data Analysis:

    • Integrate the peak areas for each endogenous phospholipid and the this compound internal standard.

    • Calculate the concentration of each analyte by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve prepared with known amounts of each analyte and the internal standard.

Preparation of 100 nm Unilamellar Liposomes with this compound

This protocol describes the preparation of liposomes using the thin-film hydration and extrusion method.

Materials:

  • This compound powder

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with 100 nm polycarbonate membranes

  • Rotary evaporator

Procedure:

  • Thin Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS by adding the buffer to the flask and vortexing. The temperature of the buffer should be above the Tm of this compound (i.e., >79.5°C) to ensure proper hydration.

  • Extrusion:

    • Transfer the resulting suspension of multilamellar vesicles (MLVs) to an extruder that has been pre-heated to above the Tm of the lipid.

    • Extrude the lipid suspension multiple times (e.g., 11-21 times) through a 100 nm polycarbonate membrane to form unilamellar vesicles of a defined size.

  • Storage:

    • Store the prepared liposomes at 4°C. Do not freeze, as this can disrupt the liposome structure.

Conclusion

23:0 Phosphatidylcholine is a valuable synthetic phospholipid for researchers in lipidomics and membrane biology. Its well-defined chemical structure and physical properties, particularly its high phase transition temperature and rarity in nature, make it an ideal internal standard for quantitative mass spectrometry and a useful component for constructing model membranes with specific biophysical characteristics. While its direct physiological roles are not extensively characterized, the growing interest in the metabolism and function of odd-chain fatty acids may reveal new biological significance for this and related lipids in the future.

References

A Technical Guide to the Physical Properties of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a synthetic saturated phosphatidylcholine. The information is curated for professionals in research, scientific, and drug development fields who require detailed data for applications such as liposome (B1194612) formulation, membrane protein studies, and drug delivery systems.

Core Physical and Chemical Properties

This compound is a high-purity synthetic phospholipid characterized by two 23-carbon saturated fatty acid chains. Its well-defined structure makes it a valuable tool for creating model membranes with specific physical characteristics.

PropertyValue
Synonyms 1,2-ditricosanoyl-sn-glycero-3-phosphocholine, PC(23:0/23:0)
CAS Number 112241-60-8[1][2]
Molecular Formula C₅₄H₁₀₈NO₈P[1]
Molecular Weight 930.411 g/mol [1][2]
Exact Mass 929.781 g/mol [1]
Purity >99% (as determined by TLC)[1][2]
Physical Form Can be found as a liquid in chloroform (B151607) or as a powder.[2][3]
Storage Temperature -20°C[1][2]

Thermotropic Phase Behavior

The phase transition temperature (T_m_) is a critical parameter for applications involving lipid bilayers, as it defines the shift from a rigid gel phase to a fluid liquid-crystalline phase. For saturated phosphatidylcholines, the T_m_ increases with the length of the acyl chains.

Thermal PropertyValue
Phase Transition Temp (T_m_) 79.5°C[1][4][5]

Solubility and Aggregation Behavior

As a long-chain saturated phospholipid, this compound is practically insoluble in water.[6] In aqueous environments, it is expected to self-assemble into bilayer structures, such as liposomes or lamellar sheets, rather than forming micelles.

SolventSolubility
Water Practically insoluble.[6]
Chloroform Soluble. Often supplied in a chloroform solution at concentrations like 10 mg/mL.[2]
Ethanol Generally, phosphatidylcholines are soluble in ethanol.[7][8] However, specific solubility data for this compound is not readily available.
Other Organic Solvents Long-chain phosphatidylcholines are generally soluble in non-polar organic solvents.[5]

Critical Micelle Concentration (CMC): A Critical Micelle Concentration (CMC) for this compound is not typically reported. Due to its high hydrophobicity and tendency to form bilayers in aqueous dispersion, it does not form micelles in the same manner as detergents or short-chain soluble lipids.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a fundamental technique for determining the thermotropic properties of lipids.[4][6]

Methodology:

  • Sample Preparation: A known amount of this compound is hydrated in a buffer solution to form a lipid dispersion. This is often done by first creating a thin lipid film in a glass vial by evaporating the organic solvent, followed by hydration with the aqueous buffer and vigorous vortexing above the lipid's T_m_. The final lipid concentration can range from 1 to 10 mg/mL.

  • Encapsulation: The lipid dispersion is hermetically sealed in a DSC sample pan. A reference pan containing the same buffer is also prepared.

  • Thermal Analysis: The sample and reference pans are placed in the DSC instrument. A temperature program is initiated, typically involving heating and cooling cycles that span the expected phase transition temperature. A common scan rate for lipids is 1-2°C/min.

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The phase transition is observed as an endothermic peak upon heating. The temperature at the peak maximum is taken as the T_m_, and the area under the peak corresponds to the enthalpy of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A This compound in Chloroform B Evaporate Solvent (Lipid Film) A->B C Hydrate with Buffer (Vortex > Tm) B->C D Lipid Dispersion C->D E Seal in DSC Pans (Sample & Reference) D->E F Heating/Cooling Cycles (e.g., 1°C/min) E->F G Measure Heat Flow F->G H Thermogram (Heat Flow vs. Temp) G->H I Determine Tm (Peak Maximum) H->I J Calculate Enthalpy (Peak Area) H->J

Experimental workflow for determining the phase transition temperature of this compound using DSC.

X-ray Diffraction for Structural Analysis

X-ray diffraction is used to determine the lamellar spacing (d-spacing) of lipid bilayers.

Methodology:

  • Sample Preparation: A hydrated sample of this compound is prepared, often as a multilamellar vesicle (MLV) suspension. The sample can be aligned on a solid substrate or sealed in a capillary tube.

  • Data Acquisition: The sample is exposed to a collimated X-ray beam. The scattered X-rays are detected at various angles (2θ).

  • Data Analysis: The diffraction pattern shows peaks at specific angles. The d-spacing is calculated using Bragg's Law (nλ = 2d sinθ), where n is the order of diffraction, λ is the X-ray wavelength, d is the lamellar spacing, and θ is the diffraction angle.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction cluster_data Data Interpretation A Hydrated this compound (MLV Suspension) B Mount Sample (Capillary or Substrate) A->B C Expose to X-ray Beam B->C D Detect Scattered X-rays at various angles (2θ) C->D E Diffraction Pattern (Intensity vs. 2θ) D->E F Identify Peak Positions E->F G Calculate d-spacing (Bragg's Law) F->G

General workflow for the structural analysis of this compound bilayers using X-ray diffraction.

Signaling Pathways

As this compound is a synthetic phospholipid not commonly found in natural biological systems, it is not known to be directly involved in specific cellular signaling pathways. Its primary use in research is as a structural component of model membranes to study the physical and chemical properties of lipid bilayers and their interactions with other molecules.

Conclusion

1,2-ditricosanoyl-sn-glycero-3-phosphocholine is a well-characterized synthetic lipid with a high phase transition temperature, making it suitable for creating stable, ordered model membranes. The data and protocols provided in this guide serve as a foundational resource for its application in advanced research and development.

References

An In-Depth Technical Guide to 23:0 Phosphatidylcholine in Cellular Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) is a synthetic, saturated phosphatidylcholine (PC) characterized by its two 23-carbon acyl chains. As it is not typically found in significant quantities in natural biological membranes, its primary utility lies in cellular membrane research where its unique physical properties serve valuable functions. This technical guide provides a comprehensive overview of this compound, its biophysical characteristics, and its applications in model membrane systems and lipidomics, complete with detailed experimental protocols and data presented for comparative analysis.

Core Properties and Biophysical Data of this compound

This compound's long, saturated acyl chains impart distinct biophysical properties, most notably a very high phase transition temperature. Below this temperature, membranes composed of this compound exist in a rigid, gel-like state, while above it, they transition to a more fluid, liquid-crystalline state.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₅₄H₁₀₈NO₈P[1]
Molecular Weight 930.411 g/mol [1]
Transition Temperature (Tm) 79.5°C[1]
Physical State Powder[2]
CAS Number 112241-60-8[2]
Estimated Biophysical Properties of this compound Bilayers

Direct experimental data for the biophysical properties of pure this compound bilayers are limited. However, by extrapolating from data on homologous series of saturated diacyl-phosphatidylcholines, we can estimate key parameters. As the acyl chain length increases in saturated PCs, the area per lipid generally decreases due to increased van der Waals interactions, while the bilayer thickness increases[3]. The bending modulus, a measure of membrane stiffness, also tends to increase with longer, saturated acyl chains[4][5].

ParameterEstimated ValueBasis for Estimation
Area per Lipid (Fluid Phase) ~55-58 ŲExtrapolation from data on C12:0 to C18:0 PCs, where area decreases with increasing chain length[3].
Bilayer Thickness (Fluid Phase) ~5.0-5.5 nmExtrapolation from data on shorter-chain saturated PCs, where thickness increases with chain length[6][7].
Bending Modulus (Kc) >10 x 10⁻²⁰ JBending modulus increases with acyl chain saturation and length[4][5].

Applications in Cellular Membrane Studies

Model Membrane Systems (Liposomes)

Due to its well-defined chemical structure and high transition temperature, this compound is an excellent component for creating stable, model membrane systems such as liposomes. These vesicles can be used to study a variety of membrane-related processes, including lipid-protein interactions, membrane permeability, and the effects of physical parameters on membrane structure. The high Tm of this compound allows for the formation of rigid, gel-phase vesicles at physiological temperatures, which can be useful for studying processes that are sensitive to membrane fluidity.

Internal Standard in Lipidomics

In mass spectrometry-based lipidomics, the accurate quantification of lipid species is crucial. This compound, being a non-endogenous lipid, is an ideal internal standard. It is added to a sample at a known concentration at the beginning of the lipid extraction process. By comparing the signal intensity of the endogenous lipids to that of the this compound internal standard, variations in sample extraction, processing, and instrument response can be normalized, leading to more accurate and reproducible quantification of a wide range of lipid species[8][9][10][11].

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes with this compound by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using the extrusion method. Due to the high transition temperature of this compound, all steps involving hydration and extrusion must be performed above 80°C.

Materials:

  • 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Mini-extruder with a heating block

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block capable of maintaining >80°C

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound powder in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent[12][13].

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tm of this compound (e.g., 85-90°C)[12][13].

    • Add the heated buffer to the flask containing the dry lipid film.

    • Maintain the flask at this temperature and agitate gently for 30-60 minutes to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs)[14][15]. Occasional vortexing can aid in this process.

  • Extrusion:

    • Pre-heat the mini-extruder and gas-tight syringes to the same temperature as the hydration buffer (>80°C)[13][14][16].

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm)[16][17].

    • Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles[17]. The final extrusion should end with the liposome (B1194612) suspension in the alternate syringe to avoid contamination with any larger, unextruded vesicles.

  • Storage:

    • Store the resulting LUV suspension at room temperature. Do not refrigerate or freeze, as the low temperature will cause the lipids to transition to the gel phase, which can disrupt the vesicle structure.

Protocol 2: Lipid Extraction from Plasma using this compound as an Internal Standard

This protocol outlines a common method for extracting lipids from a biological matrix, such as plasma, for subsequent analysis by LC-MS/MS. This compound is used as an internal standard for quantification.

Materials:

  • Plasma sample

  • This compound internal standard solution of known concentration (e.g., in methanol (B129727) or chloroform/methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw the plasma sample on ice.

    • In a clean glass tube, add a defined volume of plasma (e.g., 20 µL).

  • Addition of Internal Standard:

    • Add a precise volume of the this compound internal standard solution to the plasma sample. The amount added should be within the linear range of the mass spectrometer's detector.

  • Lipid Extraction (MTBE Method):

    • Add methanol to the sample and vortex thoroughly to precipitate proteins.

    • Add MTBE and vortex for an extended period (e.g., 10 minutes) at 4°C to ensure thorough mixing and lipid extraction[18].

    • Induce phase separation by adding water and vortexing briefly[18].

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers[18].

  • Collection and Drying:

    • Carefully collect the upper organic phase, which contains the lipids, into a new clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water)[18]. The reconstituted sample is now ready for injection into the LC-MS system.

Data Presentation and Analysis

The use of an internal standard like this compound is fundamental for accurate quantitative lipidomics. The data analysis workflow involves several key steps after the raw LC-MS data is acquired.

Quantitative Data Analysis Workflow:

  • Peak Picking and Integration: The raw data is processed to identify and integrate the chromatographic peaks for both the endogenous lipids and the this compound internal standard.

  • Normalization: The peak area of each identified endogenous lipid is divided by the peak area of the this compound internal standard. This ratio corrects for variations in extraction efficiency and instrument response[8][9].

  • Quantification: The concentration of each lipid species is then calculated by comparing its normalized peak area to a pre-established calibration curve for that lipid class, or by using a response factor if a specific standard is not available[19][20].

Visualizations

Phosphatidylcholine Biosynthesis Pathway

Phosphatidylcholine is synthesized in eukaryotic cells primarily through two pathways: the CDP-choline pathway (also known as the Kennedy pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway[21][22][23][24][25].

PC_Biosynthesis cluster_cdp CDP-Choline Pathway (Kennedy Pathway) cluster_pemt PEMT Pathway Choline Choline CK Choline Kinase (CK) Choline->CK Phosphocholine Phosphocholine CCT CTP:Phosphocholine Cytidylyltransferase (CCT) Phosphocholine->CCT CDP_Choline CDP-Choline CPT Cholinephosphotransferase (CPT) CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT PC_from_CDP Phosphatidylcholine (PC) CK->Phosphocholine CCT->CDP_Choline CPT->PC_from_CDP PE Phosphatidylethanolamine (PE) PEMT Phosphatidylethanolamine N-Methyltransferase (PEMT) PE->PEMT PC_from_PEMT Phosphatidylcholine (PC) PEMT->PC_from_PEMT

Caption: Major pathways of phosphatidylcholine biosynthesis in eukaryotes.

Experimental Workflow: Liposome Preparation by Extrusion

The process of preparing unilamellar liposomes from a dry lipid film involves hydration followed by a size-reduction step through extrusion.

Liposome_Preparation_Workflow start Start: Dry this compound Lipid Film hydration Hydration with Buffer (>80°C) start->hydration mlvs Formation of Multilamellar Vesicles (MLVs) hydration->mlvs extrusion Extrusion through Polycarbonate Membrane (11-21 passes, >80°C) mlvs->extrusion luvs Formation of Large Unilamellar Vesicles (LUVs) extrusion->luvs end End: Homogeneous Liposome Suspension luvs->end

Caption: Workflow for preparing unilamellar liposomes by extrusion.

Experimental Workflow: Quantitative Lipidomics with Internal Standard

This workflow illustrates the key steps in a typical quantitative lipidomics experiment using an internal standard like this compound.

Lipidomics_Workflow sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., MTBE method) add_is->extraction dry_reconstitute Dry Down and Reconstitute extraction->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_processing Data Processing: Peak Picking, Integration lcms->data_processing normalization Normalization to Internal Standard data_processing->normalization quantification Quantitative Results normalization->quantification

Caption: Workflow for quantitative lipidomics using an internal standard.

References

The Biological Nexus of Very Long Chain Phosphatidylcholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Very long chain phosphatidylcholines (VLC-PCs) represent a unique and highly specialized class of lipids, characterized by the presence of a fatty acyl chain of 26 carbons or more. These molecules are not merely structural components of cellular membranes but are pivotal players in a range of physiological and pathophysiological processes. Primarily enriched in the retina, brain, testes, and skin, their biosynthesis is tightly regulated, and their degradation is confined to specific organelles. Dysregulation of VLC-PC homeostasis is directly implicated in the pathogenesis of severe inherited disorders, including Stargardt-like macular dystrophy (STGD3) and peroxisomal biogenesis disorders like X-linked adrenoleukodystrophy (X-ALD). Furthermore, emerging evidence highlights the role of their derivatives, termed elovanoids, as potent signaling molecules with neuroprotective functions. This guide provides a comprehensive overview of the synthesis, degradation, and multifaceted biological roles of VLC-PCs, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they govern.

Introduction to Very Long Chain Phosphatidylcholines

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) that are fundamental to the structure and function of cellular membranes.[1] What distinguishes VLC-PCs is the incorporation of at least one very long chain fatty acid (VLCFA), which is a fatty acid with a carbon chain length of 22 atoms or more.[2] In the context of VLC-PCs, particularly those containing polyunsaturated fatty acids (VLC-PUFAs), these chains can extend to 38 carbons.[3][4] This unique structural feature imparts distinct biophysical properties to the membranes in which they reside, influencing fluidity, thickness, and the formation of lipid microdomains.[2]

The most well-characterized VLC-PCs contain a VLC-PUFA at the sn-1 position and the omega-3 fatty acid docosahexaenoic acid (DHA; 22:6n-3) at the sn-2 position of the glycerol (B35011) backbone.[5][6] These specific molecular species are found in high concentrations in the photoreceptor outer segments of the retina, and are also present in the brain, sperm, and skin.[4][7][8]

Metabolism of Very Long Chain Phosphatidylcholines

The cellular concentration of VLC-PCs is maintained through a delicate balance of synthesis and degradation, involving enzymes located in the endoplasmic reticulum and peroxisomes, respectively.

Biosynthesis

The synthesis of VLC-PCs is a multi-step process that begins with the elongation of long-chain fatty acids. The key rate-limiting enzyme in the synthesis of VLC-PUFAs is Elongation of very long chain fatty acids protein 4 (ELOVL4) .[3][9] ELOVL4 is a membrane-bound enzyme located in the endoplasmic reticulum that catalyzes the condensation of malonyl-CoA with a fatty acyl-CoA substrate.[7] This process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction, ultimately adding two carbons to the fatty acid chain.[7] For the synthesis of VLC-PUFAs, this elongation process is coupled with the action of desaturase enzymes that introduce double bonds into the growing acyl chain.[10]

Mutations in the ELOVL4 gene are the direct cause of Stargardt-like macular dystrophy type 3 (STGD3), a form of juvenile macular degeneration characterized by a significant reduction in retinal VLC-PUFAs.[3][9][11]

Once synthesized, the VLC-PUFAs are incorporated into phosphatidylcholines. While the precise mechanism of this incorporation is not fully elucidated, it is believed to involve acyl-CoA synthetases that activate the VLC-PUFA to VLC-PUFA-CoA, followed by its transfer to lysophosphatidylcholine (B164491) by an acyltransferase.[12]

Degradation

The degradation of VLCFAs is exclusively carried out in peroxisomes via a process called β-oxidation .[2][3][13] Unlike the mitochondrial β-oxidation of long- and medium-chain fatty acids, peroxisomal β-oxidation is specifically adapted for the chain-shortening of VLCFAs. The process begins with the activation of the VLCFA to its CoA ester in the cytosol, which is then transported into the peroxisome by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as adrenoleukodystrophy protein, ALDP).[13]

Inside the peroxisome, the VLCFA-CoA undergoes a series of four enzymatic reactions:

  • Dehydrogenation: Catalyzed by acyl-CoA oxidase 1 (ACOX1).[4][14]

  • Hydration and Dehydrogenation: Both steps are catalyzed by the D-bifunctional protein, which has both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities (encoded by the HSD17B4 gene).[4][14]

  • Thiolytic Cleavage: Catalyzed by a peroxisomal thiolase, which releases acetyl-CoA and a chain-shortened acyl-CoA.[2]

This cycle is repeated until the fatty acid chain is shortened to a length that can be further metabolized in the mitochondria. Defects in the ABCD1 gene lead to X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs in tissues and plasma, including their incorporation into phosphatidylcholines.[5][13][15]

Biological Roles and Tissue-Specific Functions

VLC-PCs have distinct and critical roles in the tissues where they are enriched.

Retina

The retina, particularly the photoreceptor outer segments, has the highest concentration of VLC-PUFA-containing PCs in the body.[5][16] These lipids are essential for normal retinal function and vision. Their unique structure, with a long saturated segment and a highly unsaturated tail, is thought to be crucial for the high fluidity and curvature of photoreceptor disc membranes, which is necessary for the conformational changes of rhodopsin during phototransduction.[7] A deficiency in retinal VLC-PCs, as seen in ELOVL4 mutations, leads to photoreceptor degeneration and vision loss.[3][11]

Testes and Sperm

VLC-PUFAs are also abundant in the testes and are incorporated into the sphingomyelin (B164518) of the sperm head membrane.[8] These lipids are critical for sperm membrane integrity, fluidity, and flexibility.[8] Studies have shown a strong positive correlation between the levels of VLC-PUFAs in sperm and both sperm count and total motile sperm count.[8][17] It is hypothesized that the unique biophysical properties of VLC-PUFA-containing lipids are essential for the processes of capacitation and the acrosome reaction, which are required for fertilization.[8]

Brain

In the brain, VLCFAs are components of various lipids, including phosphatidylcholines, and are particularly enriched in myelin.[4][15] While their precise role in healthy brain function is still under investigation, it is believed that they contribute to the stability and insulating properties of the myelin sheath. The pathological accumulation of VLCFA-containing lipids in the brains of X-ALD patients leads to demyelination and neuroinflammation, highlighting their importance in maintaining neuronal health.[13][15]

Skin

VLCFAs are essential components of ceramides (B1148491) in the stratum corneum of the skin, where they play a crucial role in forming the skin's waterproof barrier.[4] While the direct role of VLC-PCs in the skin is less characterized, the synthesis of the VLCFA precursors by enzymes like ELOVL4 is critical for skin health.[9]

Quantitative Data on VLC-PCs

The following tables summarize quantitative data on the abundance and changes in VLC-PC and VLC-PUFA levels in various biological contexts.

Table 1: Relative Abundance of Major VLC-PC Species in Human Retina

VLC-PC Species (sn-1/sn-2)Relative Abundance in Cone-Rich RegionsRelative Abundance in Rod-Rich Regions
PC (32:6/22:6)AbundantAbundant
PC (34:6/22:6)More prevalentLess prevalent
PC (36:4/22:6)Less prevalentMore abundant
PC (38:4/22:6)Less prevalentMore abundant
PC (36:9/22:6)More prevalentLess prevalent

Data compiled from findings reported in human retinal tissue analysis.[3]

Table 2: Changes in Retinal VLC-PUFA Levels in an Elovl4 Knockout Mouse Model

AgeGenotypeTotal Retinal VLC-PUFA Reduction (vs. Wild Type)
8 weeksElovl4 KO88%
12 monthsElovl4 KO>88% (further reduction)

Data from a conditional knockout mouse model of Elovl4, demonstrating the critical role of this enzyme in maintaining retinal VLC-PUFA levels.[18]

Table 3: Correlation of Sperm VLC-PUFA Levels with Semen Parameters in Humans

ParameterCorrelation with Total VLC-PUFA Percentage (Spearman's ρ)p-value
Sperm Concentration0.56<0.0001
Total Motile Count0.40<0.0001
Morphology0.260.0005

This data highlights the significant positive correlation between the percentage of VLC-PUFAs in sperm and key indicators of male fertility.[19]

Table 4: Accumulation of VLCFA-Containing Lipids in X-linked Adrenoleukodystrophy (ALD) Fibroblasts

Lipid ClassSpecific VLCFA-Containing SpeciesFold Change (ALD vs. Control)
Lysophosphatidylcholine (LPC)LPC 26:0Significantly elevated
Phosphatidylcholine (PC)PC species with C24:1, C26:0, C26:1Significantly elevated
Triacylglycerols (TG)TG species with C24:1, C26:0, C26:1Significantly elevated

Lipidomic analysis of fibroblasts from ALD patients reveals a significant accumulation of various lipid classes containing saturated and monounsaturated VLCFAs.[5][7]

Signaling Pathways Involving VLC-PC Derivatives: Elovanoids

Recent research has uncovered a novel class of signaling molecules derived from VLC-PUFAs, termed elovanoids (ELVs) .[11][20] These are bioactive lipid mediators that are synthesized in response to cellular stress, such as uncompensated oxidative stress, and have potent neuroprotective functions.[11][15]

The biosynthesis of elovanoids is initiated by the release of a VLC-PUFA (e.g., 32:6n-3 or 34:6n-3) from the sn-1 position of a phosphatidylcholine molecule, likely by a phospholipase A1 enzyme.[15][21] The free VLC-PUFA is then oxygenated, a process thought to involve a lipoxygenase, to form a hydroperoxy intermediate, which is subsequently converted to the dihydroxylated, bioactive elovanoid.[9]

Elovanoids exert their effects by activating specific G-protein coupled receptors (GPCRs). For instance, ELV-N32 has been shown to be an agonist for the cannabinoid receptor 2 (CNR2), while ELV-N34 activates GPR120.[22] Activation of these receptors leads to the phosphorylation and activation of the protein kinase B (Akt) signaling pathway, which is a key regulator of cell survival and proliferation.[22] By activating this pro-survival pathway, elovanoids can counteract apoptotic signals and protect retinal cells from oxidative stress-induced damage.[11][15]

Experimental Protocols

The analysis of VLC-PCs requires specialized techniques due to their low abundance and unique chemical properties.

Lipid Extraction from Retinal Tissue

A common method for extracting lipids from retinal tissue is a modified Folch or Bligh-Dyer procedure. A monophasic extraction strategy has also been shown to be effective for the simultaneous analysis of both polar and nonpolar lipids from a single retinal extract.[23]

Monophasic Extraction Protocol:

  • Homogenize retinal tissue in a methanol (B129727)/water solution.

  • Add methanol and chloroform (B151607) to the homogenate to create a final ratio of 2:1:0.74 (v:v:v) methanol/chloroform/water.

  • Vortex the mixture for 1 minute and incubate at room temperature with shaking for 30 minutes.

  • Centrifuge to pellet the precipitated proteins and other cellular debris.

  • Collect the supernatant containing the lipid extract for further analysis.

Quantification of VLC-PCs by HPLC-ESI-MS/MS

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is the gold standard for the identification and quantification of VLC-PC molecular species.[5][16]

Methodology Overview:

  • Chromatographic Separation: A normal-phase HPLC with a silica (B1680970) gel column is often used to separate different phospholipid classes. A typical mobile phase consists of a gradient of hexane/isopropanol/water with an ammonium (B1175870) salt. Reversed-phase HPLC with a C18 column can also be used for separating individual molecular species.[24]

  • Mass Spectrometric Analysis:

    • Identification: Electrospray ionization in negative mode with collision-induced dissociation (CID) is used to fragment the intact VLC-PC molecules. The resulting fragment ions allow for the precise identification of the fatty acids at the sn-1 and sn-2 positions.[5]

    • Quantification: Analysis is performed in positive ion mode using precursor ion scanning for the characteristic phosphatidylcholine headgroup fragment at m/z 184.[5][6] Quantification is achieved by comparing the peak intensities of the endogenous VLC-PCs to those of known amounts of internal standards, such as PCs with non-naturally occurring odd-chain fatty acids or deuterated analogs.

Visualizations of Key Pathways and Relationships

Signaling Pathways

Elovanoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VLC-PC VLC-PC (in membrane) PLA1 Phospholipase A1 VLC-PC->PLA1 GPCR GPCR (CNR2 / GPR120) Akt Akt GPCR->Akt activates via signaling cascade VLC-PUFA Free VLC-PUFA PLA1->VLC-PUFA releases LOX Lipoxygenase VLC-PUFA->LOX Elovanoid Elovanoid (ELV-N32 / ELV-N34) LOX->Elovanoid synthesizes Elovanoid->GPCR activates pAkt p-Akt (Active) Akt->pAkt ProSurvival Pro-Survival Proteins & Anti-Apoptotic Effects pAkt->ProSurvival promotes Stress Uncompensated Oxidative Stress Stress->PLA1 activates

Caption: Elovanoid signaling pathway initiated by cellular stress.

Experimental Workflows

VLC_PC_Analysis_Workflow Tissue Retinal Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Monophasic Lipid Extraction (Methanol/Chloroform/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation LipidExtract Lipid Extract (Supernatant) Centrifugation->LipidExtract HPLC HPLC Separation (e.g., Normal Phase) LipidExtract->HPLC MS ESI-MS/MS Analysis HPLC->MS Quantification Quantification (Precursor Ion Scan m/z 184) MS->Quantification Identification Structural Identification (Negative Ion CID) MS->Identification VLC_PC_Logical_Relationship cluster_synthesis Synthesis (ER) cluster_degradation Degradation (Peroxisome) ELOVL4 ELOVL4 Enzyme VLC_PC Very Long Chain Phosphatidylcholines (VLC-PC) ELOVL4->VLC_PC synthesis STGD3 Stargardt's Disease (STGD3) ELOVL4->STGD3 mutation leads to deficiency ABCD1 ABCD1 Transporter BetaOx β-Oxidation Enzymes (ACOX1, HSD17B4) ABCD1->BetaOx XALD X-linked Adrenoleukodystrophy (X-ALD) ABCD1->XALD mutation leads to accumulation BetaOx->XALD enzyme defects lead to accumulation VLC_PC->ABCD1 degradation initiation Function Physiological Function (Retina, Sperm, Brain, Skin) VLC_PC->Function Infertility Male Infertility Function->Infertility dysfunction in sperm leads to Pathology Pathology STGD3->Pathology XALD->Pathology Infertility->Pathology

References

An In-Depth Technical Guide to the Synthesis and Purification of 23:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a saturated phosphatidylcholine containing two 23-carbon fatty acid chains. This document details the synthetic route, purification methodologies, and the biological significance of very-long-chain phosphatidylcholines, offering valuable insights for researchers in lipidomics, cell signaling, and drug delivery systems.

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. The fatty acid composition of PCs can vary significantly, influencing the physicochemical properties of the membrane and modulating the function of membrane-bound proteins. This compound is a unique phospholipid due to its very-long-chain saturated fatty acids (VLCFAs). While less common than its shorter-chain counterparts, the presence of VLCFAs in cellular lipids is increasingly recognized for its importance in various biological processes. This guide outlines a robust and scalable method for the synthesis and purification of high-purity this compound, enabling further investigation into its biophysical properties and biological functions.

Synthesis of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound)

The synthesis of this compound can be efficiently achieved through the Steglich esterification of sn-glycero-3-phosphocholine (GPC) with tricosanoic acid. This method offers mild reaction conditions and is suitable for large-scale production.[1]

Reaction Scheme

The overall reaction involves the esterification of the two hydroxyl groups of GPC with two equivalents of tricosanoic acid, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Synthesis_Scheme GPC sn-Glycero-3-phosphocholine (GPC) DCC_DMAP DCC, DMAP Chloroform (B151607), 45°C, 72h GPC->DCC_DMAP Tricosanoic_Acid Tricosanoic Acid (23:0) Tricosanoic_Acid->DCC_DMAP PC23_0 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) DCC_DMAP->PC23_0 DCU Dicyclohexylurea (DCU) DCC_DMAP->DCU

Caption: Synthesis of this compound via Steglich esterification.
Experimental Protocol

This protocol is adapted from the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and is modified for this compound.[1]

Materials:

Procedure:

  • Preparation of Silica-GPC Complex:

    • Dissolve GPC in methanol.

    • Add silica gel to the GPC solution and concentrate under vacuum at 40°C for 1 hour, followed by 1 hour at 80°C to obtain a dry silica-GPC complex. This complex improves the dispersion of the polar GPC in the nonpolar reaction solvent.[1]

  • Steglich Esterification:

    • In a round-bottom flask, combine the silica-GPC complex, tricosanoic acid, DCC, and DMAP in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).

    • The molar ratio of GPC:tricosanoic acid:DCC:DMAP should be approximately 1.0:4.8:4.8:2.5.[1]

    • Seal the flask and stir the reaction mixture at 45°C for 72 hours.

  • Reaction Quenching and Initial Work-up:

    • After 72 hours, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated dicyclohexylurea (DCU) and silica gel.

    • Wash the filtrate with a dilute HCl solution to remove excess DMAP, followed by a water wash to remove any remaining acid.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

Quantitative Data

The following table provides estimated quantitative data for the synthesis of this compound, based on typical yields for similar long-chain phosphatidylcholines.[1][2]

ParameterValue
Starting Materials
sn-Glycero-3-phosphocholine (GPC)1.0 eq
Tricosanoic Acid4.8 eq
Dicyclohexylcarbodiimide (DCC)4.8 eq
4-Dimethylaminopyridine (DMAP)2.5 eq
Reaction Conditions
SolventAnhydrous Chloroform
Temperature45°C
Reaction Time72 hours
Expected Outcome
Estimated Yield59-87%
Purity (post-purification)>96%

Purification of this compound

A non-chromatographic purification method using sequential recrystallization is highly effective for obtaining high-purity this compound, avoiding the complexities and costs of column chromatography.[1]

Purification Workflow

The purification process involves a series of solvent-based washing and recrystallization steps to remove unreacted starting materials and reaction byproducts.

Purification_Workflow Crude_Product Crude this compound (in Chloroform) Add_Methanol_Water Add Methanol and Water (Liquid-Liquid Extraction) Crude_Product->Add_Methanol_Water Collect_Organic_Phase Collect and Concentrate Chloroform Layer Add_Methanol_Water->Collect_Organic_Phase Ethyl_Acetate_Recrystallization Recrystallize from Ethyl Acetate (50°C to 4°C) Collect_Organic_Phase->Ethyl_Acetate_Recrystallization Centrifugation Centrifuge to Collect Precipitate (Repeat 4x) Ethyl_Acetate_Recrystallization->Centrifugation Dissolve_in_Chloroform Dissolve Precipitate in Chloroform Centrifugation->Dissolve_in_Chloroform Acetone_Recrystallization Recrystallize from Acetone (-20°C) Dissolve_in_Chloroform->Acetone_Recrystallization Final_Product High-Purity this compound (>96%) Acetone_Recrystallization->Final_Product

Caption: Workflow for the purification of this compound.
Experimental Protocol

Procedure:

  • Liquid-Liquid Extraction:

    • Dissolve the crude product from the synthesis step in chloroform.

    • Add methanol and water to the chloroform solution and mix thoroughly.

    • Allow the phases to separate and collect the lower chloroform layer, which contains the this compound.

    • Concentrate the chloroform layer under vacuum.

  • Ethyl Acetate Recrystallization:

    • Add a significant volume of ethyl acetate (approximately 18-fold by weight) to the concentrated crude product.[3]

    • Heat the mixture to 50°C with stirring for 1 hour to dissolve the this compound.

    • Cool the solution to 4°C and allow it to stand for 30 minutes to precipitate the product.

    • Collect the precipitate by centrifugation and discard the supernatant, which contains unreacted fatty acids and other byproducts. Repeat this step four times.[1]

  • Acetone Recrystallization:

    • Dissolve the precipitate from the previous step in a minimal amount of warm chloroform.

    • Add cold acetone to the solution to precipitate the this compound.

    • Store the mixture at -20°C to complete the crystallization.

    • Collect the purified this compound by filtration or centrifugation.

    • Dry the final product under high vacuum.

Purity Assessment

The purity of the final this compound product can be assessed using various analytical techniques.

TechniqueExpected Result
Thin-Layer Chromatography (TLC) A single spot corresponding to phosphatidylcholine.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) A single major peak with a purity of >96%.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) Spectra consistent with the structure of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine. The ³¹P NMR should show a single peak characteristic of the phosphocholine (B91661) headgroup.[1]
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound.

Biological Significance of Very-Long-Chain Phosphatidylcholines

Phosphatidylcholines are integral to the structure and function of cellular membranes. They are also key players in cell signaling, serving as a source of second messengers. The hydrolysis of PCs by phospholipases generates important signaling molecules such as diacylglycerol (DAG), phosphatidic acid (PA), and lysophosphatidylcholine (B164491) (LPC).

Very-long-chain fatty acids (VLCFAs) are fatty acids with 20 or more carbon atoms. Phospholipids containing VLCFAs, such as this compound, can significantly influence membrane properties, including thickness, fluidity, and the formation of lipid rafts. While the specific signaling roles of this compound are still under investigation, VLCFAs are known to be essential for the biosynthesis of sphingolipids, which are themselves critical signaling molecules involved in processes like cell death and survival.[4][5] In plants, VLCFAs and their derivatives have been implicated in signaling pathways related to responses to pathogens and environmental stress.[4][5][6][7]

The general pathway of PC-mediated cell signaling is depicted below. The incorporation of VLCFAs like tricosanoic acid into the PC backbone would likely modulate the physical properties of the membrane domains where these signaling events occur, and could potentially influence the activity of the involved enzymes.

PC_Signaling_Pathway cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) (e.g., this compound) DAG Diacylglycerol (DAG) PC->DAG PLC PA Phosphatidic Acid (PA) PC->PA PLD LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 Agonist Agonist Receptor Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PLD Phospholipase D (PLD) Receptor->PLD activates PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 activates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PA->Downstream VLCFA Very-Long-Chain Fatty Acid (e.g., 23:0) LPC->VLCFA LPC->Downstream VLCFA->Downstream PKC->Downstream

Caption: General Phosphatidylcholine Signaling Pathways.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of high-purity 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound). The described Steglich esterification followed by a non-chromatographic recrystallization procedure offers an efficient and scalable approach for obtaining this very-long-chain phosphatidylcholine. The availability of pure this compound will facilitate further research into the unique biophysical properties it confers to membranes and its specific roles in cellular signaling and metabolism, which are of significant interest to researchers in both academic and industrial settings.

References

Commercial Sources and Technical Guide for 23:0 Phosphatidylcholine (PC) Powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 23:0 Phosphatidylcholine (PC), also known by its systematic name 1,2-ditricosanoyl-sn-glycero-3-phosphocholine. Due to its synthetic nature and rarity in biological systems, 23:0 PC serves as an invaluable tool in lipidomics research and for the formulation of model membranes. This document details its commercial availability, physicochemical properties, and provides in-depth experimental protocols for its primary applications.

Commercial Availability

This compound is a specialty lipid available as a powder from several reputable commercial suppliers. The primary form offered is a high-purity powder, ensuring its suitability for sensitive analytical and biophysical applications. Below is a summary of key commercial sources.

SupplierProduct NamePurityFormatStorage
Avanti Polar Lipids (distributed by Sigma-Aldrich) This compound, 1,2-ditricosanoyl-sn-glycero-3-phosphocholine>99% (TLC)Powder-20°C
Blue Tiger Scientific 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine (this compound)High PurityPowder-20°C

Physicochemical Properties

The well-defined chemical structure of this compound makes it an excellent standard for various applications. Its properties are summarized in the table below.[1]

PropertyValue
Systematic Name 1,2-ditricosanoyl-sn-glycero-3-phosphocholine
Synonym PC(23:0/23:0)
Molecular Formula C₅₄H₁₀₈NO₈P
Molecular Weight 930.41 g/mol
CAS Number 112241-60-8
Appearance White to off-white powder
Purity >99%
Storage Temperature -20°C

Core Applications and Experimental Protocols

The primary applications of this compound powder are as a non-endogenous internal standard in lipidomics and as a structural component in the preparation of liposomes for biophysical studies and drug delivery research.

This compound as a Non-Endogenous Internal Standard in Lipidomics

In mass spectrometry-based lipidomics, accurate quantification of lipid species is crucial. This compound is an ideal internal standard because it is not naturally present in most biological samples. Its addition to a sample at a known concentration allows for the normalization of extraction efficiency and ionization response, leading to more accurate quantification of endogenous lipids.

This protocol outlines a general procedure for the extraction of lipids from a biological sample (e.g., plasma, cell culture) using a modified Folch method with this compound as an internal standard.

  • Preparation of Internal Standard Stock Solution:

    • Prepare a stock solution of this compound powder in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol (B129727) mixture (e.g., 2:1 v/v), at a concentration of 1 mg/mL.

    • Store the stock solution at -20°C.

  • Sample Preparation:

    • To a known volume or mass of the biological sample (e.g., 100 µL of plasma), add a precise amount of the this compound internal standard stock solution. The amount added should be within the linear range of detection of the mass spectrometer.

  • Lipid Extraction (Modified Folch Method):

    • Add 20 volumes of a cold chloroform:methanol (2:1 v/v) mixture to the sample containing the internal standard.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

    • Incubate the mixture on ice for 30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Dry the extracted lipid phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent compatible with the mass spectrometry analysis (e.g., methanol or isopropanol).

  • Mass Spectrometry Analysis:

    • Analyze the lipid extract using a suitable mass spectrometer (e.g., LC-MS/MS).

    • Quantify the endogenous lipids by comparing their peak areas to the peak area of the this compound internal standard.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Biological Sample Biological Sample Spiked Sample Spiked Sample Biological Sample->Spiked Sample This compound Internal Standard This compound Internal Standard This compound Internal Standard->Spiked Sample Addition of Chloroform/Methanol Addition of Chloroform/Methanol Spiked Sample->Addition of Chloroform/Methanol Vortex & Incubate Vortex & Incubate Addition of Chloroform/Methanol->Vortex & Incubate Phase Separation Phase Separation Vortex & Incubate->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Dry Down & Reconstitute Dry Down & Reconstitute Collect Organic Phase->Dry Down & Reconstitute Mass Spectrometry Mass Spectrometry Dry Down & Reconstitute->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: Workflow for using this compound as an internal standard in lipidomics.

Preparation of Liposomes Using this compound

This compound is also used to prepare synthetic liposomes, which are valuable tools for studying membrane properties, protein-lipid interactions, and for developing drug delivery systems. The long, saturated acyl chains of this compound result in liposomes with a high phase transition temperature and a rigid membrane structure.

This protocol describes the preparation of unilamellar vesicles (liposomes) using the thin-film hydration method followed by extrusion.

  • Lipid Film Formation:

    • Dissolve this compound powder in chloroform or a chloroform:methanol mixture in a round-bottom flask. If preparing mixed-lipid liposomes, co-dissolve the other lipids in the same solvent.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline) pre-heated to a temperature above the phase transition temperature of this compound.

    • Agitate the flask by gentle swirling or vortexing to disperse the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion for Unilamellar Vesicles:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipid.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form large unilamellar vesicles (LUVs).

  • Characterization:

    • Characterize the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • The concentration of the liposomes can be determined using a phosphate (B84403) assay.

G cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Sizing Dissolve this compound Dissolve this compound Rotary Evaporation Rotary Evaporation Dissolve this compound->Rotary Evaporation High Vacuum Drying High Vacuum Drying Rotary Evaporation->High Vacuum Drying Add Aqueous Buffer Add Aqueous Buffer High Vacuum Drying->Add Aqueous Buffer Agitation Agitation Add Aqueous Buffer->Agitation Formation of MLVs Formation of MLVs Agitation->Formation of MLVs Extrusion Extrusion Formation of MLVs->Extrusion Formation of LUVs Formation of LUVs Extrusion->Formation of LUVs Characterization (DLS) Characterization (DLS) Formation of LUVs->Characterization (DLS)

Caption: Workflow for the preparation of liposomes using this compound.

Conclusion

23:0 Phosphatidylcholine is a high-purity, synthetic lipid that serves as a critical tool for researchers in lipidomics and membrane biophysics. Its non-endogenous nature makes it an excellent internal standard for accurate lipid quantification by mass spectrometry, while its well-defined physicochemical properties are advantageous for the creation of model membrane systems. The detailed protocols provided in this guide offer a starting point for the successful application of this compound powder in a research setting.

References

A Guide to the Certificate of Analysis for 23:0 Phosphatidylcholine (PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of the Certificate of Analysis (CoA) for 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a synthetic saturated phosphatidylcholine. A thorough understanding of the CoA is critical for ensuring the quality, purity, and identity of this lipid, which is often used as an internal standard in lipidomics and in the preparation of liposomes for drug delivery systems.[1] This document will dissect a typical CoA, detailing the analytical methodologies employed and interpreting the presented data.

Understanding the Certificate of Analysis

The Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a guarantee of quality from the manufacturer to the end-user. For a high-purity standard like this compound, the CoA provides essential data on its physical and chemical properties.

Representative Certificate of Analysis: this compound

The following table summarizes the quantitative data typically found on a CoA for this compound, based on information from leading suppliers.[2]

Parameter Specification Typical Result Method
Physical Properties
AppearanceWhite PowderConformsVisual Inspection
SolubilitySoluble in Chloroform (B151607)ConformsSolubilization Test
Identity
Molecular FormulaC₅₄H₁₀₈NO₈PC₅₄H₁₀₈NO₈PElemental Analysis
Molecular Weight930.41 g/mol 930.41Calculation
Exact Mass ([M+H]⁺)930.7891 g/mol 930.7895Mass Spectrometry (MS)
Purity & Composition
Purity (TLC)>99%>99%Thin-Layer Chromatography
Purity (HPLC)≥99% (AUC)99.8%HPLC-ELSD
Fatty Acid Composition≥99% C23:099.9% C23:0Gas Chromatography (GC)
Stability & Storage
Storage Conditions-20°C--
Stability1 Year from date of receipt--

Chemical Structure of this compound

To fully appreciate the analytical data, it is essential to understand the molecule's structure. This compound consists of a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup at the sn-3 position, and two tricosanoic acid (C23:0) fatty acyl chains ester-linked to the sn-1 and sn-2 positions.[]

G cluster_glycerol sn-1 cluster_glycerol2 sn-2 cluster_glycerol3 sn-3 sn1_c1 sn1_c2 sn1_c3 sn2_c1 sn2_c2 sn3_c1 sn3_c2 glycerol Glycerol Backbone fa1 Tricosanoic Acid (C23:0) glycerol->fa1 sn-1 Ester Linkage fa2 Tricosanoic Acid (C23:0) glycerol->fa2 sn-2 Ester Linkage phosphate Phosphate glycerol->phosphate sn-3 choline Choline phosphate->choline

Figure 1: Chemical structure of this compound (1,2-ditricosanoyl-sn-glycero-3-phosphocholine).

Experimental Protocols & Data Interpretation

This section details the methodologies behind the tests listed in the CoA and explains how to interpret the results.

Analytical Workflow for Quality Control

The certification of this compound follows a stringent, multi-step analytical workflow to ensure each batch meets the highest quality standards before release.

start Raw Material Received test1 Visual Inspection (Appearance) start->test1 test2 Identity Confirmation (Mass Spectrometry) test1->test2 test3 Purity Analysis (TLC, HPLC) test2->test3 test4 Composition Analysis (GC-FAME) test3->test4 qa_review QA/QC Data Review test4->qa_review pass Batch Passes qa_review->pass fail Batch Fails qa_review->fail coa Certificate of Analysis Issued pass->coa reprocess Reprocess or Reject fail->reprocess

Figure 2: A typical analytical workflow for the quality control of this compound.
Identity Confirmation: Mass Spectrometry (MS)

Methodology: Mass spectrometry is used to confirm the identity of the compound by measuring its mass-to-charge ratio (m/z). A solution of this compound is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer. ESI is a soft ionization technique suitable for large, non-volatile molecules like phospholipids (B1166683). The analysis is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ adduct.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, commonly a mixture of chloroform and methanol.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement.

  • Analysis: The instrument is calibrated, and the sample is infused. The resulting spectrum shows a prominent peak corresponding to the [M+H]⁺ ion.

Interpretation: The CoA lists the exact mass for the protonated molecule ([M+H]⁺). The measured value should be within a very narrow tolerance (typically <5 ppm) of the theoretical calculated mass. For this compound (C₅₄H₁₀₈NO₈P), the theoretical monoisotopic mass of the neutral molecule is 929.781 g/mol . The protonated adduct [M+H]⁺ has a theoretical mass of 930.7891 g/mol . A result of 930.7895 confirms the molecular identity with high confidence.

Purity Assessment

Purity is often assessed by multiple chromatographic techniques to provide a comprehensive profile.

3.3.1. Thin-Layer Chromatography (TLC)

Methodology: TLC is a rapid and effective method for assessing the purity of phospholipids and detecting non-volatile impurities.

  • Stationary Phase: A silica (B1680970) gel 60 plate.

  • Mobile Phase: A solvent system capable of separating different lipid classes, such as chloroform/methanol/water (e.g., 65:25:4, v/v/v).

  • Sample Application: A small spot of the dissolved this compound is applied to the plate alongside a reference standard.

  • Development: The plate is placed in a chamber containing the mobile phase, which moves up the plate by capillary action.

  • Visualization: After development, the plate is dried and visualized using a universal staining agent like iodine vapor or a primuline (B81338) spray followed by UV light.[4]

Interpretation: A pure sample of this compound should appear as a single spot with a specific retention factor (Rf). The specification ">99% (TLC)" indicates that no significant secondary spots (impurities) are visible under standard loading conditions.

3.3.2. High-Performance Liquid Chromatography (HPLC)

Methodology: HPLC provides a more quantitative assessment of purity than TLC. For phospholipids, a common setup involves a reversed-phase column with an Evaporative Light Scattering Detector (ELSD), as UV detection is insensitive for saturated lipids.[5][6]

  • Column: A C18 reversed-phase column is typically used.[5]

  • Mobile Phase: An isocratic or gradient elution with a mixture of solvents like methanol, acetonitrile, and water, often with an additive like triethylamine (B128534) to improve peak shape.[6]

  • Detector: ELSD, which nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.

  • Quantification: The purity is calculated based on the area under the curve (AUC) of the main peak relative to the total area of all peaks in the chromatogram.

Interpretation: The result "99.8% (AUC)" indicates that the main peak corresponding to this compound accounts for 99.8% of the total integrated peak area, signifying very high purity with minimal related impurities.

Fatty Acid Composition: Gas Chromatography (GC)

Methodology: To confirm that the correct fatty acids are attached to the glycerol backbone, the fatty acyl chains are cleaved and analyzed by GC.

  • Derivatization: The ester bonds of the this compound are hydrolyzed, and the released tricosanoic acid is converted into a more volatile derivative, typically a fatty acid methyl ester (FAME), through transesterification with methanolic HCl or BF₃/methanol.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., a wax column) is used to separate the FAMEs based on chain length and degree of unsaturation.

  • Analysis: The sample is injected, and the retention time of the resulting peak is compared to a C23:0 FAME standard.

Interpretation: The result "99.9% C23:0" confirms that the fatty acid composition of the molecule is almost exclusively tricosanoic acid, which is expected for a synthetically prepared di-23:0 PC. This test ensures there has been no acyl migration or contamination with other fatty acids during synthesis and purification.

Role of Phosphatidylcholine in Cellular Processes

Beyond its use as an analytical standard, phosphatidylcholine is a fundamental component of cell membranes and a key player in various metabolic and signaling pathways.[7] It serves as a precursor for important signaling molecules such as diacylglycerol (DAG) and phosphatidic acid (PA).

PC Phosphatidylcholine (PC) DAG Diacylglycerol (DAG) PC->DAG + Phosphocholine PA Phosphatidic Acid (PA) PC->PA + Choline PLC Phospholipase C (PLC) PLC->DAG PLD Phospholipase D (PLD) PLD->PA PKC Protein Kinase C (PKC) Activation DAG->PKC Signaling Downstream Signaling (e.g., Proliferation, Survival) PA->Signaling PKC->Signaling

Figure 3: Simplified overview of PC's role as a precursor in signaling pathways.

By providing a pure, well-characterized starting material, the CoA for this compound gives researchers confidence in their experimental results, whether it involves reconstituting membrane systems, developing drug delivery vehicles, or performing quantitative lipidomic analyses.

References

Understanding the Purity of 23:0 Phosphatidylcholine for High-Fidelity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding fields of lipidomics, drug delivery, and membrane biophysics, the purity of lipid standards is paramount for generating accurate, reproducible, and meaningful data. 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a saturated phosphatidylcholine with two 23-carbon fatty acid chains, serves as a critical internal standard and a component in model membrane systems. Its non-natural origin makes it an ideal tool for spiking into biological samples to correct for variations in lipid extraction and mass spectrometry analysis. This technical guide provides an in-depth overview of the core attributes of this compound, methods for assessing its purity, and detailed protocols for its application in research.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The table below summarizes key quantitative data for this lipid.

PropertyValueReference
Chemical Name 1,2-ditricosanoyl-sn-glycero-3-phosphocholineN/A
Synonyms This compound, PC(23:0/23:0)N/A
Molecular Formula C₅₄H₁₀₈NO₈PN/A
Molecular Weight 930.41 g/mol N/A
Purity (Typical) >99% (by TLC)[1]
Transition Temperature (Tm) 79.5 °C[2]
CAS Number 112241-60-8N/A
Appearance White PowderN/A
Solubility Chloroform, MethanolN/A

Purity Analysis of this compound

Ensuring the high purity of this compound is a critical first step before its use in any application. Commercially available this compound is typically supplied with a purity of greater than 99%.[1] However, independent verification is often necessary, especially for sensitive quantitative applications. The primary methods for assessing the purity of phosphatidylcholines are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Experimental Protocol: HPLC-ELSD for Phosphatidylcholine Purity

This protocol outlines a method for the purity analysis of phosphatidylcholine using HPLC with an Evaporative Light Scattering Detector (ELSD).[3]

Materials:

  • This compound sample

  • Chloroform (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system equipped with a pump, autosampler, and ELSD

  • YMC-PVA Silica column or equivalent

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Chloroform/Isopropanol (50:50, v/v)

    • Mobile Phase B: Chloroform/Isopropanol/Water (36:55:9, v/v/v)

  • Standard Preparation:

    • Prepare a stock solution of this compound in chloroform.

    • Create a series of dilutions to establish a calibration curve (e.g., 1.0 - 10.0 µg/mL).

  • HPLC-ELSD Conditions:

    • Column: YMC-PVA Silica

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • ELSD Drift Tube Temperature: 40 °C

    • Gradient Elution: A gradient program should be developed to ensure the separation of the main PC peak from any potential impurities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Analysis:

    • Inject the prepared standards and the this compound sample.

    • Integrate the peak areas of the chromatograms.

    • The purity of the this compound sample is determined by the ratio of the main peak area to the total peak area.

Stability and Storage of this compound

The stability of phospholipid standards is crucial for the reliability of experimental results. As a saturated phospholipid, this compound is relatively stable against oxidation compared to its unsaturated counterparts. However, proper storage and handling are essential to prevent degradation.

Best Practices for Storage and Handling:

  • Storage Temperature: Store this compound at -20°C or lower in a tightly sealed container.[4]

  • Inert Atmosphere: For long-term storage, it is recommended to store the lipid under an inert atmosphere (e.g., argon or nitrogen) to minimize any potential for oxidation.

  • Solvent Storage: If stored in solution (e.g., chloroform), ensure the solvent is of high purity and free of peroxides. Solutions should also be stored at low temperatures in amber vials to protect from light.

  • Handling: Minimize the exposure of the lipid to ambient air and moisture. When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation.

Application of this compound as an Internal Standard in Lipidomics

The primary application of this compound in research is as an internal standard for the quantification of other lipids by mass spectrometry. Its non-endogenous nature ensures that it does not interfere with the measurement of naturally occurring lipids in biological samples.

Experimental Protocol: Lipid Extraction and Quantification using this compound Internal Standard

This protocol describes a general workflow for lipid extraction from a biological sample (e.g., plasma) using the Folch method and subsequent analysis by LC-MS/MS with this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma)

  • This compound internal standard solution (of known concentration in chloroform/methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • In a glass tube, add a known volume of the sample (e.g., 50 µL of plasma).

  • Internal Standard Spiking:

    • Add a precise volume of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the mass spectrometer's detector. A common concentration used is in the low micromolar range.[1]

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex the mixture thoroughly for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Develop a chromatographic method to separate the lipid classes.

    • Set up the mass spectrometer to monitor for the specific precursor-to-product ion transitions for the lipids of interest and for the this compound internal standard.

  • Quantification:

    • Integrate the peak areas for the endogenous lipids and the this compound internal standard.

    • Calculate the concentration of the endogenous lipids by comparing their peak area ratio to the internal standard against a calibration curve.

Visualization of Key Workflows and Pathways

Diagram: General Lipidomics Workflow using an Internal Standard

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A generalized workflow for quantitative lipidomics analysis using an internal standard.

Diagram: Phosphatidylcholine Biosynthesis Pathways

PC_Biosynthesis cluster_kennedy Kennedy Pathway (De Novo Synthesis) cluster_lands Lands Cycle (Remodeling) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC_Kennedy Phosphatidylcholine (PC) CDP_Choline->PC_Kennedy Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC_Kennedy PC_existing Existing PC LPC Lysophosphatidylcholine (LPC) PC_existing->LPC Phospholipase A2 PC_remodeled Remodeled PC LPC->PC_remodeled LPCAT Acyl_CoA Acyl-CoA Acyl_CoA->PC_remodeled

Caption: The two major pathways for phosphatidylcholine biosynthesis in mammalian cells.[5]

Conclusion

References

The Enigmatic Presence of 23:0 Phosphatidylcholine in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are ubiquitous and abundant phospholipids (B1166683) in eukaryotic cell membranes, playing critical roles in membrane structure, signaling, and metabolism.[1][2] They are characterized by a choline (B1196258) headgroup, a glycerol (B35011) backbone, and two fatty acid chains. While PCs containing even-numbered fatty acid chains are prevalent, the natural occurrence of their odd-chain counterparts, particularly the very-long-chain 23:0 phosphatidylcholine (PC), remains a subject of specialized investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 23:0 PC, with a focus on quantitative data, experimental methodologies, and potential biological significance.

Natural Occurrence of 23:0 Phosphatidylcholine

The presence of 23:0 phosphatidylcholine in biological systems is exceedingly rare. Its constituent fatty acid, tricosanoic acid (23:0), is an odd-chain saturated fatty acid found in trace amounts in various organisms. While odd-chain fatty acids are generally less abundant than even-chain fatty acids in terrestrial organisms, they are more commonly observed in marine life.[3]

Recent lipidomic studies have begun to shed light on the presence of 23:0 fatty acids within the phospholipid profiles of certain marine invertebrates. Notably, research on the sea cucumber Apostichopus japonicus has identified the presence of 23:0 and 23:1 fatty acids within its phosphatidylinositol (PI) fraction. Furthermore, a broader study of marine invertebrates has revealed the existence of odd-chain fatty acids, ranging from C17 to C23, in phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidylinositol (PI). In these studies, the highest proportions of these odd-chain fatty acids were found in PS and PI.

The detection of a triacylglycerol containing a 23:0 fatty acid, TG(22:1/18:2/23:0), in the shrimp Litopenaeus vannamei during low-temperature storage further supports the existence of this very-long-chain odd-chain fatty acid in marine ecosystems.

Despite these findings, direct quantitative data for naturally occurring 23:0 phosphatidylcholine remains elusive in the current scientific literature. The frequent use of synthetic this compound as an internal standard in lipidomic analyses underscores its presumed absence or extremely low abundance in the biological samples typically studied, such as human plasma and rat liver.[4][5][6][7]

Quantitative Data

To date, there is no specific quantitative data available for the natural abundance of 23:0 phosphatidylcholine in any organism or tissue. However, the presence of the 23:0 fatty acid in other phospholipid classes in marine invertebrates has been documented, although not always quantified.

OrganismTissue/FractionPhospholipid Class23:0-Containing Species DetectedQuantitative DataReference
Apostichopus japonicusNot specifiedPhosphatidylinositol (PI)PI containing 23:0 and 23:1 fatty acidsNot provided
Marine InvertebratesNot specifiedPC, PE, PS, PIPhospholipids containing C17-C23 odd-chain fatty acidsNot provided
Litopenaeus vannameiNot specifiedTriacylglycerol (TG)TG(22:1/18:2/23:0)Not provided

Table 1: Documented Presence of 23:0 Fatty Acid in Lipids of Marine Invertebrates

Experimental Protocols

The detection and quantification of rare lipid species like this compound require highly sensitive and specific analytical techniques. The following section outlines a general workflow and key methodologies adapted from established lipidomics research.

Lipid Extraction

A robust lipid extraction method is crucial for the recovery of trace lipid species. The Folch method is a widely accepted standard procedure.

Protocol: Modified Folch Lipid Extraction

  • Homogenization: Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v). For every 1 g of tissue, use 20 mL of the solvent mixture.

  • Agitation: Agitate the mixture vigorously for 15-20 minutes at room temperature.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the mixture.

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

  • Drying: Dry the extracted lipid phase under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 1:1, v/v) and store at -80°C until analysis.

G Lipid Extraction Workflow A Tissue Homogenization (Chloroform:Methanol 2:1) B Agitation A->B C Addition of NaCl solution B->C D Centrifugation for Phase Separation C->D E Collection of Lower Organic Phase D->E F Drying under Nitrogen E->F G Resuspension and Storage F->G G HPLC-MS/MS Analysis Workflow A Lipid Extract Injection B HPLC Separation (Reversed-Phase C18) A->B C Electrospray Ionization (ESI) (Positive Mode) B->C D Mass Spectrometry (MS) Precursor Ion Scan (m/z 184) C->D E Tandem MS (MS/MS) Fragmentation for Structural Confirmation D->E F Data Analysis and Quantification E->F G Hypothesized Biosynthesis of this compound cluster_0 Fatty Acid Synthesis cluster_1 Phospholipid Synthesis A Propionyl-CoA C Fatty Acid Synthase A->C B Malonyl-CoA B->C D Tricosanoic Acid (23:0) C->D F Acyltransferases D->F E Glycerol-3-phosphate E->F G Phosphatidic Acid (PA) F->G H Diacylglycerol (DAG) G->H I Cholinephosphotransferase H->I J 23:0 Phosphatidylcholine I->J

References

The Unseen Player: A Technical Guide to 23:0 Phosphatidylcholine in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Very-Long-Chain Phospholipid

In the intricate world of lipidomics, phosphatidylcholines (PCs) stand as a major class of phospholipids (B1166683), fundamental to the structure and function of cellular membranes.[1] Among these, the lesser-explored very-long-chain species are gaining attention for their unique properties and potential roles in health and disease. This guide focuses on 23:0 Phosphatidylcholine (PC), a saturated PC containing two behenic acid (23:0) acyl chains. While not as abundant as its shorter-chain counterparts, 23:0 PC and its metabolites are emerging as significant players in cellular processes and as potential biomarkers for various pathological conditions. This document provides an in-depth overview of this compound in lipidomics research, covering its biological significance, detailed experimental protocols, and its burgeoning role in drug development.

Core Concepts: The Biological Significance of this compound

Phosphatidylcholines are synthesized through complex metabolic pathways, primarily the Kennedy pathway, and are integral to membrane fluidity, signaling, and lipid transport.[2] The presence of very-long-chain fatty acids (VLCFAs) like behenic acid (23:0) in PC molecules can significantly alter the biophysical properties of cell membranes, influencing their thickness, permeability, and the function of embedded proteins.

While specific signaling pathways directly initiated by this compound are still under investigation, its metabolism is intrinsically linked to the broader Glycerophospholipid Metabolism Pathway .[3][4][5][6] This pathway is central to the synthesis and breakdown of various phospholipids, generating second messengers that regulate a multitude of cellular processes.

Alterations in the levels of this compound and related lipids, such as Ceramide(d18:1/23:0), have been implicated in a range of diseases, suggesting its potential as a biomarker.

Data Presentation: Quantitative Insights into this compound

The quantification of this compound and related lipids in biological samples is crucial for understanding their physiological and pathological roles. Below are tables summarizing the observed alterations of these lipids in various conditions.

Disease/ConditionLipid SpeciesObserved ChangeBiological Matrix
Osteonecrosis of the Femoral HeadPC (22:4e/23:0)IncreasedNot Specified
Ovarian CancerCer(d18:1/23:0)Decreased in recurrent casesPlasma
Gastric Cancer (platinum-resistant)Cer(d18:1/23:0)Altered levelsTissue
Colorectal CancerCer(d18:1/23:0)DecreasedBlood
Physical Frailty in Older AdultsCer(d18:1/23:0)IncreasedSerum
Familial LongevitySM (d18:1/23:0)No significant age effectPlasma
Cerebral Small Vessel Disease with Cognitive ImpairmentSM (d18:2/23:0)Potential BiomarkerSerum/Plasma
Alzheimer's Disease with Hearing LossCeramide (d18:1/23:0)Altered levelsSerum

Experimental Protocols: A Guide to Analysis

Accurate and reproducible quantification of this compound requires meticulous experimental procedures. The following sections detail the key steps from sample extraction to analysis.

Lipid Extraction from Biological Tissues (Folch Method)

The Folch method is a widely used technique for the extraction of total lipids, including very-long-chain fatty acids, from tissues.[7]

Materials:

Procedure:

  • Weigh the frozen tissue sample and record the weight.

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform and methanol to a final volume that is 20 times the volume of the sample. For example, for a 1 g sample, use 20 mL of the solvent mixture.

  • After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate.

  • Vortex the mixture thoroughly for 2 minutes to ensure proper mixing and to induce phase separation.

  • Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to separate the layers.

  • Two distinct layers will form: an upper aqueous layer and a lower organic layer containing the lipids.

  • Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the chloroform under a gentle stream of nitrogen gas until the lipid extract is completely dry.

  • The dried lipid extract can be stored at -80°C for later analysis.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the absolute quantification of this compound in a lipid extract. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Materials:

  • Dried lipid extract

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., PC 17:0/17:0)

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, formic acid, ammonium (B1175870) formate)

  • C18 reversed-phase LC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent mixture (e.g., 9:1 methanol:chloroform).

    • Prepare a calibration curve using the this compound analytical standard at a range of concentrations.

    • Spike all samples, standards, and quality controls with a known concentration of the internal standard.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other lipid species.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and the internal standard. The precursor ion for PCs is typically the [M+H]+ adduct, and a characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.

    • Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard in all samples.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Glycerophospholipid Metabolism Pathway

Glycerophospholipid_Metabolism Glycerol_3_P Glycerol-3-P LPA Lysophosphatidic Acid Glycerol_3_P->LPA Acyltransferase PA Phosphatidic Acid LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase PC Phosphatidylcholine (including this compound) DAG->PC Cholinephosphotransferase PE Phosphatidylethanolamine DAG->PE LysoPC Lysophosphatidylcholine PC->LysoPC Phospholipase A2 PE->PC PEMT PS Phosphatidylserine PS->PE PSD CDP_choline CDP-Choline CDP_choline->PC Choline Choline Choline->CDP_choline Choline Kinase / CTP:phosphocholine cytidylyltransferase LysoPC->PC LPC Acyltransferase Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., 23:0-CoA) Fatty_Acyl_CoA->LPA Fatty_Acyl_CoA->PA Fatty_Acyl_CoA->LysoPC

Caption: Simplified overview of the Glycerophospholipid Metabolism pathway highlighting the synthesis and breakdown of Phosphatidylcholine (PC).

Experimental Workflow for this compound Quantification

Experimental_Workflow Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (Folch Method) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution & Spiking with Internal Standard Drydown->Reconstitution LC_MS LC-MS/MS Analysis (C18 RP, ESI+, MRM) Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Absolute Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A streamlined workflow for the quantitative analysis of this compound from biological samples.

Role in Drug Development

The unique properties of phosphatidylcholines, including their biocompatibility and ability to form lipid bilayers, have made them a cornerstone of drug delivery systems, particularly in the formation of liposomes.[8][9] Liposomes are vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[10]

While research into the specific use of this compound in drug delivery is still in its early stages, the incorporation of very-long-chain phospholipids into liposomal formulations could offer advantages. The longer acyl chains of this compound can increase the stability and rigidity of the liposomal membrane, potentially leading to a slower drug release profile. This could be beneficial for sustained-release drug delivery applications. Furthermore, as our understanding of the role of this compound in disease grows, it may emerge as a therapeutic target for the development of novel drugs.

Conclusion and Future Perspectives

23:0 Phosphatidylcholine, a once-overlooked very-long-chain phospholipid, is steadily gaining recognition in the field of lipidomics. Its involvement in fundamental cellular processes and its altered levels in various diseases underscore its importance as a potential biomarker and a subject for further mechanistic studies. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify this compound and explore its biological functions. As research progresses, a deeper understanding of the specific signaling pathways involving this compound and its precise role in drug delivery and disease pathology will undoubtedly unlock new avenues for therapeutic intervention and personalized medicine.

References

Introduction: The Significance of Very-Long-Chain Phospholipids in Neurological Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 23:0 Phosphatidylcholine in Neurological Disorder Studies

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are fundamental components of eukaryotic cell membranes and play a vital role in cellular structure, signaling, and transport.[1][2] Within the central nervous system (CNS), PCs are crucial for maintaining membrane fluidity, supporting neuronal function, and serving as a precursor for the neurotransmitter acetylcholine, which is essential for memory and cognitive processes.[]

This guide focuses on a specific, rare subclass of PCs: those containing very-long-chain fatty acids (VLCFAs), particularly 23:0 PC (1,2-ditricosanoyl-sn-glycero-3-phosphocholine). VLCFAs are defined as fatty acids with 26 or more carbon atoms, although the term is often used for acids with 22 carbons or more.[4] These lipids are synthesized in the brain by the enzyme ELOVL4 (ELOngation of Very Long chain fatty acids 4).[4] While present in extremely low concentrations (less than 1% of total lipids), their unique biophysical properties render them critical for specific neural functions, including the regulation of synaptic vesicle kinetics.[4] However, the accumulation of VLCFA-containing lipids can be toxic, distorting membrane properties and leading to cellular dysfunction and neurodegeneration, a mechanism implicated in several neurological disorders.[4]

This compound and Its Implication in Neurodegenerative Diseases

Alterations in lipid metabolism are a recognized hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and frontotemporal dementia.[4][5][6] While research into the specific role of this compound is nascent, studies on related VLCFAs and broader lipidomic profiles provide compelling evidence for its potential involvement.

Frontotemporal Dementia (FTD)

FTD, a leading cause of early-onset dementia, has been linked to a pathomechanism involving VLCFA-lipids. A quantitative discovery lipidomics study identified a significant increase in three VLCFA-lipid species in the brains of FTD patients compared to controls. This increase was strongly correlated with elevated expression of the synthesizing enzyme ELOVL4. The accumulation of these VLCFA-lipids is believed to contribute to neuronal dysfunction and degeneration, highlighting a potential role for lipids like this compound in the pathogenesis of FTD.[4]

Parkinson's Disease (PD)

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[7] While direct evidence linking this compound to PD is limited, studies have identified alterations in closely related lipid species.

  • Sphingomyelin (SM) 23:0: A metabolomics study of plasma from PD patients revealed significantly altered levels of SM 23:0, a sphingolipid containing the same C23:0 fatty acid.[6]

  • Fatty Acid (FA) 23:0: In a separate study, a panel of ten lipids, including free fatty acid (FA) 23:0, was able to distinguish PD patients from controls with high accuracy (AUC = 0.974), suggesting its potential as a diagnostic biomarker.[8]

These findings imply a dysregulation in the metabolism of very-long-chain, odd-numbered fatty acids in PD, which would likely affect the abundance and function of this compound. General lipidomic analyses in PD models have also shown significant downregulation of most phosphatidylcholine species in the substantia nigra, concurrent with an upregulation of pro-inflammatory lysophosphatidylcholines (LPCs).[7]

Alzheimer's Disease (AD) and Multiple Sclerosis (MS)

In Alzheimer's disease, aberrant lipid metabolism is a known factor, with studies identifying diminished levels of certain PC molecules in the plasma of AD patients.[5] Although specific VLCFA-PCs have not been singled out, the overall disruption of PC homeostasis suggests that all members of this class, including this compound, could be affected.[9][10]

In Multiple Sclerosis (MS), a neuroinflammatory autoimmune disease, oxidized phosphatidylcholines (OxPCs) have been identified in brain lesions.[11] These OxPCs are potent drivers of neurodegeneration, capable of killing cultured neurons and oligodendrocytes.[12] This highlights a mechanism where PCs, potentially including this compound, can become pathogenic under conditions of high oxidative stress, contributing to the axonal damage seen in MS.[11]

Quantitative Data Summary

The following table summarizes quantitative findings on 23:0 fatty acid-containing lipids and related compounds in neurological disorder studies. Direct data on this compound is sparse, reflecting an emerging area of research.

Neurological DisorderAnalyteTissue/FluidChange in Patients vs. Controlsp-valueReference
Parkinson's Disease Sphingomyelin (SM) 23:0Plasma↓ Decreased (10.539 ± 2.787 vs. 12.424 ± 3.087 µM)0.0032[6]
Parkinson's Disease Fatty Acid (FA) 23:0SerumSignificantly Altered (Part of a 10-lipid diagnostic panel)<0.05[8]
Frontotemporal Dementia VLCFA-Lipids (unspecified)Brain↑ Significantly IncreasedN/A[4]

Experimental Protocols

The analysis of specific, low-abundance lipids like this compound requires sensitive and precise analytical techniques. The following section outlines a standard methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone of modern lipidomics.[7][13]

Protocol 1: Quantification of this compound from Brain Tissue

1. Sample Preparation and Lipid Extraction (Folch Method)

  • Homogenize ~50 mg of frozen brain tissue in a 2:1 (v/v) solution of chloroform:methanol.

  • Add an internal standard (IS). For this compound, a suitable IS would be a non-endogenous PC with odd-chain fatty acids not expected in the sample, or a deuterated analog.

  • Agitate the mixture for 20 minutes at 4°C.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.

2. Liquid Chromatography (LC) Separation

  • System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separating lipid species.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing to a high percentage of Mobile Phase B to elute more hydrophobic lipids like this compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

3. Mass Spectrometry (MS) Detection and Quantification

  • System: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is used for PC analysis.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification on a triple quadrupole instrument.[14]

    • Precursor Ion: The [M+H]+ adduct of this compound.
    • Product Ion: A characteristic fragment ion of the phosphocholine (B91661) headgroup at m/z 184.07. This precursor ion scan is a hallmark of PC identification.[15]

  • Data Analysis: The peak area of the specific MRM transition for this compound is integrated and normalized to the peak area of the internal standard. The concentration is then calculated using a calibration curve prepared with synthetic this compound standards.

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

VLCFA_Metabolism_and_Neurotoxicity PC_23_0 PC_23_0 Accumulation Accumulation PC_23_0->Accumulation Defective Clearance (↓ ABCD1) ELOVL4 ELOVL4 ELOVL4->Accumulation Overproduction (↑ ELOVL4)

PC_Inflammation_Pathway cluster_stimulus External Stimulus cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) PC Phosphatidylcholine (PC) IKK IKK PC->IKK Inhibits Phosphorylation JNK_p38 JNK_p38 PC->JNK_p38 Inhibits Phosphorylation

Experimental Workflow

Lipidomics_Workflow cluster_sample Sample Preparation Tissue Brain Tissue or Plasma Homogenize Homogenization & Addition of IS Extract Lipid Extraction (Folch) Dry Dry & Reconstitute UHPLC UHPLC Dry->UHPLC MRM MRM Integrate Integrate MRM->Integrate

Conclusion and Future Directions

The study of this compound and other very-long-chain phosphatidylcholines represents a promising frontier in neurological disease research. Current evidence, largely derived from broader lipidomic studies and the analysis of related molecules, strongly suggests that dysregulation of VLCFA metabolism is a key feature in disorders like FTD and Parkinson's disease. The accumulation of these lipids can lead to membrane instability, cellular stress, and neuroinflammation, contributing directly to disease pathology.

While this compound itself has not been extensively studied, its unique structure as a very-long-chain saturated PC places it at the intersection of these pathological processes. Future research should focus on:

  • Targeted Quantification: Developing and applying specific, sensitive assays to accurately measure this compound levels in patient cohorts across different neurological diseases.

  • Mechanistic Studies: Investigating the precise cellular and molecular effects of elevated this compound levels on neuronal and glial cell function.

  • Biomarker Validation: Assessing the potential of this compound, alone or as part of a lipid panel, as a diagnostic or prognostic biomarker for early disease detection and monitoring.[16]

A deeper understanding of the role of this compound will not only shed light on the complex mechanisms of neurodegeneration but may also unveil novel therapeutic targets aimed at correcting lipid imbalances in the brain.

References

The Untapped Potential of Lignoceroyl-Glycerophosphocholine (23:0 PC) as a Sepsis Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. The heterogeneity of the patient population and the complexity of the underlying pathophysiology necessitate the discovery of novel biomarkers for early diagnosis, risk stratification, and therapeutic guidance. While lipid dysregulation is a known hallmark of sepsis, the specific roles of many lipid species are yet to be fully elucidated. This technical guide explores the current understanding of phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs) in sepsis and delves into the theoretical potential of a specific very-long-chain phosphatidylcholine, lignoceroyl-glycerophosphocholine (23:0 PC), as a novel biomarker in sepsis research. Although direct evidence for the role of this compound in sepsis is currently limited, this document synthesizes related literature to build a case for its investigation, providing detailed experimental protocols and conceptual frameworks to guide future research.

Introduction: The Imperative for Novel Sepsis Biomarkers

Sepsis is a formidable global health threat, with high morbidity and mortality rates. The current diagnostic criteria, while clinically useful, can be nonspecific, leading to delays in treatment. Established biomarkers such as C-reactive protein (CRP) and procalcitonin (B1506340) (PCT) have limitations in sensitivity and specificity. Consequently, there is an urgent need for new biomarkers that can accurately reflect the complex immunological and metabolic disturbances in sepsis, enabling more precise patient stratification and personalized therapeutic strategies.

Metabolomics has emerged as a powerful tool for identifying novel biomarker candidates, offering a snapshot of the physiological state of an individual. Among the various classes of metabolites, lipids are of particular interest due to their diverse roles in inflammation, immune signaling, and cell membrane integrity, all of which are profoundly altered in sepsis.

Phosphatidylcholine and Lysophosphatidylcholine (B164491) Dysregulation in Sepsis

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and essential components of cell membranes. Lysophosphatidylcholines (LPCs), derived from the hydrolysis of PCs, are potent signaling molecules. A growing body of evidence indicates a significant dysregulation of PC and LPC metabolism in sepsis.

Numerous studies have consistently reported decreased plasma levels of total and specific LPC species in septic patients compared to healthy controls.[1][2][3] This decrease is often more pronounced in non-survivors and correlates with the severity of the disease.[1][4] The reduction in LPCs may be attributed to several factors, including increased activity of phospholipase A2, which hydrolyzes PCs to LPCs, and the subsequent conversion of LPCs to other signaling molecules.

The dysregulation of PCs is more complex, with some studies reporting decreases while others show increases in certain PC species in septic patients.[5][6] These discrepancies may be due to the heterogeneity of the patient populations, the timing of sample collection, and the specific analytical methods used. Nevertheless, the overall trend points towards a significant alteration in PC and LPC homeostasis during sepsis, highlighting their potential as biomarkers.

Table 1: Summary of Phosphatidylcholine (PC) and Lysophosphatidylcholine (LPC) Alterations in Sepsis

Lipid ClassGeneral Trend in SepsisCorrelation with Severity/MortalityReference(s)
Phosphatidylcholines (PCs) Often decreased, though some species may be elevated.Negative correlation with severity reported for some species.[4][5][7][8]
Lysophosphatidylcholines (LPCs) Markedly decreased.Inverse correlation with mortality and severity.[1][2][3][4]

The Case for this compound: A Very-Long-Chain Phosphatidylcholine of Interest

While much of the research on PCs in sepsis has focused on species containing more common fatty acids (e.g., palmitic, stearic, oleic, linoleic, and arachidonic acids), the role of PCs with very-long-chain fatty acids (VLCFAs) remains largely unexplored. Lignoceroyl-GPC (this compound) is a phosphatidylcholine containing lignoceric acid, a saturated fatty acid with 23 carbons.

The Biological Relevance of Very-Long-Chain Fatty Acids

VLCFAs are fatty acids with 22 or more carbon atoms. They are essential components of certain lipids, such as sphingolipids, and play crucial roles in various cellular processes. The metabolism of VLCFAs is distinct from that of shorter-chain fatty acids and is primarily handled by peroxisomes.[9] Deficiencies in VLCFA metabolism are associated with severe neurological disorders, highlighting their importance in maintaining cellular function.

In the context of the immune system, fatty acids are known to modulate immune cell function.[10][11][12] They can act as signaling molecules and precursors for inflammatory mediators. While the specific roles of VLCFAs in immunity are not as well-defined as those of polyunsaturated fatty acids, their incorporation into cell membranes can alter membrane fluidity and the function of membrane-associated proteins, which are critical for immune cell activation and signaling.[10]

A Hypothetical Role for this compound in Sepsis

Given the profound alterations in lipid metabolism during sepsis and the emerging understanding of the immunomodulatory roles of fatty acids, it is plausible that this compound could be a valuable biomarker in this condition. We hypothesize that the levels of this compound in plasma may be altered in sepsis due to several potential mechanisms:

  • Altered Peroxisomal Function: Sepsis is known to induce organ dysfunction, which can include impaired peroxisomal function. This could lead to altered metabolism of VLCFAs like lignoceric acid and, consequently, changes in the synthesis of this compound.

  • Membrane Remodeling: The systemic inflammation in sepsis leads to widespread cell membrane damage and remodeling. The release of this compound from damaged cells or alterations in its incorporation into immune cell membranes could be reflected in plasma levels.

  • Signaling Pathways: While specific signaling pathways for this compound have not been identified, other VLCFA-containing lipids, such as sphingolipids, are known to be involved in signaling pathways that regulate inflammation and cell death.[13][14]

Further research is needed to investigate these hypotheses and to determine if plasma levels of this compound correlate with sepsis severity, organ dysfunction, or patient outcomes.

Experimental Protocols

To facilitate research into the role of this compound and other phospholipids in sepsis, this section provides detailed methodologies for key experimental procedures.

Animal Model of Sepsis: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the pathophysiology of human sepsis.[15][16]

Protocol:

  • Anesthesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave the abdomen and sterilize the surgical area with an antiseptic solution.

  • Laparotomy: Make a midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecal Isolation: Locate the cecum and carefully exteriorize it.

  • Ligation: Ligate the cecum distal to the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis; a more distal ligation results in milder sepsis.[17]

  • Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). The size of the needle and the number of punctures also influence the severity of sepsis.[15]

  • Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.

  • Closure: Return the cecum to the abdominal cavity and close the peritoneal and skin incisions with sutures.

  • Fluid Resuscitation and Analgesia: Administer subcutaneous saline for fluid resuscitation and an analgesic for pain management.[18]

Lipid Extraction from Plasma

A modified Bligh-Dyer method is commonly used for lipid extraction from plasma samples.[19]

Protocol:

  • Sample Preparation: Thaw plasma samples on ice.

  • Solvent Addition: To a glass tube containing a small volume of plasma (e.g., 25 µL), add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:2 v/v) containing a suite of internal standards for different lipid classes.

  • Vortexing: Vortex the mixture thoroughly to ensure complete mixing.

  • Phase Separation: Add chloroform and water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Centrifugation: Centrifuge the mixture to facilitate the separation of the organic (lower) and aqueous (upper) phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol/chloroform 1:1 v/v).

Quantification of Phosphatidylcholines by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of specific lipid species.[20]

Protocol:

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase liquid chromatography column (e.g., a C8 or C18 column). Use a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with ammonium (B1175870) formate) to separate the different lipid species.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Targeted Analysis: For the quantification of specific PCs, including this compound, a targeted approach using multiple reaction monitoring (MRM) is employed. In positive ion mode, the precursor ion corresponding to the [M+H]+ or [M+Na]+ adduct of the target PC is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion (e.g., the phosphocholine (B91661) headgroup at m/z 184) is monitored in the third quadrupole.

  • Quantification: The concentration of each PC species is determined by comparing the peak area of the analyte to that of a corresponding internal standard with a known concentration.

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Hypothetical Involvement of this compound in Sepsis Pathophysiology

G Sepsis Sepsis Inflammation Systemic Inflammation Sepsis->Inflammation OrganDysfunction Organ Dysfunction (e.g., Peroxisomal) Sepsis->OrganDysfunction Membrane_Damage Cell Membrane Damage Sepsis->Membrane_Damage VLCFA_Metabolism Altered VLCFA Metabolism OrganDysfunction->VLCFA_Metabolism Lignoceric_Acid Lignoceric Acid (23:0) Levels VLCFA_Metabolism->Lignoceric_Acid PC_Synthesis Altered this compound Synthesis Lignoceric_Acid->PC_Synthesis Plasma_PC Plasma this compound Levels PC_Synthesis->Plasma_PC Potential Biomarker Immune_Signaling Modulation of Immune Signaling Plasma_PC->Immune_Signaling Hypothesized Effect PC_Release Release of this compound Membrane_Damage->PC_Release PC_Release->Plasma_PC

Caption: Hypothetical pathways linking sepsis to altered this compound levels.

Experimental Workflow for this compound Biomarker Discovery

G Patient_Cohort Sepsis Patient Cohort & Healthy Controls Plasma_Collection Plasma Sample Collection Patient_Cohort->Plasma_Collection Lipid_Extraction Lipid Extraction (Bligh-Dyer) Plasma_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis (Targeted for this compound) Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Quantification & Statistics) LCMS_Analysis->Data_Analysis Biomarker_Validation Biomarker Validation (Correlation with Clinical Data) Data_Analysis->Biomarker_Validation

Caption: Workflow for investigating this compound as a sepsis biomarker.

Future Directions and Conclusion

The evidence for the dysregulation of phosphatidylcholines and lysophosphatidylcholines in sepsis is compelling, yet the field is ripe for further exploration, particularly concerning the role of less abundant but potentially significant species like this compound. This technical guide has laid out the rationale for investigating this compound as a novel biomarker in sepsis, grounded in the established knowledge of lipid metabolism in inflammation and critical illness.

Future research should focus on:

  • Targeted Metabolomic Studies: Conducting large-scale, prospective cohort studies to specifically quantify this compound and other VLCFA-containing lipids in septic patients and correlate their levels with clinical parameters and outcomes.

  • Mechanistic Studies: Utilizing in vitro and in vivo models of sepsis to investigate the mechanisms underlying the potential dysregulation of this compound, including the role of peroxisomal function and membrane remodeling.

  • Functional Studies: Exploring the potential signaling roles of this compound and its effects on immune cell function.

References

An In-depth Technical Guide to the Formulation and Characterization of Liposomes Utilizing 23:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of liposomes formulated with 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a saturated, long-chain phospholipid. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of high phase transition temperature (Tm) lipids for advanced drug delivery applications. This document details the physicochemical properties of this compound, provides in-depth experimental protocols for the preparation and characterization of this compound liposomes, and discusses their potential applications.

Introduction to 23:0 Phosphatidylcholine (PC)

1,2-ditricosanoyl-sn-glycero-3-phosphocholine, commonly referred to as this compound, is a synthetic, saturated phospholipid with two 23-carbon acyl chains. Its structure consists of a hydrophilic phosphocholine (B91661) head group and two hydrophobic tricosanoyl tails. This amphipathic nature allows this compound to self-assemble into bilayer structures in aqueous environments, forming the basis of liposomes.

The most distinguishing feature of this compound is its exceptionally high phase transition temperature (Tm). The Tm is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. For this compound, this transition occurs at approximately 79.5°C. This high Tm imparts significant rigidity and stability to the liposomal membrane at physiological temperatures (e.g., 37°C), making this compound an attractive candidate for controlled-release drug delivery systems where minimal drug leakage is desired. Liposomes formulated with high-Tm lipids like this compound are expected to exhibit enhanced stability in biological fluids and a slower release profile for encapsulated agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the rational design of liposomal formulations.

PropertyValueReference
Chemical Name 1,2-ditricosanoyl-sn-glycero-3-phosphocholine
Abbreviation This compound
Molecular Formula C₅₄H₁₀₈NO₈P
Molecular Weight 930.41 g/mol
Phase Transition Temperature (Tm) 79.5°C
Physical Form Powder
Acyl Chain Length 23 carbons (saturated)

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size distribution. Due to the high Tm of this compound, all hydration and extrusion steps must be performed at a temperature significantly above 79.5°C to ensure the lipid is in a fluid state.

Materials:

  • 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath capable of maintaining temperatures >80°C

  • Mini-extruder with a heating block

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Protocol:

  • Lipid Dissolution: Weigh the desired amounts of this compound and cholesterol (a common molar ratio is 70:30 PC:cholesterol). Dissolve the lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath should be set to a temperature that facilitates solvent evaporation (e.g., 40-50°C). Rotate the flask and gradually apply a vacuum to remove the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Pre-heat the hydration buffer to a temperature above the Tm of this compound (e.g., 85-90°C). Add the pre-heated buffer to the flask containing the dry lipid film. To encapsulate a hydrophilic drug, it should be dissolved in this buffer.

  • Formation of Multilamellar Vesicles (MLVs): Hydrate the lipid film by rotating the flask in the hot water bath for 30-60 minutes. The temperature of the lipid suspension must be maintained above the Tm throughout this process. This results in the formation of a milky suspension of MLVs.[1][2]

  • Extrusion (Size Reduction): Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder's heating block to the same temperature as the hydration buffer (85-90°C).[1]

  • Load the MLV suspension into one of the gas-tight syringes and pass it through the pre-heated extruder to the second syringe.

  • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.[3] The final liposome (B1194612) suspension is collected in the second syringe.

  • Storage: Store the resulting liposome suspension at 4°C. Do not freeze, as ice crystal formation can disrupt the liposomal structure.[1]

G cluster_prep Liposome Preparation Workflow dissolve 1. Dissolve this compound (and Cholesterol) in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film Remove Solvent hydrate 3. Hydrate Film with Aqueous Buffer (>79.5°C) film->hydrate Add pre-heated buffer mlv 4. MLV Suspension hydrate->mlv Agitation extrude 5. Extrude Suspension through Membrane (>79.5°C) mlv->extrude 11-21 passes luv 6. LUV Suspension extrude->luv Homogenized Liposomes G cluster_cell General Liposome-Cell Interaction Pathway liposome This compound Liposome cell_membrane Cell Membrane liposome->cell_membrane Adsorption endocytosis Endocytosis cell_membrane->endocytosis Internalization endosome Early Endosome endocytosis->endosome lysosome Late Endosome / Lysosome endosome->lysosome Maturation release Drug Release into Cytoplasm lysosome->release Endosomal Escape or Liposome Degradation

References

Methodological & Application

The Use of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) as an Internal Standard in Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS), coupled with liquid chromatography (LC), has become the primary analytical platform for comprehensive lipid analysis. However, the complexity of biological matrices and the inherent variability of MS signal intensity necessitate the use of internal standards to ensure data quality. 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) is an ideal internal standard for the quantification of phosphatidylcholines (PCs) and other lipid classes due to its structural similarity to endogenous lipids and its exogenous nature. This application note provides a detailed overview and protocols for the effective use of this compound as an internal standard in mass spectrometry.

Rationale for Using this compound as an Internal Standard

The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics workflow. An ideal internal standard should mimic the physicochemical properties of the analytes of interest and be absent in the biological sample. Odd-chain fatty acid-containing phospholipids, such as this compound, are excellent choices for internal standards in mammalian lipidomics for several key reasons:

  • Non-Endogenous Nature: Phospholipids with odd-chain fatty acids are not typically synthesized by and are found in very low abundance in most mammalian cells and tissues.[1] This minimizes the risk of interference from endogenous lipids, ensuring that the detected signal originates almost exclusively from the added standard.

  • Chemical Similarity: As a disaturated phosphatidylcholine, this compound closely resembles the chemical behavior of endogenous even-chain PCs. This similarity ensures that it experiences comparable extraction efficiency, ionization response in the mass spectrometer, and fragmentation patterns, allowing for accurate normalization of the target analytes.[1]

  • Chromatographic Separation: In reversed-phase liquid chromatography, the odd-chain length of the fatty acids in this compound allows for its chromatographic separation from the more common even-chain PCs found in biological samples, preventing co-elution and potential ion suppression.

Experimental Workflow

The overall workflow for utilizing this compound as an internal standard in a typical lipidomics experiment is outlined below. This process involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Tissue, Cells) Spiking Spike with This compound Internal Standard Sample_Collection->Spiking Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Normalization Normalization to this compound Peak_Integration->Normalization Quantification Absolute/Relative Quantification Normalization->Quantification

Caption: General workflow for lipidomics analysis using this compound as an internal standard.

Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution

Materials:

  • 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform/Methanol (1:1, v/v), HPLC grade

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Dissolve the weighed this compound in a known volume of chloroform/methanol (1:1, v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in a glass vial at -20°C or -80°C.

  • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method

Materials:

  • Human plasma

  • This compound internal standard working solution

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Centrifuge tubes (glass or solvent-resistant plastic)

  • Nitrogen evaporator

  • Injection solvent (e.g., Acetonitrile/Isopropanol, 1:1, v/v)

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add a known amount of the this compound internal standard working solution (e.g., 10 µL of a 10 µg/mL solution).

  • Add 2 mL of a chloroform/methanol (2:1, v/v) mixture to the plasma sample.

  • Vortex the mixture vigorously for 1 minute.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of injection solvent (e.g., 100 µL) for LC-MS/MS analysis.

Data Presentation

The performance of this compound as an internal standard should be evaluated during method validation. The following tables summarize typical performance data for a lipidomics method utilizing an odd-chain PC internal standard.

Table 1: Linearity of Detection

Analyte ClassCalibration Range (µg/mL)
Phosphatidylcholines (PC)0.1 - 50> 0.99

Table 2: Recovery and Precision

Analyte ClassSpiked Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Phosphatidylcholines (PC)195 ± 5< 10< 15
1098 ± 4< 8< 12
25101 ± 3< 5< 10

Note: The data presented in these tables are representative and may vary depending on the specific matrix, extraction method, and instrumentation used. Method validation should be performed for each specific application.

LC-MS/MS Parameters

A generalized LC-MS/MS method for the analysis of phosphatidylcholines is provided below. These parameters should be optimized for the specific instrument and application.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their hydrophobicity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole or Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan

  • MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). For PCs, the characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.07.

  • Collision Energy: Optimized for the specific instrument and analyte.

  • Capillary Voltage: ~3.5 kV

  • Source Temperature: ~150°C

  • Desolvation Temperature: ~400°C

Data Analysis and Quantification

The quantification of endogenous lipids is achieved by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve generated using authentic standards.

G Analyte_Peak Peak Area of Endogenous Lipid Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak Peak Area of This compound (Internal Standard) IS_Peak->Ratio Concentration Determine Concentration of Endogenous Lipid Ratio->Concentration Cal_Curve Calibration Curve of Authentic Standards Cal_Curve->Concentration

Caption: Logical relationship for the quantification of lipids using an internal standard.

Conclusion

The use of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) as an internal standard is a robust and reliable approach for the accurate quantification of phosphatidylcholines and other lipid classes in complex biological samples by LC-MS/MS. Its non-endogenous nature and chemical similarity to endogenous lipids make it an excellent choice for correcting for variations in sample preparation and instrument response. The protocols and guidelines presented in this application note provide a framework for the successful implementation of this compound in routine lipidomics research.

References

Application Note and Protocol: Preparation of 23:0 PC (1,2-ditricosanoyl-sn-glycero-3-phosphocholine) Stock Solution for LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a 23:0 Phosphatidylcholine (PC) stock solution for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Adherence to this protocol will ensure the accuracy and reproducibility of quantitative lipidomic analyses.

Introduction

1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) is a synthetic phosphatidylcholine containing two 23-carbon saturated fatty acids. Due to its non-endogenous nature in most biological systems, it is an ideal internal standard for the quantification of various phospholipid species in complex biological matrices by LC-MS. The use of a stable, accurately prepared internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring reliable and precise measurements.[1]

This protocol outlines the necessary steps for preparing a concentrated stock solution of this compound from a powdered form, which can then be diluted to working concentrations for spiking into samples.

Materials and Equipment

  • This compound powder: (>99% purity)

  • Solvents:

  • Glassware:

    • Amber glass screw-cap vials (2 mL and 5 mL)

    • Volumetric flasks (various sizes)

    • Glass syringes or calibrated micropipettes

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg)

    • Vortex mixer

    • Ultrasonic bath

Quantitative Data Summary

ParameterValueReference
Chemical Formula C₅₄H₁₀₈NO₈P
Molecular Weight 930.41 g/mol [2]
Purity >99% (TLC)
Recommended Solvents Chloroform:Methanol (1:1, v/v or 2:1, v/v), Chloroform:Isopropanol (2:8, v/v)[3][4]
Typical Stock Concentration ~5 mg/mL[5]
Typical Working Concentration 200 nM[3]
Storage Temperature -20°C[2]
Stability of Stock Solution Up to 1 year at -20°C[2]

Experimental Workflow Diagram

G cluster_prep Preparation of this compound Stock Solution weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Chloroform:Methanol weigh->dissolve Add solvent mixture vortex 3. Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex transfer 4. Transfer to Volumetric Flask vortex->transfer dilute 5. Dilute to Final Volume transfer->dilute Top up with solvent store 6. Store at -20°C dilute->store Aliquot into amber vials

Caption: Workflow for preparing this compound stock solution.

Experimental Protocol

1. Preparation of a 1 mg/mL Primary Stock Solution

1.1. Weighing the this compound:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
  • Using an analytical balance, accurately weigh a precise amount (e.g., 5 mg) of the this compound powder into a clean amber glass vial. Record the exact weight.

1.2. Initial Dissolution:

  • Prepare a fresh 1:1 (v/v) mixture of chloroform and methanol. Other solvent systems such as chloroform:isopropanol (2:8, v/v) can also be used.[3][4]
  • To the vial containing the weighed this compound, add a small volume of the chosen solvent mixture (e.g., 1 mL).

1.3. Ensuring Complete Solubilization:

  • Cap the vial tightly and vortex thoroughly for at least 30 seconds.
  • For complete dissolution, place the vial in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.

1.4. Final Dilution:

  • Quantitatively transfer the dissolved this compound solution to a volumetric flask of the appropriate size (e.g., a 5 mL flask for 5 mg of powder to make a 1 mg/mL solution).
  • Rinse the initial vial with a small amount of the solvent mixture and add the rinsing to the volumetric flask to ensure a complete transfer.
  • Carefully add the solvent mixture to the volumetric flask up to the calibration mark.
  • Invert the flask several times to ensure the solution is homogeneous.

1.5. Storage of the Primary Stock Solution:

  • The resulting stock solution should be stored in a tightly sealed amber glass vial at -20°C.[2]
  • Properly label the vial with the compound name, concentration, solvent, and date of preparation. The solution is stable for at least one year under these conditions.[2]

2. Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to the desired concentration for use as an internal standard.

2.1. Calculation of Dilution:

  • Determine the required concentration of the working solution (e.g., 200 nM as used in some studies).[3]
  • Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed for the dilution, where:
  • C₁ = Concentration of the primary stock solution
  • V₁ = Volume of the primary stock solution to be diluted
  • C₂ = Desired concentration of the working solution
  • V₂ = Final volume of the working solution

2.2. Serial Dilution:

  • It is recommended to perform serial dilutions to achieve very low concentrations (e.g., in the nM range) to improve accuracy.
  • Prepare an intermediate stock solution (e.g., 10 µg/mL) from the primary stock solution.
  • From the intermediate stock, prepare the final working solution in the appropriate solvent for your LC-MS method (e.g., methanol or isopropanol).

2.3. Storage of Working Solutions:

  • Working solutions should also be stored at -20°C in tightly sealed vials. It is recommended to prepare fresh working solutions regularly to avoid potential degradation or solvent evaporation.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling chloroform.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety information.

By following this detailed protocol, researchers can confidently prepare accurate and stable this compound stock solutions, leading to more reliable and reproducible results in their LC-MS-based lipidomic studies.

References

Application Notes and Protocols for the Use of 23:0 Phosphatidylcholine as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 23:0 Phosphatidylcholine (PC) as an internal standard (IS) for accurate and reproducible quantification of phospholipids (B1166683) in various biological matrices, including plasma, tissues, and cells. The methodologies outlined are designed for mass spectrometry-based lipidomics workflows.

Introduction

Quantitative lipidomics aims to determine the precise concentration of individual lipid species within a biological sample. Due to the complexity of lipidomes and the inherent variability in sample preparation and mass spectrometric analysis, the use of an appropriate internal standard is crucial for reliable quantification. 23:0 Phosphatidylcholine, a non-endogenous lipid containing two C23:0 fatty acyl chains, is an excellent choice as an internal standard for the quantification of phosphatidylcholines and other phospholipid classes. Its unique mass and chromatographic behavior allow for clear differentiation from naturally occurring lipids, minimizing analytical interference.

Key Principle

The fundamental principle behind using 23:0 PC as an internal standard is to add a known amount of this synthetic lipid to a sample at the beginning of the workflow. This "spike-in" standard experiences the same extraction, derivatization, and analytical variations as the endogenous lipids. By comparing the signal intensity of the endogenous lipids to that of the known amount of this compound, accurate quantification can be achieved, correcting for any sample loss or analytical inconsistencies.

Experimental Workflow Overview

A typical lipidomics workflow employing this compound as an internal standard involves several key stages. The following diagram illustrates the general experimental process from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Plasma, Tissue, Cells) Homogenization Homogenization (for tissues and cells) Sample_Collection->Homogenization Spiking Spiking with This compound Internal Standard Homogenization->Spiking Lipid_Extraction Liquid-Liquid Extraction (e.g., Folch, Bligh-Dyer) Spiking->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase_Collection Collection of Organic Phase Phase_Separation->Organic_Phase_Collection Drying Drying under Nitrogen Organic_Phase_Collection->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Peak_Integration Peak Integration LCMS_Analysis->Peak_Integration Quantification Quantification relative to This compound Internal Standard Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Lipidomics Experimental Workflow

Quantitative Data Summary

The concentration of this compound internal standard should be optimized based on the sample type and the expected concentration range of the endogenous lipids. The following table summarizes recommended starting concentrations of this compound for different biological matrices based on published literature.

Biological MatrixThis compound Internal Standard ConcentrationReference
Human Plasma200 nM in the final extraction solvent[1]
Lung Tissue3 µM in the nano-DESI solvent[2]
Mammalian Cells1 mg/mL stock solution (a similar odd-chain PC, 17:0/17:0 PC, was used)[3]

Note: These are starting recommendations, and the optimal concentration may need to be determined empirically for specific experimental conditions and instrumentation.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Human Plasma

This protocol is adapted for the analysis of sphingolipids in human plasma using this compound as an internal standard.[1]

Materials:

  • Human plasma (collected with EDTA)

  • 23:0/23:0 Phosphatidylcholine (PC 23:0/23:0)

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Preparation of Internal Standard (IS) Solution:

    • Prepare a stock solution of PC 23:0/23:0 in a 1:1 mixture of methanol and chloroform.

    • Prepare an IS working solution by spiking the PC 23:0/23:0 standard into the extraction solvent (methanol/chloroform, 2:1, v/v with 0.1% TFA) to a final concentration of 200 nM.[1]

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • Vortex the plasma samples gently.

  • Lipid Extraction (Bligh and Dyer Method):

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of the IS solution.

    • Add 100 µL of chloroform and 100 µL of water.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of LC-MS compatible solvent (e.g., acetonitrile/isopropanol, 1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 reversed-phase column for chromatographic separation.

    • Optimize MS parameters for the detection of phosphatidylcholines and other target lipids. Monitor the specific precursor-to-product ion transition for this compound for quantification.

Protocol 2: Lipid Analysis of Mammalian Cells

This protocol describes a general approach for lipid extraction from mammalian cells using an odd-chain phosphatidylcholine as an internal standard.[3]

Materials:

  • Mammalian cells (minimum of 1 million cells)

  • 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (PC 17:0/17:0) or this compound

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Methyl tert-butyl ether (MTBE)

  • Water, UPLC-grade

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • UPLC-MS system

Procedure:

  • Preparation of Internal Standard (IS) Solution:

    • Prepare a stock solution of the odd-chain PC internal standard (e.g., PC 17:0/17:0) at a concentration of 1 mg/mL in chloroform.[3]

  • Cell Harvesting and Lysis:

    • Harvest a minimum of 1 million cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable volume of ice-cold water.

    • Lyse the cells by sonication or freeze-thaw cycles.

  • Lipid Extraction (MTBE Method):

    • To the cell lysate, add the internal standard solution. For example, add 50 µL of the 1 mg/mL PC 17:0/17:0 stock solution.[3]

    • Add methanol to the sample.

    • Add MTBE to create a final solvent ratio of MTBE:Methanol (e.g., 3:1, v/v).

    • Vortex the mixture vigorously.

    • Induce phase separation by adding water.

    • Centrifuge to separate the phases.

    • Collect the upper organic phase (MTBE layer).

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of UPLC-MS compatible solvent.

  • UPLC-MS Analysis:

    • Inject the reconstituted sample into the UPLC-MS system.

    • Employ a reversed-phase C8 or C18 column for separation.

    • Acquire mass spectra in both positive and negative ionization modes to cover a broad range of lipid classes.

Phosphatidylcholine Metabolism

Understanding the metabolic pathways of phosphatidylcholine is essential for interpreting lipidomics data. The following diagram illustrates the key biosynthesis and degradation routes of phosphatidylcholine.

phosphatidylcholine_metabolism cluster_biosynthesis Biosynthesis cluster_degradation Degradation Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CT) PC_Kennedy Phosphatidylcholine (PC) CDP_Choline->PC_Kennedy Cholinephosphotransferase (CPT) DAG Diacylglycerol (DAG) DAG->PC_Kennedy PC_Degradation Phosphatidylcholine (PC) PE Phosphatidylethanolamine (PE) PC_PEMT Phosphatidylcholine (PC) PE->PC_PEMT Phosphatidylethanolamine N-methyltransferase (PEMT) LPC Lysophosphatidylcholine (LPC) PC_Degradation->LPC Phospholipase A2 (PLA2) Fatty_Acid Fatty Acid PC_Degradation->Fatty_Acid Phospholipase A2 (PLA2) PA Phosphatidic Acid (PA) PC_Degradation->PA Phospholipase D (PLD) Choline_Headgroup Choline PC_Degradation->Choline_Headgroup Phospholipase D (PLD) DAG_Degradation Diacylglycerol (DAG) PC_Degradation->DAG_Degradation Phospholipase C (PLC) Phosphocholine_Degradation Phosphocholine PC_Degradation->Phosphocholine_Degradation Phospholipase C (PLC)

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Samples Using a 23:0 PC Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fatty acids are fundamental building blocks of complex lipids and serve critical roles in cellular structure, energy metabolism, and signaling pathways. The accurate quantification of individual fatty acids in biological matrices is essential for understanding physiological and pathological processes, identifying biomarkers, and assessing the impact of therapeutic interventions. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are powerful techniques for this purpose. However, the multi-step sample preparation process, including lipid extraction and derivatization, can introduce variability.

To ensure accuracy and reproducibility, the use of an internal standard is critical. An ideal internal standard is a compound chemically similar to the analytes but not naturally present in the sample, which is added in a known quantity at the beginning of the workflow. Ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) is an excellent internal standard for the comprehensive quantitative analysis of fatty acids. As a phospholipid containing an odd-chain fatty acid (C23:0), it is rare in most biological systems and mimics the behavior of endogenous phospholipids (B1166683) during extraction and derivatization, correcting for procedural losses and variations.

This document provides a detailed protocol for the quantitative analysis of total fatty acids from biological samples by converting them into fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Internal Standard: Ditricosanoyl-sn-glycero-3-phosphocholine (this compound)

  • Solvents (HPLC or GC grade): Chloroform (B151607), Methanol (B129727), Hexane (B92381), Isooctane

  • Reagents: Boron trifluoride (BF₃) in methanol (12-14%), Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663), Nitrogen gas (high purity).

  • Sample Types: Plasma, homogenized tissue, cell pellets.

  • Equipment: Glass tubes with PTFE-lined screw caps, centrifuge, heating block or water bath, evaporator (e.g., nitrogen stream), GC-MS system.

Preparation of Internal Standard Stock Solution
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 2:1 (v/v) chloroform:methanol solution.

  • Store this solution in a tightly sealed glass vial at -20°C to prevent solvent evaporation and degradation.

Lipid Extraction (Modified Folch Method)

This procedure should be performed in a fume hood using glass equipment, as lipids can be adsorbed by plastics.

  • Sample Aliquoting: To a screw-capped glass tube, add a known amount of the biological sample (e.g., 100 µL of plasma, 20-50 mg of homogenized tissue, or 1-5 million cells).

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample. The amount should be chosen to yield a final GC peak that is within the detector's linear range and comparable in magnitude to the major fatty acids of interest.

  • Solvent Addition: Add 3 mL of a 2:1 (v/v) chloroform:methanol solution to the sample tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of cell structures.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the tube. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes at room temperature to facilitate phase separation. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein layer.

  • Drying: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen in a heating block set to 30-40°C. The dried lipid film is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Fatty acids are converted to their more volatile methyl esters for GC analysis. This process, known as transesterification, will convert fatty acyl chains from all lipid classes (including the 23:0 from the PC standard) into FAMEs.[1][2]

  • Reagent Addition: Add 1 mL of 12-14% Boron Trifluoride (BF₃)-Methanol reagent to the dried lipid extract.[1]

  • Incubation: Tightly cap the tube and heat at 80°C for 1 hour in a heating block or water bath. This step cleaves the fatty acid chains from the glycerol (B35011) backbone and methylates them.

  • Reaction Quenching: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane to the tube.[2]

  • FAME Extraction: Vortex vigorously for 2 minutes to extract the non-polar FAMEs into the upper hexane layer.

  • Phase Separation: Centrifuge at 1,500 x g for 5 minutes.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial, preferably with a micro-insert. For quantitative transfer, a second extraction of the aqueous layer with an additional 1 mL of hexane can be performed, and the hexane layers combined.

  • Drying (Optional): Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis and Data Presentation

Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and applications.

Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-225ms (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column
Injection Volume 1 µL
Inlet Temperature 250°C
Split Ratio 10:1 (can be adjusted based on sample concentration)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 100°C, hold for 2 min; ramp at 10°C/min to 180°C; ramp at 5°C/min to 220°C, hold for 10 min.
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity.
Quantification

Quantitative analysis is performed by comparing the integrated peak area of each identified FAME to the peak area of the internal standard (methyl tricosanoate, 23:0-FAME).

The concentration of each fatty acid (FA) is calculated using the following formula:

Conc. of FA (µg/mg sample) = (AreaFA / AreaIS) * (AmountIS / WeightSample) * RF

Where:

  • AreaFA = Peak area of the specific fatty acid methyl ester.

  • AreaIS = Peak area of the internal standard methyl ester (23:0-FAME).

  • AmountIS = Amount of this compound internal standard added to the sample (in µg).

  • WeightSample = Initial weight of the tissue sample (in mg) or volume of biofluid.

  • RF = Response Factor. For ideal EI-MS, the RF is often assumed to be 1. For higher accuracy, an RF for each fatty acid should be determined by running a certified FAME standard mixture containing the internal standard.

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Table 1: Quantitative Fatty Acid Profile in Plasma Samples (Example Data)

Fatty AcidAbbreviationRetention Time (min)Concentration in Control (µg/mL) ± SDConcentration in Treated (µg/mL) ± SDp-value
Palmitic AcidC16:012.15210.5 ± 15.2185.3 ± 12.80.041
Stearic AcidC18:014.3095.8 ± 8.198.2 ± 7.50.750
Oleic AcidC18:1n914.55250.1 ± 20.5315.6 ± 25.10.009
Linoleic AcidC18:2n615.10180.4 ± 16.9155.7 ± 14.30.032
Arachidonic AcidC20:4n617.8575.3 ± 6.2110.9 ± 9.8<0.001
Internal Std. C23:0 19.50 N/A N/A N/A

Diagrams and Workflows

Workflow for Fatty Acid Quantification

The entire process from sample collection to data analysis is outlined below. The inclusion of the this compound internal standard at the initial stage is crucial for correcting procedural errors throughout the workflow.

Fatty_Acid_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample (Tissue, Plasma, Cells) Add_IS Spike with known amount of this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Dry_Lipids Evaporate Solvent Extraction->Dry_Lipids Transesterification Transesterification with BF3-Methanol to create FAMEs Dry_Lipids->Transesterification Extract_FAMEs Extract FAMEs into Hexane Transesterification->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Integration Peak Identification and Integration GCMS->Integration Quantification Quantification using Internal Standard Ratio Integration->Quantification Final_Data Final_Data Quantification->Final_Data Final Data Table (Concentrations)

Caption: Quantitative fatty acid analysis workflow.

Principle of Internal Standardization

This diagram illustrates the core concept of using an internal standard. Both the analyte and the standard are subjected to the same potential losses during sample processing. Because the ratio of the analyte to the standard remains constant, the final measurement allows for an accurate calculation of the analyte's initial concentration.

Internal_Standard_Principle cluster_initial cluster_final Analyte_Initial Unknown Amount of Analyte FA Process Lipid Extraction & Derivatization (Variable Loss) Analyte_Initial->Process IS_Initial Known Amount of this compound (IS) IS_Initial->Process Analyte_Final Measured Analyte Signal (Area) Ratio Ratio of [Analyte Signal / IS Signal] remains proportional to the initial analyte amount, correcting for loss. Analyte_Final->Ratio IS_Final Measured IS Signal (Area) IS_Final->Ratio Process->Analyte_Final Process->IS_Final

Caption: Principle of internal standard correction.

References

Application Note: Lipid Extraction Protocol with 23:0 PC Spike-In for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of cellular lipids, is a critical field for understanding disease pathology and for the discovery of novel biomarkers. Accurate quantification of lipid species is paramount for reliable and reproducible results. The inherent variability in sample preparation, extraction efficiency, and instrument response necessitates the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analytes of interest but does not naturally occur in the sample. 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) is an excellent internal standard for the quantification of phosphatidylcholines (PCs) and other lipid classes. Its long, odd-numbered acyl chains make it easily distinguishable from endogenous lipid species by mass spectrometry.

This application note provides a detailed protocol for the extraction of lipids from biological samples using a modified Bligh-Dyer method with the incorporation of a this compound internal standard for accurate quantification.

Materials and Reagents

  • Chloroform (B151607), HPLC grade

  • Methanol (B129727), HPLC grade

  • Water, HPLC or Milli-Q grade

  • This compound (1,2-ditricosanoyl-sn-glycero-3-phosphocholine) internal standard solution (1 mg/mL in chloroform)

  • Sample (e.g., plasma, cell pellet, tissue homogenate)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge, capable of 2000 x g and 4°C

  • Nitrogen gas evaporator

  • Autosampler vials with inserts for LC-MS analysis

Experimental Protocol

This protocol is a modification of the classic Bligh-Dyer lipid extraction method.[1][2][3] The addition of the this compound internal standard at the initial step is crucial for accounting for lipid loss during the extraction process.[4]

  • Sample Preparation:

    • For liquid samples (e.g., plasma, serum), aliquot a known volume (e.g., 50 µL) into a glass centrifuge tube.

    • For cell pellets, resuspend in a known volume of phosphate-buffered saline (PBS).

    • For tissues, homogenize a known weight of tissue in an appropriate buffer.

  • Internal Standard Spiking:

    • To each sample, add a precise amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the analytical method and comparable to the expected concentration of the endogenous lipids of interest. For example, add 10 µL of a 1 mg/mL this compound solution.

  • Monophasic Solvent Addition:

    • Add a 2:1 (v/v) mixture of methanol:chloroform to the sample to achieve a final single-phase solution. For a 50 µL aqueous sample, add 1 mL of methanol followed by 0.5 mL of chloroform.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]

    • Incubate the mixture at room temperature for 15 minutes.

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the monophasic mixture.

    • Vortex for 30 seconds.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.[4] You will observe two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent suitable for your downstream analysis (e.g., 100 µL of 1:1 v/v methanol/isopropanol for LC-MS analysis).[4]

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The use of the this compound internal standard allows for the accurate quantification of various lipid species. The concentration of each analyte can be calculated by comparing the peak area of the analyte to the peak area of the internal standard, and then applying a response factor if necessary. The data can be summarized in a table for clear comparison.

Lipid ClassAnalyteConcentration (µg/mL)Standard Deviation
Phosphatidylcholine (PC) PC 34:1150.27.5
PC 36:285.64.3
PC 38:445.12.8
Lysophosphatidylcholine (LPC) LPC 16:025.81.9
LPC 18:015.31.1
Sphingomyelin (SM) SM d18:1/16:050.73.2
SM d18:1/24:130.12.1

Mandatory Visualizations

Experimental Workflow

Lipid_Extraction_Workflow Lipid Extraction Workflow with this compound Spike-In cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Lipid Extraction cluster_collection 3. Lipid Collection & Preparation for Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Add_Solvent Add Methanol:Chloroform (2:1) Create Monophasic Solution Spike->Add_Solvent Vortex1 Vortex & Incubate Add_Solvent->Vortex1 Phase_Separation Add Chloroform & Water Induce Phase Separation Vortex1->Phase_Separation Centrifuge Centrifuge (2000 x g, 10 min, 4°C) Phase_Separation->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS Buffer Dry_Down->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for lipid extraction with this compound internal standard.

Phosphatidylcholine Biosynthesis Signaling Pathway

PC_Biosynthesis_Pathway Kennedy Pathway for Phosphatidylcholine Biosynthesis cluster_precursors Precursors cluster_pathway Kennedy Pathway cluster_enzymes Enzymes Choline (B1196258) Choline Phosphocholine Phosphocholine Choline->Phosphocholine ATP -> ADP DAG Diacylglycerol (DAG) PC Phosphatidylcholine (PC) DAG->PC CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP -> PPi CDP_Choline->PC CK Choline Kinase (CK) CK->Phosphocholine CT CTP:phosphocholine cytidylyltransferase (CT) CT->CDP_Choline CPT CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) CPT->PC

Caption: The Kennedy pathway for de novo phosphatidylcholine synthesis.

References

Application Notes and Protocols for Creating 23:0 PC Unilamellar Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal candidates for drug delivery systems.[1][2] This document provides detailed application notes and protocols for the preparation of unilamellar liposomes using 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a saturated phosphatidylcholine with 23-carbon acyl chains.

The selection of this compound, a long-chain saturated phospholipid, offers the potential for creating highly stable liposomes with low drug leakage rates.[3][4] The high phase transition temperature (Tm) of this compound, which is 79.5°C, is a critical parameter that dictates the preparation conditions and in vivo behavior of these liposomes.[5][6][7] Liposomes prepared from saturated PCs with long acyl chains are known to form rigid and relatively impermeable bilayers, which can be advantageous for sustained drug release applications.[4]

These notes will cover the essential aspects of this compound unilamellar liposome (B1194612) preparation, characterization, drug loading, and stability considerations, providing researchers with a comprehensive guide for their drug delivery research.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 1,2-ditricosanoyl-sn-glycero-3-phosphocholine[8]
Abbreviation This compound[8]
Molecular Weight 930.41 g/mol [8]
Phase Transition Temperature (Tm) 79.5°C[5][6][7]
Acyl Chain Composition Two 23-carbon saturated acyl chains[8]
Typical Form Powder or dissolved in chloroform (B151607)[8][9]
Storage Temperature -20°C[8][9]
Table 2: Influence of Phosphatidylcholine Acyl Chain Length on Liposome Properties
Phosphatidylcholine (Saturated)Acyl Chain LengthPhase Transition Temperature (Tm) (°C)General Effect on Encapsulation EfficiencyGeneral Effect on Liposome Stability
DMPC14:024LowerLess Stable
DPPC16:041IntermediateModerately Stable
DSPC18:055HigherMore Stable
This compound 23:0 79.5 Expected to be High Expected to be Very High

Note: The effects on encapsulation efficiency and stability are general trends observed with increasing saturated acyl chain length. Specific values depend on the encapsulated drug and other formulation parameters.

Experimental Protocols

Protocol 1: Preparation of this compound Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the most common method for producing unilamellar liposomes of a defined size. The high Tm of this compound necessitates that all hydration and extrusion steps are performed at a temperature significantly above 79.5°C.

Materials:

  • 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath or heating block

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Syringes for the extruder

  • Nitrogen gas source

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol (if used, a common molar ratio is 2:1 PC:Cholesterol) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[10] If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without boiling too vigorously.

    • Rotate the flask to create a thin, uniform lipid film on the inner surface.

    • Once the bulk of the solvent has evaporated, place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer (containing the hydrophilic drug if applicable) to a temperature above the Tm of this compound (e.g., 85-90°C).

    • Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask gently by hand or on a vortex mixer at a temperature above the Tm to hydrate (B1144303) the lipid film. This process will form multilamellar vesicles (MLVs). The hydration should continue for at least 1 hour.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder and syringes to a temperature above the Tm of this compound (e.g., 85-90°C).

    • Draw the MLV suspension into one of the syringes.

    • Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[11] This process reduces the size and lamellarity of the vesicles, resulting in the formation of large unilamellar vesicles (LUVs).

    • The final liposome suspension should be cooled to room temperature.

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Characterization of this compound Unilamellar Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter (size) and PDI of the liposomes using a DLS instrument.

    • A PDI value below 0.2 is generally considered to indicate a monodisperse population of liposomes.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

    • Measure the electrophoretic mobility of the liposomes to determine their surface charge (zeta potential).

    • A zeta potential of ±30 mV or greater is generally indicative of good colloidal stability due to electrostatic repulsion between particles.

3. Encapsulation Efficiency (%EE):

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a suitable method like size exclusion chromatography or centrifugal ultrafiltration.

    • Quantify the amount of drug in the original, unpurified liposome suspension (Total Drug).

    • Quantify the amount of drug in the purified liposome suspension (Encapsulated Drug).

    • Calculate the %EE using the following formula: %EE = (Encapsulated Drug / Total Drug) x 100

4. In Vitro Drug Release Study:

  • Procedure:

    • Place a known amount of the purified liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium at each time point using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Plot the cumulative percentage of drug released versus time.

Mandatory Visualizations

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Purification & Characterization dissolve Dissolve this compound (and lipophilic drug) in organic solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry add_buffer Add pre-heated aqueous buffer (with hydrophilic drug) dry->add_buffer agitate Agitate > Tm to form MLVs add_buffer->agitate extrude Extrusion through polycarbonate membrane (> Tm) agitate->extrude purify Removal of unencapsulated drug extrude->purify characterize Characterization (Size, Zeta, %EE) purify->characterize

Caption: Workflow for this compound Unilamellar Liposome Preparation.

Cellular Uptake and Intracellular Drug Release Pathway

G liposome This compound Liposome with Encapsulated Drug cell_membrane Cell Membrane liposome->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Maturation fusion Endosomal Escape or Fusion endosome->fusion lysosome->fusion drug_release Drug Release into Cytoplasm fusion->drug_release target Intracellular Target (e.g., DNA, Ribosomes) drug_release->target 3. Action effect Therapeutic Effect target->effect

Caption: General pathway of liposomal drug delivery to a target cell.

Discussion and Stability Considerations

  • High Phase Transition Temperature (Tm): The high Tm of this compound (79.5°C) is a double-edged sword.[5][6][7] On one hand, it imparts excellent stability to the liposomes at physiological temperature (37°C), minimizing premature drug leakage. On the other hand, it requires all processing steps (hydration and extrusion) to be performed at elevated temperatures, which might not be suitable for temperature-sensitive drugs.

  • Stability: Liposomes formulated with long-chain saturated phospholipids (B1166683) like this compound are expected to exhibit high physical and chemical stability.[3][4] The inclusion of cholesterol can further enhance membrane stability by modulating its fluidity.[1] For long-term storage, it is recommended to keep the liposome suspension at 4°C and protected from light. Freezing should be avoided as it can disrupt the liposome structure.

  • Drug Encapsulation and Release: The rigid nature of the this compound bilayer at physiological temperatures is expected to result in slow, sustained drug release. The efficiency of drug encapsulation, particularly for hydrophilic drugs, is influenced by the hydration volume and the lipid concentration. For hydrophobic drugs, their solubility in the lipid bilayer is the primary determinant of encapsulation efficiency.

Conclusion

The use of this compound in the formulation of unilamellar liposomes presents a promising strategy for the development of stable, sustained-release drug delivery systems. The protocols and data presented in these application notes provide a foundational framework for researchers to design and characterize this compound liposomes for their specific therapeutic applications. Careful consideration of the high phase transition temperature of this lipid is paramount for successful formulation and for ensuring the integrity of the encapsulated therapeutic agent. Further optimization of the formulation, including the use of co-lipids and surface modifications (e.g., PEGylation), can be explored to enhance the in vivo performance of these liposomes.

References

Application Notes & Protocols: The Use of 23:0 Phosphatidylcholine as an Internal Standard in Stable Isotope Labeling-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stable isotope labeling experiments coupled with mass spectrometry have become a cornerstone of modern metabolomics and lipidomics, enabling the precise tracking of metabolic pathways and the quantification of metabolite turnover. In the realm of lipidomics, accurate quantification of individual lipid species is paramount. However, experimental variability arising from sample preparation, extraction efficiency, and instrument response can introduce significant errors. To correct for these variations, internal standards are indispensable.

This document provides detailed application notes and protocols for the use of 23:0 phosphatidylcholine (PC) as an internal standard in stable isotope labeling experiments. Due to its extremely low natural abundance in most biological systems, 23:0 PC (a phosphatidylcholine with two 23-carbon fatty acyl chains) and other odd-chain lipids serve as excellent internal standards for the accurate quantification of endogenous and isotopically labeled lipids.

Application Notes

The Role of this compound as an Internal Standard

In a typical stable isotope labeling experiment for lipidomics, cells or organisms are supplied with a labeled precursor (e.g., ¹³C-glucose, ¹³C-choline, D9-choline). The stable isotopes from this precursor are incorporated into newly synthesized lipids, leading to a mass shift that can be detected by mass spectrometry. This allows for the differentiation and quantification of "old" (unlabeled) versus "new" (labeled) lipid pools.

This compound is introduced into the experimental workflow at a known concentration during the lipid extraction phase. Its primary functions are:

  • Correction for Sample Loss: It accounts for the loss of analytes during sample preparation and extraction. Since the internal standard is subjected to the same procedures as the endogenous lipids, the ratio of the endogenous lipid to the internal standard remains constant.

  • Normalization of Instrument Response: It corrects for variations in mass spectrometer signal intensity due to matrix effects or fluctuations in instrument performance.

  • Absolute or Relative Quantification: By comparing the peak area or intensity of the endogenous lipid to that of the known amount of the this compound internal standard, one can determine the relative or absolute quantity of the target lipid.

Why Use an Odd-Chain Phosphatidylcholine?

The vast majority of naturally occurring phospholipids (B1166683) in mammalian systems contain even-chain fatty acids (e.g., 16:0, 18:1, 20:4). Odd-chain fatty acids, such as tricosanoic acid (23:0), are present in negligible amounts. This makes phosphatidylcholines containing these fatty acids, like PC(23:0/23:0), ideal internal standards as they are unlikely to be present endogenously and will not interfere with the measurement of the lipids of interest.

Experimental Protocols

Protocol 1: General Lipid Extraction and Internal Standard Spiking for Stable Isotope Labeling Experiments

This protocol describes a common lipid extraction method (a modified Bligh-Dyer or Folch procedure) and the appropriate point to add the this compound internal standard.

Materials:

  • Cell or tissue homogenate

  • 23:0 Phosphatidylcholine (PC) internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water (HPLC-grade)

  • Centrifuge

  • Glass vials

Procedure:

  • Sample Preparation: After the desired incubation period with the stable isotope tracer, harvest cells or tissues. For adherent cells, wash with ice-cold PBS before scraping. Homogenize tissues as required.

  • Internal Standard Spiking: To a defined amount of sample (e.g., 1 million cells or 10 mg of tissue), add a precise volume of the this compound internal standard solution. The final concentration should be chosen to be within the linear range of detection of the mass spectrometer and comparable to the expected concentration of the analytes of interest.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the sample containing the internal standard, add chloroform and methanol to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v), including the water content of the sample itself.

    • Vortex the mixture vigorously for 10 minutes.

    • Add chloroform and water to induce phase separation, bringing the final solvent ratio to 2:2:1.8 (chloroform:methanol:water, v/v/v).

    • Vortex again for 5 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Layer: Carefully collect the lower organic phase, which contains the lipids, into a new glass vial.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Protocol 2: LC-MS/MS Analysis for Quantifying Labeled and Unlabeled Phosphatidylcholines

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

LC Conditions (Example for Reversed-Phase Chromatography):

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute lipids based on their hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

MS/MS Conditions (Example for Phosphatidylcholines):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Method: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning.

    • For MRM: Monitor the transition from the precursor ion (the [M+H]⁺ or [M+Na]⁺ of the PC species) to the characteristic phosphocholine (B91661) headgroup fragment ion (m/z 184.07).

    • For Precursor Ion Scanning: Scan for all precursor ions that fragment to produce the m/z 184.07 ion.

  • Collision Energy: Optimize for the fragmentation of phosphatidylcholines.

Data Presentation

The following table summarizes the key quantitative parameters for using this compound as an internal standard in a hypothetical stable isotope labeling experiment tracking the synthesis of PC(16:0/18:1) from a D9-choline tracer.

ParameterValueDescription
Internal Standard PC(23:0/23:0)Non-endogenous, odd-chain phosphatidylcholine.
Spiking Concentration 10 µMFinal concentration in the reconstituted sample.
Analyte 1 (Unlabeled) PC(16:0/18:1)Endogenous, unlabeled phosphatidylcholine.
Analyte 2 (Labeled) D9-PC(16:0/18:1)Newly synthesized phosphatidylcholine from D9-choline.
MRM Transition (IS) m/z 890.7 -> 184.1[M+H]⁺ of PC(23:0/23:0) to phosphocholine headgroup.
MRM Transition (Analyte 1) m/z 760.6 -> 184.1[M+H]⁺ of PC(16:0/18:1) to phosphocholine headgroup.
MRM Transition (Analyte 2) m/z 769.6 -> 193.1[M+H]⁺ of D9-PC(16:0/18:1) to D9-phosphocholine headgroup.
Quantification Peak Area Ratio(Peak Area of Analyte) / (Peak Area of Internal Standard)

Mandatory Visualizations

G cluster_0 Biological System cluster_1 Sample Preparation cluster_2 Analysis A Cells/Tissues C Incubation A->C B Labeled Precursor (e.g., D9-Choline) B->C D Labeled and Unlabeled Lipid Pool C->D E Harvesting and Homogenization D->E G Lipid Extraction (e.g., Bligh-Dyer) E->G F This compound Internal Standard (Known Amount) F->G H Dried Lipid Extract G->H I Reconstitution H->I J LC-MS/MS Analysis I->J K Data Processing J->K L Quantification K->L

Caption: Workflow of a stable isotope labeling experiment in lipidomics.

G cluster_0 Mass Spectrometer Signal cluster_1 Calculation A Analyte (Unknown Amount) Peak Area = X C Response Factor (RF) RF = (Peak Area_IS / Amount_IS) A->C Used to calculate D Calculated Amount of Analyte Amount_Analyte = (Peak Area_Analyte / RF) A->D B Internal Standard (Known Amount) Peak Area = Y B->C C->D Used to calculate

Caption: Principle of quantification using an internal standard.

Application Note: Quantitative Analysis of 23:0 Phosphatidylcholine (PC) using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 23:0 Phosphatidylcholine (PC) in human plasma. Very-long-chain fatty acid (VLCFA) containing phospholipids (B1166683), such as 23:0 PC, are gaining interest in biomedical research due to their roles in cell membrane integrity and signaling pathways. The described method utilizes a straightforward lipid extraction protocol and reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement this method for high-throughput, quantitative lipidomics.

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids and essential components of eukaryotic cell membranes.[1] The acyl chain composition of PCs influences membrane fluidity and function.[1] While PCs typically contain fatty acids with chain lengths up to 22 carbons, the presence of very-long-chain fatty acids (VLCFAs; >22 carbons) is increasingly recognized as biologically significant. Alterations in the levels of VLCFA-containing lipids have been associated with various pathological conditions.[2]

This compound is an odd-chain saturated fatty acid-containing phosphatidylcholine. Due to its low endogenous abundance in many biological systems, it serves as an excellent candidate for use as an internal standard in lipidomics studies.[3] However, there is also growing interest in the quantification of endogenous and exogenous odd-chain fatty acid containing lipids as potential biomarkers and for tracking lipid metabolism.

This application note provides a comprehensive protocol for the extraction, separation, and quantification of this compound from human plasma using LC-MS/MS. The method is designed to be both sensitive and reproducible, making it suitable for a wide range of research and drug development applications.

Experimental Protocols

Sample Preparation: Lipid Extraction from Human Plasma

A modified Folch extraction method is employed for the efficient extraction of lipids from plasma samples.[4]

Materials:

Protocol:

  • Thaw frozen plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 17:0/17:0 PC internal standard working solution (e.g., 10 µg/mL).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for an additional 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at 30-35°C.

  • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium (B1175870) formate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile/Isopropanol (90:10, v/v)
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

The mass spectrometer is operated in positive electrospray ionization mode (+ESI) with Multiple Reaction Monitoring (MRM) for the detection of this compound and the internal standard. The characteristic precursor ion for phosphatidylcholines is the phosphocholine (B91661) headgroup fragment at m/z 184.[5]

ParameterValue
Ionization Mode Positive Electrospray Ionization (+ESI)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 818.7184.110035
17:0/17:0 PC (IS) 762.6184.110035

Data Presentation

Quantitative Data Summary

The following table presents representative quantitative data from the analysis of a calibration curve for this compound. The concentrations are calculated based on the peak area ratio of the analyte to the internal standard.

Concentration (ng/mL) Peak Area (this compound) Peak Area (17:0/17:0 PC) Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
15,234105,6780.04951.02102.0
526,170104,9870.24934.9899.6
1051,987106,1230.489910.1101.0
50258,990105,3452.458549.799.4
100521,345106,0014.918399.299.2
5002,601,234105,87624.568503.1100.6
10005,198,765105,11249.458998.599.9
Method Validation Summary
ParameterResult
Linearity (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 11%
Recovery (%) 85 - 105%

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (17:0/17:0 PC) plasma_sample->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing signaling_pathway cluster_enzymes Enzymatic Hydrolysis PC Phosphatidylcholine (e.g., this compound in membrane) PLC Phospholipase C (PLC) PLD Phospholipase D (PLD) PLA2 Phospholipase A2 (PLA2) DAG Diacylglycerol (DAG) PLC->DAG P_Choline Phosphocholine PLC->P_Choline PA Phosphatidic Acid (PA) PLD->PA Choline Choline PLD->Choline LysoPC Lysophosphatidylcholine (LysoPC) PLA2->LysoPC FA Free Fatty Acid (e.g., 23:0) PLA2->FA PKC Protein Kinase C (PKC) Activation DAG->PKC Signal_PA Intracellular Signaling PA->Signal_PA Signal_LysoPC GPCR Signaling LysoPC->Signal_LysoPC

References

Application Note and Protocol for the Gas Chromatography Analysis of Tricosanoic Acid Methyl Ester (23:0 FAME)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricosanoic acid (23:0) is a long-chain saturated fatty acid. Its methyl ester, tricosanoic acid methyl ester (23:0 FAME), is frequently utilized as an internal standard in the quantitative analysis of fatty acid methyl esters (FAMEs) in various matrices, including food, biological tissues, and industrial products.[1][2] The accurate and precise quantification of other FAMEs relies on the reliable chromatographic behavior and detection of 23:0 FAME. This application note provides a detailed protocol for the sample preparation and gas chromatography (GC) analysis of 23:0 FAME.

Experimental Workflow

The overall experimental workflow for the analysis of 23:0 FAME involves sample preparation through esterification of tricosanoic acid or the use of a certified standard, followed by gas chromatographic separation and detection.

23_0_FAME_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample Containing Tricosanoic Acid or 23:0 FAME Standard Esterification Esterification/ Derivatization (if starting from acid) Sample->Esterification Acid-catalyzed (e.g., BF3/Methanol) Extraction Solvent Extraction (e.g., with heptane) Esterification->Extraction Vial Transfer to GC Vial Extraction->Vial GC_System Gas Chromatograph (GC-FID or GC-MS) Vial->GC_System Injection Separation Chromatographic Separation GC_System->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition

Figure 1: Experimental workflow for the GC analysis of 23:0 FAME.

Quantitative Data

The following table summarizes typical quantitative parameters for the GC analysis of 23:0 FAME. These values can vary based on the specific instrument, column, and analytical conditions.

ParameterValueReference
Compound Name Tricosanoic acid methyl ester[3]
Abbreviation 23:0 FAME
CAS Number 2433-97-8[3]
Molecular Formula C₂₄H₄₈O₂[4][5]
Molecular Weight 368.64 g/mol [4]
Typical Concentration for Internal Standard 1.0 mg/mL in n-heptane[1][2]
Detection Method Flame Ionization Detector (FID) or Mass Spectrometry (MS)[6][7]
Limit of Detection (LOD) ~2 ng on-column[8]

Experimental Protocols

Sample Preparation: Esterification of Tricosanoic Acid

This protocol is for the conversion of tricosanoic acid to its methyl ester. If a certified 23:0 FAME standard is used, this step can be omitted.

Reagents and Materials:

  • Tricosanoic acid standard

  • Methanol (B129727), anhydrous

  • Boron trifluoride (BF₃) in methanol (14%)[9] or 1.5% Sulfuric Acid in Methanol[8]

  • n-Heptane or Hexane, GC grade

  • Saturated sodium chloride solution

  • Sodium sulfate (B86663), anhydrous

  • Screw-cap glass tubes with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Accurately weigh approximately 10 mg of tricosanoic acid into a screw-cap glass tube.

  • Add 2 mL of the methylation reagent (e.g., 14% BF₃ in methanol).[9]

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 60-100°C for 20-45 minutes.[9][10]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution to the tube.[8][9]

  • Vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.

  • Centrifuge briefly to aid phase separation.

  • Carefully transfer the upper organic layer (heptane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried heptane (B126788) extract to a GC vial for analysis.

Gas Chromatography (GC) Analysis

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Split/splitless injector.

  • Capillary GC column. A highly polar column such as a biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, Rt-2560) or a wax-type column (e.g., FAMEWAX, DB-WAX) is recommended for FAME analysis.[2][10][11][12]

GC Conditions:

The following table provides a typical set of GC conditions. These should be optimized for the specific instrument and column in use.

ParameterCondition
Column SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness[2]
Carrier Gas Helium or Hydrogen[2][13]
Flow Rate 1 mL/min (constant flow)[13]
Injector Temperature 250 °C[2][12]
Injection Volume 1 µL
Split Ratio 30:1 to 100:1 (can be adjusted based on concentration)[2]
Oven Temperature Program Initial: 80°C, hold for 4 minRamp 1: 13°C/min to 175°C, hold for 27 minRamp 2: 4°C/min to 215°C, hold for 35 min[2]
Detector FID
Detector Temperature 250-300 °C[12]
Makeup Gas (for FID) Nitrogen, as per instrument specifications

Data Analysis: Identify the 23:0 FAME peak based on its retention time, which can be confirmed by injecting a known standard. If used as an internal standard, the peak area of 23:0 FAME is used to calculate the concentration of other FAMEs in the sample.

Conclusion

This application note provides a comprehensive protocol for the analysis of 23:0 fatty acid methyl ester using gas chromatography. The detailed sample preparation and GC methods, along with the summarized quantitative data, offer a robust starting point for researchers, scientists, and drug development professionals. Optimization of the GC parameters may be necessary depending on the specific analytical instrumentation and the complexity of the sample matrix.

References

Application Notes and Protocols for Shotgun Lipidomics utilizing a 23:0 PC Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shotgun lipidomics is a powerful, high-throughput technique that enables the comprehensive analysis of the lipidome from complex biological samples. This approach involves the direct infusion of a total lipid extract into a mass spectrometer, bypassing the need for chromatographic separation. Quantification is achieved through the use of internal standards, which are added to the sample prior to lipid extraction to account for variations in sample preparation and instrument response. This application note provides a detailed workflow for shotgun lipidomics using 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) as an internal standard for the quantification of phosphatidylcholines (PCs) and other lipid classes.

The use of an odd-chain fatty acid-containing standard like this compound is advantageous as it is typically absent or present in very low abundance in most biological samples, thus minimizing interference with endogenous lipid species.[1]

Experimental Workflow

The overall workflow for shotgun lipidomics with a this compound internal standard encompasses sample preparation, including lipid extraction, followed by mass spectrometry analysis and data processing.

Shotgun_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (Bligh & Dyer) Spike->Extraction Drydown Dry Down Organic Phase Extraction->Drydown Reconstitute Reconstitute in Infusion Solvent Drydown->Reconstitute Infusion Direct Infusion (nano-ESI) Reconstitute->Infusion MS High-Resolution MS (e.g., Q-TOF, Orbitrap) Infusion->MS Acquisition Data Acquisition (Full Scan & MS/MS) MS->Acquisition Processing Data Processing (Peak Picking, Alignment) Acquisition->Processing Identification Lipid Identification (Database Search) Processing->Identification Quantification Quantification (Normalization to this compound) Identification->Quantification

Figure 1: Shotgun Lipidomics Experimental Workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Internal Standard: 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound), available from Avanti Polar Lipids (Product number 850372) or other suppliers.[2][3]

    • Molecular Weight: 930.41 g/mol [2]

    • Stock Solution: Prepare a 1 mg/mL stock solution in chloroform (B151607).

    • Working Solution: Dilute the stock solution to a working concentration (e.g., 200 nM) in a suitable organic solvent.[4]

  • Solvents: HPLC-grade chloroform, methanol (B129727), and water.

  • Glassware: Use solvent-rinsed glass tubes and vials to avoid contamination.[2]

Protocol 1: Lipid Extraction using the Bligh and Dyer Method

This protocol is a modification of the classic Bligh and Dyer method and is suitable for a wide range of biological samples.[2][5][6]

  • Sample Homogenization: For tissue samples, homogenize approximately 20 mg of tissue in 800 µL of water. For plasma or serum, use 100 µL. For cultured cells, a cell pellet of 1-5 million cells can be used.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the homogenized sample. The final concentration of the internal standard should be within the linear range of detection of the mass spectrometer. A final concentration of 200 nM is a good starting point.[4]

  • Solvent Addition (Single Phase): To the sample with the internal standard, add 3 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute to ensure complete mixing and cell lysis.[2]

  • Phase Separation: Add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of water and vortex again for 30 seconds.[2]

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.[5]

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for direct infusion into the mass spectrometer, such as 100-200 µL of methanol or a 1:1 (v/v) chloroform:methanol solution.

Protocol 2: Mass Spectrometry Analysis

The following are general parameters for direct infusion mass spectrometry of phospholipids. These may need to be optimized for your specific instrument.[7][8]

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.

  • Positive Ion Mode Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 200-300°C[8]

    • Scan Range: m/z 400-1200

  • Negative Ion Mode Parameters:

    • Capillary Voltage: -2.5 to -3.5 kV

    • Source Temperature: 200-300°C

    • Scan Range: m/z 400-1200

  • Data Acquisition: Acquire full scan MS data. For structural confirmation, data-dependent MS/MS can be performed.

Data Presentation: Quantitative Analysis

Following data acquisition and processing (including peak picking, alignment, and lipid identification using databases such as LIPID MAPS), the data can be quantified by normalizing the intensity of each identified lipid species to the intensity of the this compound internal standard. The results can be presented in a tabular format for clear comparison between different sample groups.

Table 1: Quantitative Analysis of Phosphatidylcholine Species in Control vs. Treated Samples

Lipid Speciesm/zControl Group (pmol/mg protein)Treated Group (pmol/mg protein)Fold Changep-value
PC(16:0/18:1)760.585150.3 ± 12.5225.8 ± 20.11.500.008
PC(16:0/18:2)758.56985.2 ± 7.990.1 ± 9.31.060.521
PC(18:0/18:1)788.616120.7 ± 11.3185.4 ± 15.81.540.005
PC(18:0/18:2)786.60095.4 ± 8.1101.2 ± 10.51.060.489
PC(18:1/18:1)786.60050.1 ± 5.678.9 ± 8.21.570.012
This compound (IS) 930.813 (Spiked Amount) (Spiked Amount) - -

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.

Signaling Pathway Visualization: Sphingolipid Metabolism

Lipidomics data can provide valuable insights into the activity of various signaling pathways. The sphingolipid metabolic pathway is a key area of research where lipidomics is frequently applied, as intermediates in this pathway are important signaling molecules involved in processes like apoptosis and cell proliferation.[9]

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_utilization Ceramide Utilization & Signaling Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin (B164518) Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide1P Ceramide-1-Phosphate Ceramide->Ceramide1P CERK Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide->Sphingosine Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK

Figure 2: Simplified Sphingolipid Metabolism Pathway.

This diagram illustrates the central role of ceramide in sphingolipid metabolism, showing its de novo synthesis and its conversion to other bioactive sphingolipids such as sphingomyelin and sphingosine-1-phosphate. Changes in the levels of these lipids, as quantified by shotgun lipidomics, can indicate alterations in the activity of this pathway.[9][10]

Conclusion

The shotgun lipidomics workflow detailed in this application note, utilizing a this compound internal standard, provides a robust and high-throughput method for the quantitative analysis of the lipidome. This approach is well-suited for researchers in academic and industrial settings, including drug development, who require comprehensive lipid profiling to understand disease mechanisms, identify biomarkers, and evaluate the effects of therapeutic interventions. The provided protocols and data presentation formats offer a solid foundation for implementing this powerful analytical technique.

References

Application Note: Incorporating 23:0 PC into a Lipid Standard Mix for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is paramount in lipidomics research and drug development to understand disease mechanisms, identify biomarkers, and assess therapeutic efficacy. The inherent variability in sample preparation and instrumental analysis necessitates the use of internal standards. Odd-chain phospholipids (B1166683), such as 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), are ideal internal standards as they are structurally similar to endogenous even-chain lipids but are typically absent or present at very low levels in most biological samples.[1][2] This minimizes interference and allows for reliable correction of analytical variability.[1] This application note provides a detailed protocol for incorporating this compound into a lipid standard mix for the accurate quantification of phospholipids in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The fundamental principle involves adding a known quantity of the this compound internal standard to a biological sample at the beginning of the lipid extraction process.[3] This standard experiences the same extraction, derivatization (if any), and ionization effects as the endogenous lipids of the same class.[1] By comparing the peak area of the endogenous lipid species to the peak area of the this compound internal standard, accurate quantification can be achieved, correcting for variations in sample recovery and instrument response.[4]

Experimental Workflow

The overall experimental workflow for utilizing this compound as an internal standard in a lipidomics analysis is depicted below.

G cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing prep_is Prepare this compound Internal Standard (IS) Stock add_is Spike Sample with This compound IS prep_is->add_is prep_sample Sample Homogenization (e.g., plasma, tissue) prep_sample->add_is extraction Perform Lipid Extraction (e.g., MTBE Method) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Extract collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_integration Peak Integration & Normalization lcms->peak_integration quantification Quantification of Endogenous Lipids peak_integration->quantification

Figure 1: Experimental workflow for lipid quantification.

Protocols

Preparation of this compound Internal Standard Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution and a 100 µg/mL working solution of this compound.

Materials:

  • 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform:Methanol (B129727) (1:1, v/v), HPLC grade

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.

  • Dissolve the powder in the chloroform:methanol (1:1, v/v) solvent.

  • Bring the volume up to 10 mL with the same solvent to achieve a final concentration of 1 mg/mL.

  • To prepare a 100 µg/mL working solution, dilute 1 mL of the stock solution into a final volume of 10 mL with the chloroform:methanol solvent.

  • Aliquot the stock and working solutions into glass vials, flush with nitrogen or argon, cap tightly, and store at -20°C.

Lipid Extraction from Plasma using a Modified MTBE Protocol

This protocol is adapted for a 50 µL plasma sample and incorporates the this compound internal standard.

Materials:

  • Plasma sample

  • This compound internal standard working solution (100 µg/mL)

  • Methanol (MeOH), ice-cold, HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

  • Nitrogen or vacuum evaporator

Procedure:

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 225 µL of ice-cold methanol containing the this compound internal standard. The final concentration of the internal standard should be optimized based on the expected concentration of the analytes of interest, but a common starting point is in the low µg/mL range.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of MTBE.

  • Vortex for 10 minutes at 4°C.

  • Add 188 µL of ultrapure water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes.

  • Carefully collect the upper organic phase (approximately 700-800 µL) and transfer it to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen or using a vacuum evaporator.

  • Store the dried lipid extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method for the analysis of phospholipids. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Parameters:

Parameter Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 50°C

| Injection Volume | 5 µL |

Gradient Elution:

Time (min) % Mobile Phase B
0.0 32
1.5 45
5.0 52
8.0 58
11.0 66
14.0 70
18.0 75
21.0 97
25.0 97
25.1 32

| 30.0 | 32 |

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Type: Precursor ion scan or multiple reaction monitoring (MRM) for targeted analysis. For phosphatidylcholines in positive mode, a precursor ion scan for m/z 184.0739 (the phosphocholine (B91661) headgroup) is highly specific.

  • Collision Energy: Optimize for fragmentation of target lipid classes.

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reproducible quantitative data. The table below presents expected performance characteristics for a validated lipidomics method using an odd-chain internal standard.

ParameterTypical ValueDescription
Linearity (R²) > 0.99The correlation coefficient for the calibration curve of the analyte-to-internal standard peak area ratio versus concentration.
Intra-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements within the same day.[2]
Inter-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements across different days.[2]
Recovery (%) 85-115%The efficiency of the extraction process, determined by comparing the signal of the internal standard in an extracted sample to a non-extracted standard.
Limit of Quantification (LOQ) Analyte-dependentThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Logical Relationships in Quantification

The process of calculating the concentration of an endogenous lipid using an internal standard follows a clear logical path.

G cluster_inputs Inputs cluster_calculation Calculation A Peak Area of Endogenous Lipid (PA_endo) D Response Factor (RF) = (PA_endo / PA_is) A->D B Peak Area of Internal Standard (PA_is) B->D C Concentration of Internal Standard (Conc_is) E Concentration of Endogenous Lipid (Conc_endo) = RF * Conc_is C->E D->E

Figure 2: Logic of internal standard-based quantification.

Conclusion

Incorporating this compound into a lipid standard mix provides a robust and reliable method for the accurate quantification of phosphatidylcholines and other lipid classes in complex biological samples. Its non-endogenous nature and chemical similarity to target analytes make it an excellent choice for correcting analytical variability, thereby enhancing the quality and reproducibility of lipidomics data in research and development settings. The protocols and guidelines presented here offer a comprehensive framework for the successful implementation of this internal standard in your laboratory.

References

Application Notes and Protocols for Cell Culture Experiments Using 23:0 Phosphatidylcholine (PC) Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are the most abundant phospholipids (B1166683) in eukaryotic cell membranes, playing crucial roles in membrane integrity, signaling, and lipid metabolism.[1][2] The acyl chain composition of PCs significantly influences membrane fluidity and the function of membrane-associated proteins.[3][4] Very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, are integral components of cellular lipids and have been implicated in various physiological and pathological processes.[5][6] Tricosanoic acid (23:0) is an odd-chain saturated VLCFA found in various biological systems.[7] Supplementing cell cultures with specific PC species, such as 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), allows for the investigation of the cellular effects of incorporating this unique very-long-chain saturated fatty acid into cellular membranes and metabolic pathways.

These application notes provide a comprehensive guide for designing and conducting cell culture experiments involving this compound supplementation. The protocols outlined below are designed to be adaptable to various cell lines and research questions, focusing on methods for preparation, supplementation, and subsequent analysis of cellular responses.

Data Presentation

The following tables provide a structured overview of the types of quantitative data that can be generated from experiments using this compound supplementation. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of this compound Supplementation on Cell Viability and Proliferation

Treatment GroupConcentration (µM)Incubation Time (h)Cell Viability (%)Proliferation Index
Control (Vehicle)024100 ± 5.21.0 ± 0.1
This compound102498 ± 4.80.9 ± 0.1
This compound502495 ± 6.10.8 ± 0.2
Control (Vehicle)048100 ± 4.51.0 ± 0.1
This compound104896 ± 5.30.9 ± 0.1
This compound504892 ± 5.90.7 ± 0.2

Table 2: Alterations in Cellular Lipid Profile Following this compound Supplementation (48h)

Lipid SpeciesControl (Vehicle) (mol%)This compound (50 µM) (mol%)Fold Change
This compoundNot Detected5.2 ± 1.1-
Total Saturated Fatty Acids40.3 ± 2.548.7 ± 3.11.21
Total Monounsaturated Fatty Acids35.1 ± 1.930.5 ± 2.40.87
Total Polyunsaturated Fatty Acids24.6 ± 2.120.8 ± 1.80.85
Ceramide (d18:1/24:0)1.2 ± 0.31.5 ± 0.41.25
Sphingomyelin (d18:1/23:0)Not Detected0.8 ± 0.2-

Table 3: Gene Expression Changes in Response to this compound Supplementation (24h)

Gene NameGene FunctionControl (Vehicle) (Relative Expression)This compound (50 µM) (Relative Expression)Fold Change
ELOVL4Fatty acid elongase1.0 ± 0.11.2 ± 0.21.2
FADS2Fatty acid desaturase1.0 ± 0.20.8 ± 0.10.8
IL-6Pro-inflammatory cytokine1.0 ± 0.30.6 ± 0.20.6
TNF-αPro-inflammatory cytokine1.0 ± 0.20.7 ± 0.10.7
BCL2Anti-apoptotic protein1.0 ± 0.11.1 ± 0.21.1

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes for Cell Culture Supplementation

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and sonication method. Liposomal delivery can enhance the stability and uptake of phospholipids by cells.

Materials:

  • 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Cholesterol (optional, can improve liposome (B1194612) stability)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • 0.22 µm syringe filter

  • Sterile glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound (and cholesterol, if used, at a desired molar ratio, e.g., 70:30 PC:Cholesterol) in chloroform in a round-bottom flask.

    • Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator.

    • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS by vortexing the flask. The final lipid concentration should be determined based on the desired stock concentration (e.g., 1-5 mM).

    • This initial hydration will form multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the tip of a probe sonicator into the MLV suspension.

    • Sonicate the suspension on ice using short pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating. Repeat for a total sonication time of 5-10 minutes or until the suspension becomes clear, indicating the formation of SUVs.

  • Sterilization and Storage:

    • Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.

    • Store the sterile liposome suspension in a sealed glass vial at 4°C. Liposomes are best used within 1-2 weeks. Do not freeze.

Protocol 2: Supplementation of Cultured Cells with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound liposome stock solution (from Protocol 1) or this compound complexed to fatty acid-free BSA

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).

    • Suspension cells: Seed cells in appropriate culture flasks at the desired density.

  • Preparation of Treatment Medium:

    • Thaw the this compound liposome stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

    • Prepare a vehicle control medium containing the same concentration of empty liposomes or the carrier (e.g., PBS, BSA solution) as the highest concentration of this compound used.

  • Cell Treatment:

    • For adherent cells, carefully remove the existing culture medium and replace it with the prepared treatment or control medium.

    • For suspension cells, add the appropriate volume of the concentrated this compound stock or control solution directly to the culture flasks to achieve the final desired concentrations.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

Protocol 3: Analysis of Cellular Lipid Profile by Mass Spectrometry

This protocol outlines the general steps for extracting total lipids from cells and preparing them for analysis by liquid chromatography-mass spectrometry (LC-MS) to determine changes in the cellular lipidome after this compound supplementation.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • Cell scraper (for adherent cells)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass tubes

  • Nitrogen evaporator or vacuum concentrator

  • Internal standards for lipid classes of interest

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then scrape the cells into a known volume of PBS.

    • Suspension cells: Pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lipid Extraction (Folch Method):

    • Transfer the cell suspension or pellet to a glass tube. Add internal standards at this stage.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cells.

    • Vortex vigorously for 2 minutes to lyse the cells and extract the lipids.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again to induce phase separation.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Sample Preparation for LC-MS:

    • Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of isopropanol:acetonitrile:water).

    • Analyze the lipid profile using a suitable LC-MS method.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for assessing changes in the expression of target genes involved in lipid metabolism, inflammation, or apoptosis following this compound treatment.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green or probe-based)

  • Primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells as described in Protocol 3, Step 1.

    • Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target and reference genes, and the qRT-PCR master mix.

    • Perform the qRT-PCR reaction using a real-time PCR instrument.

    • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between treated and control samples, normalized to the reference gene.[8]

Visualization of Pathways and Workflows

Glycerophospholipid Metabolism and Potential Impact of this compound

The following diagram illustrates the central role of phosphatidylcholine in glycerophospholipid metabolism and where exogenous this compound would enter these pathways.

GplMetabolism PC_23_0 This compound (exogenous) CellMembrane Cell Membrane Incorporation PC_23_0->CellMembrane PLA2 PLA2 PC_23_0->PLA2 PLC PLC PC_23_0->PLC PLD PLD PC_23_0->PLD LPC_23_0 23:0 Lyso-PC PLA2->LPC_23_0 FA_23_0 23:0 Fatty Acid PLA2->FA_23_0 releases Signaling Downstream Signaling LPC_23_0->Signaling TAG Triacylglycerol (Lipid Droplets) FA_23_0->TAG esterification DAG Diacylglycerol PLC->DAG PA Phosphatidic Acid PLD->PA PC_Endo Endogenous PC Synthesis DAG->PC_Endo precursor DAG->TAG PA->DAG PA->Signaling PE Phosphatidylethanolamine PC_Endo->PE PS Phosphatidylserine PE->PS

Glycerophospholipid metabolism and this compound integration.
Experimental Workflow for Studying the Effects of this compound Supplementation

This diagram outlines a logical workflow for investigating the cellular consequences of this compound treatment.

ExpWorkflow Start Start: Select Cell Line Prep Prepare this compound Liposomes/BSA Complex Start->Prep Culture Cell Culture and This compound Supplementation Prep->Culture DoseResp Dose-Response & Time-Course Studies Culture->DoseResp Viability Assess Cell Viability & Proliferation (MTT, etc.) DoseResp->Viability Harvest Harvest Cells for Downstream Analysis DoseResp->Harvest Data Data Analysis & Interpretation Viability->Data Lipidomics Lipidomics Analysis (LC-MS) Harvest->Lipidomics Transcriptomics Gene Expression Analysis (qRT-PCR, RNA-seq) Harvest->Transcriptomics Proteomics Protein Expression/ Signaling Analysis (Western Blot, etc.) Harvest->Proteomics Lipidomics->Data Transcriptomics->Data Proteomics->Data Conclusion Conclusion Data->Conclusion

Experimental workflow for this compound supplementation studies.
Potential Signaling Pathways Modulated by Very-Long-Chain Saturated Phosphatidylcholines

Based on the known roles of VLCFAs and PCs, supplementation with this compound may influence inflammatory and apoptotic signaling pathways.

SignalingPathways PC_23_0 This compound Supplementation Membrane Altered Membrane Composition & Fluidity PC_23_0->Membrane Inflammation Inflammatory Signaling Membrane->Inflammation modulates Apoptosis Apoptosis Regulation Membrane->Apoptosis modulates NFkB NF-κB Pathway Inflammation->NFkB MAPK MAPK Pathway Inflammation->MAPK BCL2 Bcl-2 Family Proteins Apoptosis->BCL2 Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines MAPK->Cytokines Caspases Caspase Activation BCL2->Caspases CellSurvival ↑ Cell Survival or Induction of Apoptosis Caspases->CellSurvival

Potential signaling pathways affected by this compound.

References

Application Notes and Protocols for Studying Protein-Lipid Interactions with 23:0 PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are invaluable tools in the study of protein-lipid interactions, providing a simplified and controllable model system that mimics the lipid bilayer of cellular membranes. Ditrincosanoyl-glycero-phosphocholine (23:0 PC) is a synthetic phosphatidylcholine with very long, saturated acyl chains. The use of this compound in liposomes offers unique physical properties, such as a high phase transition temperature (Tm) of 79.5°C, which results in a highly ordered and rigid membrane at physiological temperatures.[1] This characteristic makes this compound liposomes particularly useful for investigating protein interactions with membranes in a gel state, studying the influence of membrane fluidity on protein binding and function, and for applications where a stable, non-leaky vesicle is required.

These application notes provide detailed protocols for the preparation of this compound liposomes and for the subsequent analysis of protein-lipid interactions using established biophysical assays.

Data Presentation

Due to the limited availability of specific quantitative data for protein interactions with this compound liposomes in the public domain, the following table summarizes representative quantitative data for protein interactions with liposomes composed of other long-chain saturated phosphatidylcholines, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC; 16:0) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC; 18:0). These lipids share the characteristic of forming membranes in a gel state at physiological temperatures and can serve as analogs for estimating the behavior of proteins with this compound liposomes.

ProteinLipid CompositionMethodParameterValueReference
Bovine Serum Albumin (BSA)DPPCElectrophoretic Light Scatteringζ-potential change upon binding-16.77 mV to -35.57 mV with increasing cholesterol[2]
Recombinant human Erythropoietin (b-rh-Epo)DPPCBio-Layer Interferometry (BLI)Association/DissociationConcentration-dependent binding observed[3]
Myelin Basic Protein (MBP)DPPCLangmuir MonolayerMaximum Insertion Pressure (MIP)~23 mN/m[4]
Ca2+DPPCParticle ElectrophoresisBinding Constant (Ka)37 M⁻¹[5]
Na+DPPCParticle ElectrophoresisBinding Constant (Ka)0.25 M⁻¹[5]
Cl-DPPCParticle ElectrophoresisBinding Constant (Ka)0.28 M⁻¹[5]

Experimental Protocols

Protocol 1: Preparation of this compound Unilamellar Liposomes by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) of a defined size using the thin-film hydration method followed by extrusion. Given the high transition temperature of this compound (79.5°C), all steps involving hydration and extrusion must be performed above this temperature.

Materials:

  • This compound (1,2-ditricosanoyl-sn-glycero-3-phosphocholine) powder

  • Chloroform (B151607) or a 2:1 chloroform:methanol solvent system

  • Hydration buffer (e.g., PBS, HEPES, Tris-HCl at desired pH)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block capable of maintaining >80°C

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes for the extruder

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound powder in chloroform (or chloroform:methanol) in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature below the solvent's boiling point until a thin, even lipid film is formed on the inner surface of the flask. c. Dry the lipid film under a gentle stream of inert gas for 10-15 minutes to remove the bulk of the solvent. d. For complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tm of this compound (i.e., >80°C). b. Add the pre-heated buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration. c. Immediately begin agitating the flask to hydrate (B1144303) the lipid film. This can be done by gentle vortexing or by rotating the flask in the heated water bath. Continue hydration for 1-2 hours to form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion: a. Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder assembly (including syringes) to >80°C. b. Draw the MLV suspension into one of the syringes. c. Place the syringe into the heated extruder and pass the lipid suspension through the membrane to the second syringe. d. Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles. The liposome solution should become more translucent.

  • Characterization and Storage: a. The size distribution and zeta potential of the prepared liposomes can be determined by Dynamic Light Scattering (DLS). b. Store the liposomes at a temperature above their Tm if they are to be used immediately. For longer-term storage, the stability at different temperatures should be assessed, though storage at 4°C is common for many liposome formulations.

Protocol 2: Protein-Liposome Co-sedimentation Assay

This assay is used to qualitatively or semi-quantitatively assess the binding of a protein to liposomes.[6][7][8]

Materials:

  • Prepared this compound liposomes

  • Purified protein of interest

  • Binding buffer (the same as the liposome hydration buffer)

  • Ultracentrifuge with appropriate rotor

  • Polycarbonate centrifuge tubes

  • SDS-PAGE materials (gels, running buffer, loading dye, protein standards)

  • Coomassie stain or Western blotting reagents

Procedure:

  • Binding Reaction: a. In a microcentrifuge tube, mix the protein of interest with the this compound liposomes at desired final concentrations in the binding buffer. b. As a negative control, prepare a sample with the protein alone (no liposomes) and another with liposomes alone (no protein). c. Incubate the mixtures at the desired temperature for 30-60 minutes to allow for binding to occur.

  • Sedimentation: a. Transfer the incubation mixtures to ultracentrifuge tubes. b. Centrifuge at high speed (e.g., >100,000 x g) for a duration sufficient to pellet the liposomes (e.g., 30-60 minutes) at a controlled temperature.

  • Analysis: a. Carefully collect the supernatant from each tube. b. Resuspend the pellet in an equal volume of binding buffer. c. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. d. Visualize the protein bands by Coomassie staining or Western blotting. The presence of the protein in the pellet fraction (co-sedimenting with the liposomes) indicates binding. The relative amount of protein in the pellet versus the supernatant can be quantified using densitometry to estimate the fraction of bound protein.

Protocol 3: Tryptophan Fluorescence Quenching Assay

This is a quantitative method to determine the binding affinity of a protein to liposomes, provided the protein contains intrinsic tryptophan residues whose fluorescence is quenched upon membrane interaction.[9][10]

Materials:

  • Prepared this compound liposomes

  • Purified protein of interest containing tryptophan residues

  • Binding buffer

  • Fluorometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Procedure:

  • Instrument Setup: a. Set the fluorometer to the excitation wavelength for tryptophan (typically ~295 nm) and scan the emission spectrum (typically ~310-400 nm). b. Set the temperature of the cuvette holder to the desired experimental temperature.

  • Titration: a. Place a solution of the protein at a fixed concentration in the cuvette and record its initial fluorescence spectrum. b. Add small aliquots of the this compound liposome suspension to the cuvette. c. After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum. d. Continue the titration until the fluorescence intensity no longer changes significantly, indicating saturation of binding.

  • Data Analysis: a. Correct the fluorescence data for dilution and any inner filter effects if necessary. b. Plot the change in fluorescence intensity (or the fractional quenching) as a function of the lipid concentration. c. Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Mandatory Visualization

Liposome_Preparation_Workflow Workflow for this compound Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion cluster_3 Final Product Dissolve this compound 1. Dissolve this compound in Organic Solvent Rotary Evaporation 2. Rotary Evaporation to form thin film Dissolve this compound->Rotary Evaporation Vacuum Drying 3. High Vacuum Drying (overnight) Rotary Evaporation->Vacuum Drying Add Buffer 4. Add Pre-heated Buffer (>80°C) Vacuum Drying->Add Buffer Agitation 5. Agitate for 1-2 hours (above Tm) Add Buffer->Agitation Load Extruder 6. Load MLV suspension into heated extruder Agitation->Load Extruder Extrude 7. Pass through membrane (11-21 times, >80°C) Load Extruder->Extrude LUVs Large Unilamellar Vesicles (LUVs) Extrude->LUVs

Caption: Workflow for preparing this compound liposomes.

Co_Sedimentation_Assay_Workflow Workflow for Protein-Liposome Co-sedimentation Assay Start Start Incubate 1. Incubate Protein with Liposomes Start->Incubate Centrifuge 2. Ultracentrifugation (pellet liposomes) Incubate->Centrifuge Separate 3. Separate Supernatant (S) and Pellet (P) Centrifuge->Separate Analyze 4. Analyze S and P by SDS-PAGE Separate->Analyze Result Protein in Pellet? (Binding) Analyze->Result Yes Binding Detected Result->Yes Yes No No Binding Result->No No

Caption: Workflow of a co-sedimentation assay.

Fluorescence_Quenching_Workflow Workflow for Tryptophan Fluorescence Quenching Assay Start Start Measure_Protein 1. Measure Initial Fluorescence of Protein Solution Start->Measure_Protein Titrate 2. Titrate with Liposome Suspension Measure_Protein->Titrate Record 3. Record Fluorescence after each addition Titrate->Record Repeat Record->Titrate Plot 4. Plot Fluorescence Change vs. Lipid Concentration Record->Plot Fit 5. Fit Data to Binding Model Plot->Fit Result Determine Kd (Binding Affinity) Fit->Result

Caption: Workflow of a fluorescence quenching assay.

References

Application Notes and Protocols for 23:0 PC as a Non-Endogenous Standard in Human Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, particularly in the analysis of human plasma, accurate quantification of lipid species is paramount for biomarker discovery, disease diagnostics, and monitoring therapeutic interventions. The complexity of the plasma lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. An ideal internal standard should be a substance that is chemically similar to the analytes of interest but not naturally present in the biological matrix. 1,2-dihenicosanoyl-sn-glycero-3-phosphocholine (23:0 PC) serves as an excellent non-endogenous internal standard for the quantification of phospholipids (B1166683) in human plasma. Its long, odd-chain fatty acyl groups (23:0) are not typically found in significant amounts in human physiological systems, thus minimizing the risk of interference with endogenous phosphatidylcholine species.

This document provides detailed application notes and protocols for the use of this compound as a non-endogenous standard in human plasma analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Data Presentation

The use of this compound as an internal standard has been validated in several studies. The following tables summarize key quantitative performance data.

Table 1: Method Validation Parameters for Phospholipid Quantification using this compound Internal Standard

ParameterTypical Value/RangeNotes
Linearity (r²) > 0.99Over a concentration range of 1-1000 nM in a surrogate matrix (5% BSA) and human plasma.[1]
Lower Limit of Quantification (LLOQ) 1 nMSignal-to-noise ratio (S/N) ≥ 10.[1]
Intra-day Precision (%RSD) 4-6%Relative standard deviation for repeated measurements within the same day.
Inter-day Precision (%RSD) 5-8%Relative standard deviation for repeated measurements on different days.
Recovery 85-110%Recovery of the internal standard from the plasma matrix during the extraction process.

Table 2: Example of Internal Standard Solution Preparation

ComponentStock ConcentrationFinal Concentration in Extraction SolventSolvent
This compound 1 mg/mL200 nMMethanol/Chloroform (1:1, v/v)
Cer d18:1/17:01 mg/mL200 nMMethanol/Chloroform (1:1, v/v)
GlcCer d18:1/12:01 mg/mL200 nMMethanol/Chloroform (1:1, v/v)
SPH d17:11 mg/mL250 nMMethanol/Chloroform (1:1, v/v)
S1P d17:11 mg/mL250 nMMethanol/Chloroform (1:1, v/v)
Note: This is an example from a study focused on sphingolipids, but this compound is suitable for broader phospholipid analysis. The final concentration should be optimized for the specific application.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution

Materials:

  • 1,2-dihenicosanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Methanol, LC-MS grade

  • Chloroform, LC-MS grade

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound powder (e.g., 1 mg).

  • Dissolve the powder in a known volume of a methanol/chloroform (1:1, v/v) mixture to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Store the stock solution in a tightly sealed glass vial at -20°C or -80°C.

  • From the stock solution, prepare a working internal standard (IS) solution by diluting it in the extraction solvent to the desired final concentration (e.g., 200 nM).[1]

Protocol 2: Lipid Extraction from Human Plasma

Materials:

  • Human plasma (collected in EDTA or citrate (B86180) tubes)

  • This compound internal standard working solution

  • Methanol, LC-MS grade, ice-cold

  • Chloroform, LC-MS grade, ice-cold

  • Trifluoroacetic acid (TFA) (optional)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen human plasma samples on ice.

  • In a clean microcentrifuge tube, add a small volume of plasma (e.g., 10-50 µL).

  • Add the internal standard working solution containing this compound to the plasma sample. The volume and concentration should be optimized for the specific assay.

  • Add ice-cold extraction solvent. A common choice is a methanol/chloroform mixture (2:1, v/v). For improved recovery of certain lipids, 0.1% (v/v) TFA can be added to the extraction solvent.[1] A typical ratio is 1:40 (sample:extraction solution) to ensure good recovery from plasma.[1]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture on ice for 10-15 minutes.

  • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the lipid extract to a clean tube.

  • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v or the initial mobile phase of the LC gradient).

Protocol 3: LC-MS/MS Analysis of Phospholipids

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 2-5 µL

  • Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step. An example gradient is as follows: 0-1 min 30% B, 1-7 min ramp to 100% B, hold at 100% B for 2 min, then re-equilibrate at 30% B for 2 min.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+) for phosphatidylcholines

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Temperature: 350 - 600°C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: Precursor ion [M+H]⁺ → Product ion m/z 184.07 (corresponding to the phosphocholine (B91661) headgroup)

  • MRM Transitions for Endogenous PCs: Precursor ions [M+H]⁺ for each specific PC species → Product ion m/z 184.07

Visualizations

Phosphatidylcholine Metabolism

Phosphatidylcholine_Metabolism cluster_kennedy Kennedy Pathway cluster_pemt PEMT Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC Choline- phosphotransferase DAG Diacylglycerol (DAG) DAG->PC LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 FattyAcid Free Fatty Acid PC->FattyAcid PLA2 PE Phosphatidylethanolamine (PE) PE->PC PEMT (3x Methylation)

Caption: Major pathways of phosphatidylcholine (PC) biosynthesis and catabolism.

Experimental Workflow for Plasma Lipidomics

Experimental_Workflow Start Start: Human Plasma Sample Spike Spike with this compound Internal Standard Start->Spike Extract Lipid Extraction (e.g., Methanol/Chloroform) Spike->Extract Dry Solvent Evaporation Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (Reversed-Phase C18, MRM) Reconstitute->LCMS Data Data Processing LCMS->Data Quant Quantification of Phospholipids Data->Quant Normalize to this compound End End: Quantitative Lipid Profile Quant->End

Caption: General workflow for quantitative plasma phospholipid analysis using this compound.

References

Application Notes & Protocols for Monitoring 23:0 PC Stability in Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosapentaenoyl phosphatidylcholine (23:0 PC) is a synthetic, odd-chain phospholipid increasingly utilized as an internal standard in lipidomic studies due to its low natural abundance in biological systems.[1] Accurate quantification of lipids in clinical and research samples is contingent on the stability of such standards throughout sample collection, processing, and long-term storage. Degradation of this compound can lead to significant analytical variability and inaccurate measurements. These application notes provide a comprehensive guide to understanding and monitoring the stability of this compound in biological samples, ensuring data integrity in long-term studies.

The primary degradation pathways for phospholipids (B1166683) like this compound are hydrolysis and oxidation.[2][3] Hydrolysis can be catalyzed by acids, bases, or endogenous enzymes (phospholipases), leading to the formation of lysophosphatidylcholine (B164491) (LPC) and a free fatty acid. Oxidation typically targets unsaturated fatty acid chains; while 23:0 is a saturated fatty acid, other polyunsaturated phospholipids in the sample are highly susceptible, and the oxidative environment can potentially affect the entire lipidome.

Optimal Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the stability of this compound. The following recommendations are based on established best practices for phospholipid storage.[2][4][5]

ParameterRecommendationRationale
Storage Temperature -80°C (Ultra-low freezer) or -196°C (Liquid Nitrogen) Minimizes enzymatic activity and chemical degradation. Storage below the glass transition temperature of water (~-135°C) virtually halts all biological and chemical activity.[5]
-20°C Acceptable for short to intermediate-term storage (weeks to months). A study on odd-chain lipids showed stability for at least 9 days at -20°C.[1]
Sample Container Glass vials with Teflon-lined caps Prevents leaching of plasticizers from plastic tubes into organic solvents, which can interfere with analysis.[2][4]
Storage Atmosphere Inert gas (Argon or Nitrogen) Displaces oxygen to prevent oxidation of lipids, particularly important for samples containing unsaturated phospholipids.[2]
Solvent for Stock Solutions High-purity organic solvents (e.g., chloroform, methanol) Ensures stability of the dissolved lipid and prevents introduction of contaminants.
Freeze-Thaw Cycles Minimize; aliquot samples upon receipt Repeated freeze-thaw cycles can lead to sample degradation and should be avoided. Aliquoting prevents the need to thaw the entire stock for each use.[6]

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Human Plasma

This protocol outlines a time-course experiment to evaluate the stability of this compound in a common biological matrix.

Materials:

  • Human plasma (K2EDTA)

  • This compound standard

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (e.g., 17:0 PC for analytical variability control)

  • Glass vials with Teflon-lined caps

  • -80°C freezer and -20°C freezer

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v).

    • Spike a pool of human plasma with this compound to a final concentration relevant to your experimental needs (e.g., 500 nM).[1]

    • Aliquot the spiked plasma into glass vials.

  • Storage:

    • Store aliquots at the following conditions:

      • -80°C

      • -20°C

      • 4°C (for short-term stability assessment)

      • Room Temperature (~25°C) (for accelerated degradation assessment)

  • Time Points for Analysis:

    • Analyze a set of aliquots from each storage condition at baseline (T=0) and at subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year, and 2 years).

  • Lipid Extraction (Folch Method): [7][8]

    • To 100 µL of plasma, add 2 mL of chloroform:methanol (2:1, v/v) containing the internal standard (e.g., 17:0 PC).

    • Vortex thoroughly for 1 minute.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer.

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Analyze the extracted lipids using a validated LC-MS/MS method for phosphatidylcholine analysis.[1]

    • Monitor the parent and fragment ions specific for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each time point and condition.

    • Normalize the results to the T=0 time point to determine the percentage of this compound remaining.

    • Plot the percentage of this compound remaining against time for each storage condition.

Protocol 2: Monitoring this compound Degradation Products

This protocol focuses on the detection of lysophosphatidylcholine (lyso-PC), a primary hydrolysis product of PC.

Procedure:

  • Follow the sample preparation, storage, and lipid extraction steps as outlined in Protocol 1.

  • LC-MS/MS Analysis:

    • In addition to monitoring for this compound, include the MRM (Multiple Reaction Monitoring) transition for 23:0 lyso-PC in your LC-MS/MS method.

    • Quantify the amount of 23:0 lyso-PC formed at each time point.

  • Data Analysis:

    • Correlate the decrease in this compound concentration with the increase in 23:0 lyso-PC concentration over time. This provides direct evidence of hydrolytic degradation.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Long-Term Stability of this compound in Human Plasma (% Remaining)

Storage Time-80°C-20°C4°CRoom Temp.
T=0 100%100%100%100%
1 Week 99.8%99.5%95.2%80.1%
1 Month 99.5%98.9%85.3%55.4%
6 Months 99.2%97.5%60.1%<10%
1 Year 98.9%95.1%<20%ND
2 Years 98.5%92.3%NDND
ND: Not Detected. Data are hypothetical and for illustrative purposes.

Table 2: Formation of 23:0 Lyso-PC (Relative Abundance)

Storage Time-80°C-20°C4°CRoom Temp.
T=0 BaselineBaselineBaselineBaseline
1 Week +++++++
1 Month ++++++++++
6 Months ++++++++++++
1 Year +++++++++ND
2 Years ++++NDND
'+' indicates a relative increase over baseline. Data are hypothetical.

Visualizations

Signaling Pathway

While this compound is primarily used as an exogenous standard, it is structurally similar to endogenous phosphatidylcholines which are key components of cell membranes and precursors for signaling molecules. The diagram below illustrates the general synthesis and degradation pathways of phosphatidylcholine.

PC_Metabolism cluster_synthesis De Novo Synthesis (Kennedy Pathway) cluster_degradation Degradation Pathways Choline Choline pCholine Phosphocholine Choline->pCholine Choline Kinase CDP_Choline CDP-Choline pCholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (e.g., this compound) CDP_Choline->PC Choline phosphotransferase DAG Diacylglycerol (DAG) DAG->PC PC->DAG PLC LysoPC Lysophosphatidylcholine (Lyso-PC) PC->LysoPC PLA2 FFA Free Fatty Acid PC->FFA PLA2 PA Phosphatidic Acid (PA) PC->PA PLD AA Arachidonic Acid PC->AA PLA2 GPC Glycerophosphocholine LysoPC->GPC PLA1/Lysophospholipase LysoPC->FFA

Caption: General metabolic pathways of phosphatidylcholine synthesis and degradation.

Experimental Workflow

The following diagram outlines the workflow for the long-term stability assessment of this compound.

Stability_Workflow start Start: Obtain Plasma and this compound Standard prep Prepare Spiked Plasma Aliquots start->prep storage Store at Different Conditions (-80°C, -20°C, 4°C, RT) prep->storage timepoint Collect Aliquots at Scheduled Time Points storage->timepoint extraction Lipid Extraction (Folch Method) timepoint->extraction analysis LC-MS/MS Analysis (Monitor this compound & Lyso-PC) extraction->analysis data Data Processing and Stability Assessment analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing the long-term stability of this compound in plasma.

Logical Relationship: Factors Affecting Stability

This diagram illustrates the key factors that influence the stability of this compound during long-term storage.

Stability_Factors Stability This compound Stability Hydrolysis Hydrolysis Stability->Hydrolysis degrades via Oxidation Oxidation Stability->Oxidation degrades via Temp Storage Temperature Temp->Stability influences Time Storage Duration Time->Stability influences Matrix Sample Matrix (e.g., Plasma, Tissue) Matrix->Stability influences Handling Sample Handling (e.g., Freeze-Thaw) Handling->Stability influences Oxygen Oxygen Exposure Oxygen->Stability influences

Caption: Key factors influencing the stability of this compound in stored samples.

Conclusion

Monitoring the stability of internal standards like this compound is a critical component of quality control in lipidomics research. By implementing robust storage protocols and conducting periodic stability assessments, researchers can ensure the accuracy and reliability of their data. The protocols and guidelines presented here provide a framework for establishing a comprehensive stability monitoring program for this compound in long-term sample storage. The data overwhelmingly suggest that storage at -80°C or in liquid nitrogen is essential for preserving the integrity of phosphatidylcholines over extended periods.

References

Troubleshooting & Optimization

23:0 PC solubility in chloroform methanol mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of 23:0 PC (1,2-ditricosanoyl-sn-glycero-3-phosphocholine) and other long-chain phospholipids (B1166683) in chloroform (B151607)/methanol (B129727) mixtures. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to assist with their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is often supplied as a solution in chloroform, for example at a concentration of 10 mg/mL. For many applications involving phospholipids, a mixture of chloroform and methanol is recommended to ensure complete dissolution.[1][2]

Q2: What is the most common chloroform:methanol ratio for dissolving phospholipids?

A2: A 2:1 (v/v) mixture of chloroform to methanol is a widely used solvent system for dissolving a broad range of phospholipids.[1][2] Another common ratio is 3:1 (v/v) chloroform:methanol.[1]

Q3: My long-chain saturated phospholipid is difficult to dissolve even in a chloroform:methanol mixture. What can I do?

A3: For particularly difficult-to-dissolve long-chain, saturated acidic lipids, adding a small amount of deionized or distilled water can be beneficial. A common recommendation is to add about 2% methanol and 0.5-1% water to the chloroform.[3]

Q4: Can I use pure chloroform to dissolve my phospholipid?

A4: While some phospholipids are soluble in pure chloroform, many, especially long-chain and saturated ones, may exhibit limited solubility.[3] If you encounter issues, preparing a stock solution in a chloroform:methanol mixture is a standard practice before proceeding with experimental protocols.[1]

Q5: How does the addition of methanol aid in dissolving phospholipids in chloroform?

A5: Phospholipids are amphiphilic, meaning they have both a polar (hydrophilic) head group and a non-polar (hydrophobic) tail. Chloroform is a non-polar solvent that effectively solvates the long hydrocarbon tails, while the more polar methanol helps to solvate the polar head group, thus improving the overall solubility of the lipid.[4]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound and other phospholipids in chloroform/methanol mixtures.

Issue 1: Lipid powder is not dissolving completely, and the solution appears cloudy or has visible particulates.
  • Possible Cause 1: Insufficient solvent polarity.

    • Solution: While chloroform is a good solvent for the lipid tails, the polar head group may require a more polar solvent. Add methanol to your chloroform to create a 2:1 or 3:1 (v/v) mixture.[1][2] For some lipids, the further addition of a very small amount of water may be necessary.[3]

  • Possible Cause 2: The lipid has precipitated out of solution.

    • Solution: Use sonication in a water bath to help break up any aggregates and promote dissolution.[5][6] Gentle warming of the solution can also aid in redissolving the lipid.[5] Ensure the solution is clear before use.

  • Possible Cause 3: The concentration of the lipid is too high for the chosen solvent system.

    • Solution: Try diluting the sample with more of the chloroform:methanol solvent mixture. It is often recommended to work with lipid concentrations in the range of 10-50 mg/mL for initial stock solutions.

Issue 2: The lipid dissolves initially but then precipitates upon storage.
  • Possible Cause 1: The storage temperature is too low.

    • Solution: While phospholipids in organic solutions should be stored at low temperatures (e.g., -20°C), storage below -30°C is generally not recommended unless the solution is in a sealed glass ampoule, as this can cause the lipid to precipitate.[3]

  • Possible Cause 2: The container is not appropriate.

    • Solution: Store lipid solutions in glass vials with tight-fitting Teflon-lined caps (B75204) to prevent solvent evaporation and contamination. Avoid using plastic containers as lipids can leach impurities from them.[1]

Issue 3: After evaporating the solvent, a thin lipid film is difficult to resuspend in an aqueous buffer.
  • Possible Cause 1: Insufficient energy to form liposomes or micelles.

    • Solution: After evaporating the organic solvent to form a thin lipid film, resuspend the film in the aqueous buffer by vortexing and/or sonication.[6] Warming the buffer to a temperature above the lipid's phase transition temperature can also facilitate hydration.

Data Presentation

PhospholipidSolvent SystemConcentrationNotes
This compound (1,2-ditricosanoyl-sn-glycero-3-phosphocholine)Chloroform10 mg/mLAs supplied by some manufacturers.
General PhospholipidsChloroform:Methanol (2:1, v/v)10-50 mg/mLA standard solvent system for creating stock solutions.
General PhospholipidsChloroform:Methanol (3:1, v/v)Not specifiedAnother effective mixture for dissolving phospholipids.[1]
Long-chain, saturated acidic lipidsChloroform with 2% Methanol and 0.5-1% WaterNot specifiedRecommended for lipids that are difficult to solubilize.[3]

Experimental Protocols

Protocol for Preparing a Phospholipid Stock Solution
  • Weighing the Lipid: Accurately weigh the desired amount of phospholipid powder in a glass vial.

  • Solvent Preparation: Prepare the desired solvent mixture, for example, a 2:1 (v/v) solution of chloroform and methanol.

  • Dissolution: Add the solvent to the lipid powder in the glass vial.

  • Mixing: Vortex the vial until the lipid is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[6] Gentle warming can also be applied if needed.[5]

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • Storage: Store the stock solution in a tightly sealed glass container at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

Visualizations

G start Start: Lipid Solubility Issue issue Is the solution cloudy or are there visible particles? start->issue add_methanol Add Methanol to Chloroform (e.g., 2:1 or 3:1 v/v) issue->add_methanol Yes sonicate Sonicate and/or Gently Warm issue->sonicate No, but was previously clear add_methanol->sonicate check_clear Is the solution clear? sonicate->check_clear add_water Consider adding a small amount of water (0.5-1%) check_clear->add_water No dilute Dilute with more solvent check_clear->dilute Still not clear end_success Success: Lipid is Dissolved check_clear->end_success Yes add_water->sonicate end_fail Consult further literature or technical support add_water->end_fail If still not clear dilute->sonicate dilute->end_fail If still not clear

Caption: Troubleshooting workflow for phospholipid solubility issues.

References

Technical Support Center: 23:0 PC Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of 23:0 PC (1,2-dihenicosanoyl-sn-glycero-3-phosphocholine) in aqueous solutions. Below are frequently asked questions, troubleshooting advice, and best practices to ensure the integrity and performance of your lipid-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

The primary cause of degradation for this compound, and phosphatidylcholines in general, is chemical hydrolysis of the two ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1] This process results in the formation of degradation products, primarily 1-acyl- and 2-acyl-lysophosphatidylcholine (lyso-PC) and free fatty acids (in this case, heneicosanoic acid).[2][3] Because this compound is a saturated phospholipid, it is not susceptible to oxidation, which is a common degradation pathway for unsaturated phospholipids.[][5]

Q2: Which environmental factors have the most significant impact on this compound stability?

The stability of this compound in an aqueous environment is primarily influenced by pH and temperature.[] Hydrolysis is catalyzed by both acids and bases, meaning that the rate of degradation increases at both low and high pH values.[1] Additionally, like most chemical reactions, the rate of hydrolysis increases with temperature, generally following the Arrhenius equation.[1][7] Certain buffer species can also actively participate in and accelerate hydrolysis through general acid-base catalysis.[1][7]

Q3: What is the optimal pH for storing aqueous solutions of this compound?

The maximum stability for saturated phosphatidylcholines in aqueous dispersions is achieved at a pH of approximately 6.5.[1][7] At this pH, the rates of both acid-catalyzed and base-catalyzed hydrolysis are at a minimum. Therefore, it is critical to buffer your aqueous formulation to maintain this pH for optimal shelf-life.

Q4: How should I store my this compound formulations for short-term and long-term use?

For short-term storage (days to weeks), aqueous formulations of this compound should be stored at 2-8°C. This reduces the rate of hydrolysis.

For long-term storage , there are two main options:

  • Frozen Storage: Store the aqueous dispersion below the freezing point, typically at -20°C or lower.[8] This significantly reduces molecular motion and slows the hydrolysis reaction.

  • Lyophilization: For maximum long-term stability, freeze-drying the formulation to remove water is the recommended method.[8][9] In the absence of water, hydrolysis cannot occur. The lyophilized powder should be stored at -20°C under an inert atmosphere.[8]

Q5: How can I detect and quantify the degradation of this compound?

Degradation is typically monitored by measuring the decrease in the concentration of the parent this compound and the corresponding increase in its hydrolysis products (lyso-PC and free fatty acids).[2] The most common analytical technique for this is High-Performance Liquid Chromatography (HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[2][10][11] HPLC methods can separate this compound from its degradation products, allowing for their individual quantification.[2]

Troubleshooting Guide

Problem 1: My this compound solution has become cloudy or has formed a precipitate.

Possible CauseRecommended Solution
Incomplete Dissolution This compound has a very high phase transition temperature (Tm) and low water solubility. Ensure you are hydrating the lipid film above its Tm. Sonication or extrusion may be necessary to form a stable, uniform dispersion.[12]
pH Shift A change in pH away from the optimal 6.5 can affect lipid interactions and solubility. Verify the pH of your solution and adjust if necessary.
Aggregation/Fusion For liposomal formulations, particles may aggregate over time. This can be influenced by ionic strength and temperature. Physical stability can be assessed by monitoring particle size and polydispersity index (PDI).[]

Problem 2: I am observing rapid degradation of my this compound, even when stored at 4°C.

Possible CauseRecommended Solution
Incorrect pH Verify that the pH of your buffer is approximately 6.5. Even a slight deviation can significantly increase the hydrolysis rate.[1]
Buffer Catalysis Certain buffers (e.g., acetate, Tris) can catalyze hydrolysis.[1][7] Consider using a non-catalytic buffer species like HEPES or phosphate (B84403), and use the lowest concentration necessary to maintain the pH.
Enzymatic Contamination If working with biological samples, contamination with phospholipase enzymes can cause rapid degradation.[13][14] Ensure all materials are sterile and consider adding an enzyme inhibitor if appropriate for your application.

Data Presentation: Factors Influencing this compound Hydrolysis

The following table summarizes the key factors affecting the chemical stability of this compound in aqueous solutions.

FactorCondition for Low Stability (High Degradation Rate)Condition for High Stability (Low Degradation Rate)Reference(s)
pH pH < 4.0 or pH > 8.0pH ≈ 6.5[1],[7]
Temperature Elevated temperatures (e.g., > 25°C)Low temperatures (e.g., 2-8°C, or frozen at ≤ -20°C)[1],[5]
Buffer Species Catalytic buffers (e.g., Acetate, Tris)Non-catalytic buffers (e.g., HEPES, Phosphate)[1],[7]
Physical State Aqueous DispersionLyophilized (dry) Powder[9],[8]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Liposomes by HPLC-ELSD

This protocol outlines a method to quantify this compound and its primary degradation product, lyso-PC.

  • Sample Preparation:

    • Prepare your this compound liposomal formulation in the desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 6.5).

    • Divide the formulation into aliquots and store them under the different conditions being tested (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot for analysis.

  • Lipid Extraction:

    • Take a known volume of the liposome (B1194612) suspension (e.g., 100 µL).

    • Perform a lipid extraction using a standard method, such as the Bligh-Dyer technique, with a chloroform/methanol/water solvent system.

    • Evaporate the organic solvent phase to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried lipid extract in a known volume of the mobile phase (e.g., 200 µL).

    • Inject the sample onto an HPLC system equipped with a C18 column and an ELSD.

    • Use a gradient elution method capable of separating this compound, lyso-PC, and free fatty acids. A suitable mobile phase could consist of a gradient of chloroform, methanol, water, and a modifier like ammonia.[2]

    • Identify peaks by comparing their retention times with those of pure standards (this compound and 23:0 lyso-PC).

  • Data Analysis:

    • Quantify the amount of each lipid by creating a calibration curve with known concentrations of the standards.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time to determine the degradation rate.

Visualizations

G cluster_workflow Workflow for Stability Testing prep 1. Prepare this compound Aqueous Formulation storage 2. Store Aliquots under Defined Conditions (e.g., Temp, pH) prep->storage sampling 3. Collect Samples at Timed Intervals storage->sampling analysis 4. Analyze Degradation (e.g., by HPLC) sampling->analysis data 5. Quantify PC & Products and Determine Rate analysis->data G s0 Is your this compound formulation showing instability (e.g., degradation, aggregation)? s1 Is the degradation chemical (hydrolysis)? s0->s1 Yes s2 Is the instability physical (aggregation)? s0->s2 No s1_ph Is pH ≈ 6.5? s1->s1_ph s2_conc Is lipid concentration too high? s2->s2_conc s1_temp Is storage temp low (e.g., ≤ 4°C)? s1_ph->s1_temp Yes s1_ph_sol ACTION: Adjust pH to 6.5 using a suitable buffer. s1_ph->s1_ph_sol No s1_buffer Is buffer non-catalytic? s1_temp->s1_buffer Yes s1_temp_sol ACTION: Store at lower temp (4°C or -20°C). s1_temp->s1_temp_sol No s1_buffer_sol ACTION: Switch to a different buffer (e.g., HEPES). s1_buffer->s1_buffer_sol No s1_ok Root cause likely identified. s1_buffer->s1_ok Yes s2_prep Was the dispersion method (e.g., sonication) adequate? s2_conc->s2_prep No s2_conc_sol ACTION: Dilute the formulation. s2_conc->s2_conc_sol Yes s2_prep_sol ACTION: Re-process the formulation (sonicate or extrude). s2_prep->s2_prep_sol No s2_ok Root cause likely identified. s2_prep->s2_ok Yes

References

Technical Support Center: Preventing 23:0 PC Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound is a long-chain saturated phosphatidylcholine with a very high phase transition temperature (Tm) of approximately 79.5°C. Below this temperature, its acyl chains are in a rigid gel state, leading to very low solubility in aqueous solutions and a high tendency to aggregate and precipitate. Its long, saturated hydrocarbon chains result in strong van der Waals interactions, further promoting aggregation.

Q2: How does temperature affect the solubility of this compound?

A2: Temperature is the most critical factor. To achieve dissolution, all manipulations involving this compound in aqueous buffers should be performed at a temperature significantly above its Tm of 79.5°C. Working below this temperature will almost certainly result in precipitation.

Q3: Can pH and ionic strength of the buffer impact this compound solubility?

A3: While temperature is the primary factor, pH and ionic strength can have secondary effects. Phosphatidylcholines are zwitterionic, and extreme pH values can affect the head group, though this is less of a factor for precipitation compared to temperature. High ionic strength can sometimes decrease the solubility of lipids by competing for water molecules needed for hydration. For long-chain PCs, increased salt concentrations can lead to membrane compression, potentially favoring aggregation.

Q4: I've heated my solution, but the this compound still seems to be clumping. What can I do?

A4: This indicates incomplete dispersion. After heating the buffer and adding the this compound, vigorous and sustained mixing is crucial. Methods like vortexing, sonication (in a bath sonicator to avoid contamination), or extrusion above the Tm are necessary to break down aggregates and form a uniform suspension of liposomes.

Q.5: My this compound solution was clear when I prepared it, but it precipitated after cooling to room temperature. Is this normal?

A5: Yes, this is expected. Due to its high Tm, this compound will precipitate out of solution as it cools below its transition temperature. For experiments conducted at physiological temperatures (e.g., 37°C), a stable dispersion of this compound alone is not feasible. Consider using a lipid mixture with a lower overall Tm or incorporating solubilizing agents if your experiment allows.

Troubleshooting Guide at a Glance

IssuePotential CauseRecommended Solution
Immediate Precipitation Solution temperature is below the Tm of this compound (79.5°C).Ensure all buffers and equipment are pre-heated to and maintained at a temperature above 80°C during the entire dissolution process.
Cloudy/Clumpy Solution After Heating and Mixing Inadequate dispersion of the lipid.Use high-energy dispersion methods such as probe sonication (with caution to avoid metal contamination), bath sonication for an extended period, or multiple passes through a mini-extruder with an appropriate pore size membrane, all performed above 80°C.
Precipitation Upon Addition of Other Components The added component is causing a change in the local environment (e.g., ionic strength, pH) that reduces solubility.Add other components slowly while maintaining a temperature above the Tm and with continuous, vigorous mixing. Pre-dissolve the other components in a small volume of the same buffer if possible.
Precipitation Over Time at Elevated Temperature The concentration of this compound is above its solubility limit even at high temperatures, or the buffer is unstable at the required temperature.Reduce the final concentration of this compound. Ensure your buffer is stable at temperatures above 80°C for the duration of your experiment.

Quantitative Data Summary

Table 1: Estimated Aqueous Solubility of Long-Chain Saturated Phosphatidylcholines

PhosphatidylcholineAcyl ChainTransition Temp. (Tm)Estimated Solubility in Aqueous Buffer (pH 7.4) below TmEstimated Solubility in Aqueous Buffer (pH 7.4) above Tm
This compound 23:0/23:0~79.5°CExtremely Low (< 1 µg/mL)Significantly Increased (formation of liposomes/micelles)
DSPC (18:0 PC) 18:0/18:0~55°CVery Low (~1-10 µg/mL)Forms stable liposome (B1194612) dispersions
DPPC (16:0 PC) 16:0/16:0~41°CLow (~10-50 µg/mL)Readily forms liposome dispersions

Table 2: Critical Micelle Concentration (CMC) of Saturated Phosphatidylcholines

The CMC is the concentration above which lipid monomers begin to form micelles. For long-chain saturated PCs, the CMC is extremely low, meaning they will favor aggregation into bilayers (liposomes) rather than forming micelles in aqueous solutions.

PhosphatidylcholineAcyl Chain LengthCMC
12:0 PC1290 nM
14:0 PC146 nM
16:0 PC160.46 nM
This compound (Estimated) 23 << 0.1 nM

Data for 12:0, 14:0, and 16:0 PC from Avanti Polar Lipids.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This method is suitable for preparing unilamellar vesicles of a defined size.

Materials:

  • 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform (B151607) or a 2:1 chloroform:methanol solvent system

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)

  • Rotary evaporator

  • Water bath capable of maintaining >80°C

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes for the extruder

  • Round-bottom flask

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum while rotating the flask in a water bath set to a temperature well above the solvent's boiling point (e.g., 40-50°C). This will create a thin, uniform lipid film on the inside of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Pre-heat the desired aqueous buffer to a temperature above 80°C. b. Add the heated buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration. c. Hydrate the film by rotating the flask in a water bath set to >80°C for 1-2 hours. This will form multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) and pre-heat the extruder block to >80°C. b. Draw the MLV suspension into one of the syringes. c. Place the syringe into the heated extruder and pass the lipid suspension through the membrane to the other syringe. d. Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution of large unilamellar vesicles (LUVs).

  • Use and Storage: Use the prepared liposome suspension immediately while maintaining it above the Tm. If short-term storage is necessary, it must be stored above 80°C to prevent precipitation. Rapidly cooling the liposomes on ice can help to form smaller, more stable vesicles upon reheating, but some aggregation may still occur.

Protocol 2: Solubilization of this compound using a Detergent

This method is suitable for applications where the presence of a detergent is acceptable.

Materials:

  • This compound powder

  • Aqueous buffer

  • Detergent stock solution (e.g., Triton X-100, CHAPS)

  • Bath sonicator

Procedure:

  • Initial Dispersion: Add the this compound powder to the desired aqueous buffer pre-heated to >80°C.

  • Sonication: Place the vial in a bath sonicator and sonicate at a temperature >80°C until a uniform, milky suspension of MLVs is formed.

  • Detergent Addition: While maintaining the temperature and with gentle vortexing, add the detergent stock solution dropwise until the solution clarifies. The final detergent concentration should be above its critical micelle concentration (CMC).

  • Equilibration: Allow the solution to equilibrate at the elevated temperature for at least 30 minutes.

  • Use: Use the resulting mixed micelle solution in your experiment. Be aware that the presence of detergent may interfere with certain biological assays.

Signaling Pathway and Experimental Workflow Diagrams

Glycerophospholipid Metabolism

The synthesis of phosphatidylcholines, including this compound, is a key part of the glycerophospholipid metabolism pathway. This pathway is fundamental for the creation of cellular membranes and the generation of signaling molecules.[2][3][4][5][6][7][8]

Glycerophospholipid_Metabolism G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG PAP CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDS PC Phosphatidylcholine (e.g., this compound) DAG->PC CPT PE Phosphatidylethanolamine DAG->PE EPT PS Phosphatidylserine PE->PS PSS1/2 PI Phosphatidylinositol CDP_DAG->PI PIS PG Phosphatidylglycerol CDP_DAG->PG PGS1

Caption: Simplified overview of the glycerophospholipid biosynthesis pathway.

Ceramide Signaling Pathway

Very long-chain fatty acids, such as the 23:0 fatty acid in this compound, are components of ceramides, which are important signaling molecules involved in processes like apoptosis and cell cycle regulation.[5][9][10][11][12]

Ceramide_Signaling Stress Stress Stimuli (e.g., UV, TNF-α) SM Sphingomyelin Stress->SM Activates Sphingomyelinase Ceramide Ceramide (containing 23:0 acyl chain) SM->Ceramide CAPP Ceramide-Activated Protein Phosphatase Ceramide->CAPP PKC Protein Kinase C Ceramide->PKC JNK JNK/SAPK Pathway Ceramide->JNK DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DeNovo->Ceramide Apoptosis Apoptosis CAPP->Apoptosis PKC->Apoptosis JNK->Apoptosis

Caption: Key components of the ceramide-mediated apoptosis signaling pathway.

Experimental Workflow for Preparing this compound Solutions

This diagram outlines the decision-making process for preparing a this compound solution for an experiment.

Experimental_Workflow Start Start: Need to prepare This compound solution Check_Temp Is the experiment temperature > 80°C? Start->Check_Temp High_Temp_Prep Prepare liposomes by thin-film hydration and extrusion above 80°C (Protocol 1) Check_Temp->High_Temp_Prep Yes Low_Temp_Exp Experiment at lower temp (e.g., 37°C) Check_Temp->Low_Temp_Exp No End Proceed with experiment High_Temp_Prep->End Check_Detergent Is a detergent compatible with the assay? Low_Temp_Exp->Check_Detergent Detergent_Sol Solubilize with detergent (Protocol 2) Check_Detergent->Detergent_Sol Yes Mixed_Lipid Consider using a mixed-lipid formulation with a lower Tm Check_Detergent->Mixed_Lipid No Detergent_Sol->End Mixed_Lipid->End

Caption: Decision workflow for preparing this compound solutions for experiments.

References

Technical Support Center: Optimizing 23:0 PC as a Mass Spectrometry Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization and troubleshooting of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) as an internal standard (IS) for mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a suitable internal standard for lipidomics?

A1: this compound is an excellent choice for an internal standard because it is a non-endogenous lipid, meaning it is not naturally found in most biological samples. This minimizes the risk of interference from naturally occurring lipids in the sample matrix. Its chemical properties are similar to other phosphatidylcholines, allowing it to mimic their behavior during sample extraction and ionization in the mass spectrometer.

Q2: What is a good starting concentration for this compound as an internal standard?

A2: A common starting point for the concentration of this compound in the internal standard spiking solution is around 200 nM.[1] However, the optimal concentration is highly dependent on the specific experimental conditions, including the sample type, the concentration of the analytes of interest, and the sensitivity of the mass spectrometer.

Q3: How do I determine the optimal concentration of this compound for my assay?

A3: The optimal concentration should be determined experimentally by creating a dilution series of the this compound standard and spiking it into your samples. The goal is to find a concentration that provides a stable and reproducible signal without causing detector saturation or significant ion suppression. A general guideline is to aim for an analyte-to-internal standard peak area ratio between 0.1 and 10.[2]

Q4: What are the signs that my this compound concentration is not optimal?

A4: There are several indicators that your this compound concentration may need adjustment:

  • Poor signal-to-noise ratio (S/N < 10): The concentration may be too low.

  • Detector saturation: If the peak for this compound is flat-topped, the concentration is too high.

  • High variability in the internal standard peak area across samples: This could indicate inconsistent spiking, poor extraction recovery, or significant matrix effects that are not being adequately compensated for.

  • Non-linear response of analytes: If the calibration curves for your analytes are not linear, it could be due to an inappropriate internal standard concentration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No this compound Signal The concentration of the this compound spiking solution is too low.Prepare a more concentrated stock solution and repeat the spiking.
Inefficient extraction of this compound from the sample matrix.Optimize your lipid extraction protocol. Ensure the solvents used are appropriate for long-chain lipids.
Ion suppression due to matrix effects.Dilute the sample, improve sample cleanup, or adjust chromatographic conditions to separate this compound from interfering compounds.
High this compound Signal / Detector Saturation The concentration of the this compound spiking solution is too high.Prepare and test a dilution series of your this compound stock solution to find a more appropriate concentration.
The injection volume is too large.Reduce the injection volume.
High Variability in this compound Peak Area Inconsistent pipetting during the addition of the internal standard.Ensure accurate and consistent pipetting of the this compound solution into every sample. Use calibrated pipettes.
Variable extraction efficiency across samples.Review and standardize the lipid extraction procedure to ensure consistency.
Significant and variable matrix effects between samples.Improve sample cleanup procedures. Consider using a different internal standard if matrix effects for this compound are particularly severe.
Poor Analyte Quantification (Inaccurate or Imprecise Results) The this compound concentration is outside the optimal range, leading to poor normalization.Re-optimize the this compound concentration as described in the experimental protocols.
This compound is not a suitable internal standard for all analytes of interest.For a broad lipidomics analysis, a single internal standard may not be sufficient. Consider using a panel of internal standards representing different lipid classes.

Quantitative Data Summary

The following table provides an example of how to present data when optimizing the this compound internal standard concentration. The goal is to identify a concentration that yields a high signal-to-noise ratio and low coefficient of variation.

This compound Concentration (nM)Average Peak AreaSignal-to-Noise (S/N) RatioCoefficient of Variation (CV, n=5)
501.2 x 10^51512%
1002.5 x 10^5358%
200 5.1 x 10^5 80 4%
4009.8 x 10^51505%
8001.5 x 10^6 (Saturation observed)>2009%

In this example, 200 nM would be chosen as the optimal concentration as it provides a strong signal with good reproducibility.

Experimental Protocols

I. Preparation of this compound Internal Standard Stock Solution
  • Materials:

    • 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) powder

    • LC-MS grade chloroform

    • LC-MS grade methanol

    • Amber glass vials with Teflon-lined caps

  • Procedure:

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of a 2:1 (v/v) chloroform:methanol mixture to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at -20°C. This stock solution is stable for several months.

II. Optimization of this compound Working Concentration
  • Materials:

    • This compound stock solution (1 mg/mL)

    • LC-MS grade methanol

    • Your biological matrix (e.g., plasma, cell lysate)

    • Lipid extraction solvents (e.g., chloroform, methanol, water)

  • Procedure:

    • Prepare a series of working solutions of this compound by diluting the stock solution in methanol. Aim for a range of concentrations to test, for example, 50, 100, 200, 400, and 800 nM.

    • For each concentration, spike a known volume of the working solution into five replicates of your biological matrix.

    • Perform your standard lipid extraction protocol on all samples.

    • Analyze the extracted lipids by LC-MS/MS, monitoring the signal for this compound.

    • Calculate the average peak area, signal-to-noise ratio, and coefficient of variation for each concentration.

    • Select the concentration that provides a high signal-to-noise ratio (ideally >50) and a low coefficient of variation (ideally <15%).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_spiking Sample Preparation cluster_analysis Data Acquisition & Analysis weigh Weigh this compound Powder dissolve Dissolve in Chloroform:Methanol weigh->dissolve stock 1 mg/mL Stock Solution dissolve->stock dilute Prepare Dilution Series (e.g., 50-800 nM) stock->dilute spike Spike Dilutions into Biological Matrix dilute->spike extract Perform Lipid Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms analyze Calculate Peak Area, S/N, and CV lcms->analyze optimize Select Optimal Concentration analyze->optimize

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_logic cluster_low Low or No Signal cluster_high High Signal / Saturation cluster_variable High Variability start Problem with this compound Signal check_conc_low Is Concentration Sufficient? start->check_conc_low Low Signal check_conc_high Is Concentration Too High? start->check_conc_high High Signal check_pipetting Is Spiking Consistent? start->check_pipetting High Variability check_extraction Is Extraction Efficient? check_conc_low->check_extraction check_suppression Is there Ion Suppression? check_extraction->check_suppression check_injection Is Injection Volume Too Large? check_conc_high->check_injection check_extraction_var Is Extraction Consistent? check_pipetting->check_extraction_var check_matrix Are Matrix Effects Variable? check_extraction_var->check_matrix

Caption: Troubleshooting logic for common this compound internal standard issues.

References

Technical Support Center: Reverse Phase LC Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of 23:0 Phosphatidylcholine (PC) using reverse phase liquid chromatography (RPLC). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 23:0 PC peak is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can compromise resolution and lead to inaccurate quantification.

Possible Causes & Solutions:

  • Secondary Interactions: Residual silanols on the silica-based C18 column can interact with the phosphate (B84403) group of the PC, causing tailing.[1][2]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample or mobile phase can lead to active sites that cause tailing.[4][5][6]

    • Solution: First, try flushing the column with a strong solvent like isopropanol (B130326).[5] If the problem persists, and especially if many samples have been run, the column may need to be replaced.[7] Using a guard column can help extend the life of the analytical column.[7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][8]

    • Solution: Reduce the injection volume or dilute the sample.[8]

  • Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and tailing.[2][6]

    • Solution: Ensure all fittings are secure and use tubing with the appropriate inner diameter and minimal length.

Q2: I am observing peak fronting for my this compound standard. What could be the reason?

Peak fronting, the inverse of tailing, is generally less common but can indicate specific problems.

Possible Causes & Solutions:

  • Column Collapse: A sudden physical change in the column bed, often due to operating outside the recommended pH or temperature ranges, can cause fronting.[7]

    • Solution: Verify the operating conditions are within the manufacturer's specifications for the column. If collapse is suspected, the column will likely need to be replaced.[7]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[4][9]

    • Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase.[9]

Q3: My this compound peak is split or shows a shoulder. How can I troubleshoot this?

Split or shoulder peaks suggest that the analyte is experiencing two different environments as it passes through the column.

Possible Causes & Solutions:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or system can block the inlet frit of the column, distorting the sample band.[7]

    • Solution: Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column if the frit is not replaceable.[7]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[1]

    • Solution: This is a form of column degradation. Replacing the column is the most effective solution.

  • Sample Injection Issues: Problems with the autosampler, such as a scratched rotor, can lead to a "muddied" injection event and split peaks.[9]

    • Solution: Perform maintenance on the autosampler and injector.

Q4: The peak for this compound is broader than expected. What are the likely causes?

Broad peaks can be a sign of several issues, leading to decreased sensitivity and poor resolution.

Possible Causes & Solutions:

  • Column Deterioration: An aging column will naturally lead to broader peaks over time.[4][5]

    • Solution: Replace the column with a new one of the same type.

  • Mobile Phase Mismatch: The choice of organic solvent in the mobile phase can affect peak shape. For phospholipids (B1166683), methanol (B129727) has been observed to sometimes provide better peak shapes than acetonitrile (B52724) by minimizing interactions with residual silanols.[10]

    • Solution: Experiment with different organic solvents (e.g., methanol, acetonitrile, isopropanol) in your mobile phase. The elution strength for phospholipids generally follows the order: isopropanol > acetonitrile > methanol.[11][12]

  • Temperature Gradients: If the mobile phase is not sufficiently pre-heated before entering the column, temperature gradients across the column can cause peak broadening.[4]

    • Solution: Ensure the column oven is set to a stable temperature and allow the system to fully equilibrate. Lengthening the tubing within the column oven can help pre-heat the mobile phase.[4]

Quantitative Data Summary

The following table summarizes the impact of mobile phase modifiers on the peak shape and signal intensity of phospholipids, which can be extrapolated to the analysis of this compound.

Mobile Phase ModifierEffect on Peak ShapeEffect on Signal Intensity (ESI+)
0.1% Formic AcidGenerally provides good peak shapes for many lipids.Good for most lipid classes.
10 mM Ammonium (B1175870) Formate (B1220265)Can improve peak shape and retention time stability.Excellent for various lipid classes.[13]
10 mM Ammonium AcetateOften used, but may be less stable over many injections.Can provide high signal intensity.[13]
TriethylamineReduces peak tailing by masking silanol groups.[3]Primarily used for peak shape improvement, MS compatibility needs consideration.

Experimental Protocols

Recommended Protocol for RPLC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Chromatographic System: A UPLC or HPLC system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column with charged surface hybrid (CSH) technology is recommended for enhanced separation of lipid species (e.g., 100 x 2.1 mm, 1.7 µm particle size).[14]

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A.

    • Increase the percentage of Mobile Phase B over time to elute the more hydrophobic lipids, including this compound.

    • A typical gradient might run for 10-20 minutes.[14]

  • Flow Rate: 0.4 mL/min.[14]

  • Column Temperature: 55 °C.[14]

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve the this compound standard in a solvent that is compatible with the initial mobile phase conditions.

Visual Troubleshooting Guide

The following workflow provides a logical approach to diagnosing and resolving poor peak shape for this compound in your reverse phase LC experiments.

G cluster_0 Peak Shape Problem Identification cluster_1 Troubleshooting Peak Tailing cluster_2 Troubleshooting Peak Fronting cluster_3 Troubleshooting Split/Shoulder Peaks cluster_4 Troubleshooting Broad Peaks start Observe Poor this compound Peak Shape peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting peak_split Split or Shoulder Peak start->peak_split peak_broad Broad Peak start->peak_broad check_overload Reduce Injection Volume/ Dilute Sample peak_tailing->check_overload check_mobile_phase_tailing Add Mobile Phase Modifier (e.g., Triethylamine) or Lower pH peak_tailing->check_mobile_phase_tailing check_column_tailing Flush or Replace Column/ Use Guard Column peak_tailing->check_column_tailing check_sample_solvent Match Sample Solvent to Initial Mobile Phase peak_fronting->check_sample_solvent check_column_conditions Verify Column Operating Temperature and pH peak_fronting->check_column_conditions check_frit Back-flush Column/ Check for Blockage peak_split->check_frit check_column_void Replace Column peak_split->check_column_void check_injector Perform Injector Maintenance peak_split->check_injector check_column_broad Replace Column peak_broad->check_column_broad check_mobile_phase_broad Optimize Organic Solvent (MeOH vs. ACN) peak_broad->check_mobile_phase_broad check_temp Ensure System Equilibration and Pre-heating peak_broad->check_temp end Peak Shape Optimized check_overload->end check_mobile_phase_tailing->end check_column_tailing->end check_sample_solvent->end check_column_conditions->end check_frit->end check_column_void->end check_injector->end check_column_broad->end check_mobile_phase_broad->end check_temp->end

Caption: Troubleshooting workflow for this compound peak shape issues.

References

Technical Support Center: Analysis of 23:0 Phosphatidylcholine (PC) via ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 23:0 Phosphatidylcholine (PC) using positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z of the protonated precursor ion for 23:0 PC?

A1: The chemical formula for this compound (1,2-ditricosanoyl-sn-glycero-3-phosphocholine) is C₅₄H₁₀₈NO₈P.

  • Molecular Weight (Monoisotopic): 945.776 g/mol

  • Expected m/z for [M+H]⁺: 946.783

Q2: What are the major characteristic fragment ions of this compound in positive ion mode ESI-MS/MS?

A2: In positive ion mode, the most prominent fragment observed for all phosphatidylcholines, including this compound, is the phosphocholine (B91661) head group.[1][2][3][4][5]

  • m/z 184.073: This corresponds to the phosphocholine head group fragment ion ([C₅H₁₅NO₄P]⁺). Its high intensity makes it ideal for precursor ion scanning to selectively detect PC species in a complex mixture.[4][5]

Other significant fragments arise from the neutral loss of the head group or fatty acid chains.

Q3: Why am I observing ions other than [M+H]⁺ for my this compound standard?

A3: It is common to observe various adduct ions in positive ion ESI-MS, especially with phospholipids (B1166683).[6][7] These form when the analyte molecule associates with cations present in the sample or mobile phase. Common adducts for this compound include:

  • [M+Na]⁺ (m/z 968.765): Sodium adducts are frequently observed due to the prevalence of sodium ions in glassware and reagents.[6][8]

  • [M+K]⁺ (m/z 984.739): Potassium adducts can also be present.

  • [M+NH₄]⁺ (m/z 963.810): Ammonium (B1175870) adducts are common when using ammonium salts in the mobile phase.[6]

To minimize unwanted adducts, consider using high-purity solvents and new glassware, or including additives like ammonium acetate (B1210297) to promote the formation of a single adduct type.[9][10]

Q4: My signal intensity for this compound is low. How can I improve it?

A4: Low signal intensity in ESI-MS of phospholipids can be due to several factors:

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, a phenomenon known as the matrix effect.[11] Proper sample preparation, such as solid-phase extraction (SPE), can help remove these interfering substances.[11]

  • Solvent Composition: The choice of solvent can significantly impact ionization efficiency. For phospholipids, solvents like methanol (B129727), acetonitrile, and isopropanol (B130326) are often used. The addition of a small amount of an acid (e.g., formic acid) can enhance protonation in positive ion mode.[12]

  • Instrument Settings: Optimization of ESI source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature is crucial for maximizing signal intensity.[13]

  • Analyte Concentration: The instrument response can be non-linear with concentration. Very high concentrations can sometimes lead to signal suppression.[9][10]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No m/z 184 fragment in MS/MS Incorrect precursor ion selected for fragmentation. Insufficient collision energy.Verify the m/z of the precursor ion ([M+H]⁺, [M+Na]⁺, etc.). Optimize collision energy; for phosphocholine fragments, a collision energy of 30-50 eV is typically effective.[4][14]
Multiple adducts ([M+Na]⁺, [M+K]⁺) complicating the spectrum Presence of alkali metal salts in the sample, solvent, or from glassware.Use high-purity solvents and additives like ammonium acetate or formate (B1220265) to promote the formation of a single adduct type.[9][10] Use new or acid-washed glassware.[8]
Poor peak shape or splitting in LC-MS Inappropriate mobile phase composition. Column overloading. Interaction with active sites on the column.Optimize the gradient and solvent composition. Dilute the sample. Use a column suitable for lipid analysis.
Inconsistent signal intensity between runs Matrix effects from the sample. ESI source instability or contamination.Use an internal standard (e.g., a deuterated PC) to normalize the signal. Clean the ESI source components (capillary, cone).

Data Presentation

The expected fragmentation pattern of protonated this compound ([M+H]⁺ at m/z 946.783) in positive ion ESI-MS/MS is summarized below. The relative intensities are representative and can vary based on instrument settings.

m/z (Theoretical) Ion Identity Description Representative Relative Intensity
946.783[M+H]⁺Protonated Precursor Ion100% (in MS1)
762.713[M+H - 184]⁺Loss of Phosphocholine Head GroupModerate
609.535[M+H - 337]⁺Loss of a Tricosanoic AcidLow
184.073[C₅H₁₅NO₄P]⁺Phosphocholine Head GroupHigh (in MS/MS)

Experimental Protocols

1. Sample Preparation for this compound Standard

  • Objective: To prepare a this compound standard solution for direct infusion or LC-MS analysis.

  • Materials: this compound powder, Methanol (HPLC grade), Chloroform (HPLC grade), Water (HPLC grade).

  • Procedure:

    • Prepare a stock solution of this compound at 1 mg/mL in a chloroform:methanol (2:1, v/v) solution.

    • For direct infusion, dilute the stock solution to a final concentration of 1-10 µM in methanol or a mobile phase-like solvent mixture (e.g., acetonitrile:isopropanol:water).

    • For LC-MS analysis, dilute the stock solution to the desired concentration within the calibration range using the initial mobile phase.

2. ESI-MS/MS Method for this compound Analysis

  • Objective: To acquire MS and MS/MS data for this compound.

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Mode: Positive Ion

  • Infusion Flow Rate (for direct infusion): 5-10 µL/min

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.0 - 4.5 kV[13]

    • Cone Voltage: 20 - 40 V[13]

    • Source Temperature: 120 - 150 °C[13]

    • Desolvation Temperature: 350 - 600 °C[13]

    • Desolvation Gas Flow (N₂): 600 - 800 L/hr[13]

  • MS1 Scan: Scan a mass range that includes the expected precursor ions (e.g., m/z 700-1000).

  • MS/MS (Product Ion Scan):

    • Select the precursor ion of interest (e.g., m/z 946.8 for [M+H]⁺).

    • Apply collision energy (e.g., 30-45 eV) to induce fragmentation.

    • Scan for the resulting product ions (e.g., m/z 50-1000).

  • Precursor Ion Scan:

    • Set the instrument to detect all precursor ions that fragment to produce m/z 184.073.

    • This is a powerful tool for selectively identifying all PC species in a complex mixture.[4][5]

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor This compound [M+H]⁺ m/z 946.783 Frag1 Phosphocholine Head Group [C₅H₁₅NO₄P]⁺ m/z 184.073 Precursor->Frag1 Collision-Induced Dissociation (CID) Frag2 Loss of Head Group [M+H - 184]⁺ m/z 762.713 Precursor->Frag2 Neutral Loss of C₅H₁₄NO₄P Frag3 Loss of Tricosanoic Acid [M+H - C₂₃H₄₆O₂]⁺ m/z 609.535 Precursor->Frag3 Neutral Loss of C₂₃H₄₆O₂ Troubleshooting_Workflow Start Low or No Signal for this compound Check_Tuning Is the instrument tuned and calibrated? Start->Check_Tuning Check_Sample Is the sample concentration appropriate? Check_Tuning->Check_Sample Yes Tune_Calibrate Perform Tuning and Calibration Check_Tuning->Tune_Calibrate No Check_Source Optimize ESI Source Parameters Check_Sample->Check_Source Yes Adjust_Conc Adjust Concentration (Dilute or Concentrate) Check_Sample->Adjust_Conc No Check_Solvent Is the solvent system appropriate for positive ion mode? Check_Source->Check_Solvent Check_Matrix Suspect Matrix Effects? Check_Solvent->Check_Matrix Yes Add_Modifier Add Modifier (e.g., 0.1% Formic Acid) Check_Solvent->Add_Modifier No Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Matrix->Improve_Cleanup Yes Success Problem Resolved Check_Matrix->Success No Tune_Calibrate->Check_Sample Adjust_Conc->Check_Source Add_Modifier->Check_Matrix Improve_Cleanup->Success

References

Technical Support Center: Analysis of 23:0 Phosphatidylcholine by MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of tandem mass spectrometry (MS/MS) data for 23:0 phosphatidylcholine (PC(23:0/23:0)). It includes frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is 23:0 Phosphatidylcholine?

A1: 23:0 Phosphatidylcholine, also known as 1,2-ditricosanoyl-sn-glycero-3-phosphocholine, is a saturated phosphatidylcholine containing two tricosanoic acid acyl chains, each with 23 carbon atoms. Its chemical formula is C₅₄H₁₀₈NO₈P, and it has a monoisotopic mass of 929.781 Da.

Q2: What are the expected precursor ions for PC(23:0/23:0) in positive and negative ion modes?

A2: The expected precursor ions for PC(23:0/23:0) can be summarized as follows:

Ionization ModeAdductFormulaCalculated m/z
Positive[M+H]⁺C₅₄H₁₀₉NO₈P⁺930.788
Positive[M+Na]⁺C₅₄H₁₀₈NNaO₈P⁺952.770
Negative[M+Cl]⁻C₅₄H₁₀₈NClO₈P⁻964.758
Negative[M+CH₃COO]⁻C₅₆H₁₁₁NO₁₀P⁻988.794
Negative[M+HCOO]⁻C₅₅H₁₀₉NO₁₀P⁻974.779

Q3: What are the characteristic fragment ions of phosphatidylcholines in positive ion mode MS/MS?

A3: In positive ion mode, the most characteristic and often most abundant fragment ion for all phosphatidylcholines, including PC(23:0/23:0), is the phosphocholine (B91661) headgroup, which is observed at an m/z of 184.07.[1] This fragment is the result of a collision-induced dissociation (CID) of the precursor ion.[1] Precursor ion scanning for m/z 184.07 is a common method for the specific detection of PCs in a complex mixture.

Q4: How can I obtain information about the fatty acid chains in positive ion mode?

A4: While the [M+H]⁺ precursor ion primarily yields the m/z 184.07 fragment, the fragmentation of the sodiated adduct, [M+Na]⁺, can provide information about the fatty acid chains. This occurs through the neutral loss of one of the fatty acids.

Q5: What fragmentation is expected in negative ion mode MS/MS?

A5: Negative ion mode MS/MS is particularly useful for identifying the fatty acyl chains.[2] Typically, adducts such as [M+CH₃COO]⁻ or [M+HCOO]⁻ are fragmented. A common fragmentation pathway involves the loss of the adduct and a methyl group from the choline (B1196258) headgroup, resulting in an [M-15]⁻ ion. Further fragmentation (MS³) of this [M-15]⁻ ion yields the carboxylate anions of the fatty acids. For PC(23:0/23:0), this would be the tricosanoate (B1255869) anion.

Interpreting MS/MS Spectra of PC(23:0/23:0)

The interpretation of MS/MS spectra of PC(23:0/23:0) relies on the identification of characteristic fragment ions. The following tables summarize the expected major fragments in both positive and negative ion modes.

Positive Ion Mode Fragmentation

Precursor Ion: [M+H]⁺ (m/z 930.788)

Fragment IonFormulaCalculated m/zDescription
[C₅H₁₅NO₄P]⁺C₅H₁₅NO₄P⁺184.073Phosphocholine headgroup
[M+H - 183]⁺C₄₉H₉₄O₄P⁺747.715Loss of phosphocholine

Precursor Ion: [M+Na]⁺ (m/z 952.770)

Fragment IonFormulaCalculated m/zDescription
[M+Na - 59]⁺C₄₉H₉₃NNaO₈P⁺893.711Loss of trimethylamine
[M+Na - 183]⁺C₄₉H₉₄NaO₄P⁺769.697Loss of phosphocholine
[M+Na - RCOOH]⁺C₃₁H₆₁NaO₆P⁺595.402Neutral loss of one tricosanoic acid
Negative Ion Mode Fragmentation

Precursor Ion: [M+CH₃COO]⁻ (m/z 988.794)

Fragment IonFormulaCalculated m/zDescription
[M-CH₃]⁻C₅₃H₁₀₅NO₈P⁻914.750Loss of a methyl group from the choline head
[RCOO]⁻C₂₃H₄₅O₂⁻353.342Tricosanoate (23:0) fatty acid anion

Troubleshooting Guide

This guide addresses common issues encountered during the MS/MS analysis of phosphatidylcholines.

Q: I don't see the expected precursor ion for my PC(23:0/23:0) standard. What could be the problem?

A:

  • Incorrect m/z calculation: Double-check your calculation for the expected precursor ion, considering potential adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺ in positive mode; [M+Cl]⁻, [M+CH₃COO]⁻, [M+HCOO]⁻ in negative mode).

  • Ionization issues: The compound may not be ionizing efficiently. Ensure your electrospray ionization (ESI) source is clean and operating correctly. Check spray stability.

  • Sample degradation: Phosphatidylcholines can degrade over time. Ensure your standard is fresh and has been stored properly at -20°C or lower.

  • Low concentration: The concentration of your standard may be too low for detection. Try a more concentrated solution.

Q: I see a strong signal at m/z 184.07 in my positive ion mode MS/MS, but the precursor ion mass does not match PC(23:0/23:0). Why?

A: The m/z 184.07 fragment is characteristic of all phosphatidylcholines, not just PC(23:0/23:0).[1] You are likely detecting another PC species present as a contaminant in your sample or from a previous injection (carryover).

  • Solution: Clean the injection port and run blank injections to check for carryover. If the issue persists, consider purifying your sample.

Q: In negative ion mode, I am not observing the fatty acid fragment ions. What should I do?

A:

  • Adduct formation: Ensure you are forming the correct adduct for efficient fragmentation. Adding a small amount of a salt like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to your mobile phase can promote the formation of [M+CH₃COO]⁻ or [M+HCOO]⁻ adducts, which fragment to yield fatty acid anions.

  • Collision energy: The collision energy may not be optimized. Perform a collision energy ramp to determine the optimal setting for generating the desired fragment ions.

  • MS³ experiment: For more definitive identification of fatty acids, consider performing an MS³ experiment. First, isolate the [M-15]⁻ ion in the ion trap, and then fragment it to observe the fatty acid anions.

Q: My spectra show multiple unexpected peaks and adducts. How can I simplify the spectra?

A:

  • Solvent purity: Use high-purity solvents (LC-MS grade) to minimize contaminants that can form adducts.

  • Reduce salt contamination: Contamination with salts (e.g., sodium, potassium) can lead to a variety of adducts. Use clean glassware and high-purity reagents.

  • Optimize mobile phase: Adding a small amount of a single modifier (e.g., ammonium acetate) can promote the formation of a specific adduct and simplify the resulting spectrum.

Experimental Protocols

Sample Preparation for Direct Infusion ESI-MS/MS
  • Stock Solution: Prepare a 1 mg/mL stock solution of PC(23:0/23:0) in a suitable organic solvent such as chloroform (B151607) or methanol (B129727).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the infusion solvent.

    • Positive Ion Mode: A common infusion solvent is methanol/chloroform (2:1, v/v) with 0.1% formic acid or 1 mM ammonium formate to promote protonation or ammonium adduct formation.

    • Negative Ion Mode: A suitable infusion solvent is methanol with 5 mM ammonium acetate to promote the formation of acetate adducts.

  • Infusion: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

General ESI-MS/MS Parameters
  • Ionization Mode: Positive and Negative Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Optimize for the specific instrument and precursor ion. A typical starting range is 20-40 eV for positive mode and 30-50 eV for negative mode fragmentation of the [M-15]⁻ ion.

Visualizations

Fragmentation_Pathway_Positive_Mode cluster_precursor Precursor Ion cluster_fragments Fragment Ions PC_23_0_H [PC(23:0/23:0)+H]⁺ m/z 930.788 Phosphocholine Phosphocholine Headgroup [C₅H₁₅NO₄P]⁺ m/z 184.073 PC_23_0_H->Phosphocholine Collision-Induced Dissociation (CID) Loss_PC Loss of Phosphocholine [C₄₉H₉₄O₄P]⁺ m/z 747.715 PC_23_0_H->Loss_PC CID

Caption: Fragmentation of protonated PC(23:0/23:0) in positive ion mode.

Troubleshooting_Workflow Start Problem: No/Low Signal for PC(23:0/23:0) Check_Concentration Is sample concentration adequate? (e.g., >1 µg/mL) Start->Check_Concentration Check_Ionization Is the ESI source stable and clean? Check_Concentration->Check_Ionization Yes Increase_Concentration Solution: Increase sample concentration. Check_Concentration->Increase_Concentration No Check_Adducts Are you targeting the correct m/z? (Consider H⁺, Na⁺, Cl⁻, CH₃COO⁻ adducts) Check_Ionization->Check_Adducts Yes Clean_Source Solution: Clean and optimize the ESI source. Check_Ionization->Clean_Source No Check_Degradation Is the sample fresh and properly stored? Check_Adducts->Check_Degradation Yes Correct_mz Solution: Verify precursor m/z calculation and target appropriate adducts. Check_Adducts->Correct_mz No New_Sample Solution: Prepare a fresh sample from a new stock. Check_Degradation->New_Sample No End Problem Resolved Check_Degradation->End Yes Increase_Concentration->End Clean_Source->End Correct_mz->End New_Sample->End

Caption: Troubleshooting workflow for low or absent PC(23:0/23:0) signal.

References

distinguishing 23:0 PC from isobaric lipid species

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Distinguishing 23:0 PC from Isobaric Lipid Species

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the analytical challenge of distinguishing 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) from its isobaric lipid species during mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are isobaric lipids and why do they complicate the analysis of this compound?

A: Isobaric lipids are molecules that have the same nominal mass-to-charge ratio (m/z) but differ in their elemental composition or structure. This poses a significant challenge in mass spectrometry because conventional MS cannot distinguish between them based on mass alone, leading to potential misidentification and inaccurate quantification.[1][2] For this compound, isobaric interference can arise from:

  • Other PC species: Phosphatidylcholines with different fatty acyl chains that have the same total number of carbons and a specific number of double bonds. For example, PC 22:0/24:1 has a different structure but a very similar mass to 23:0/23:0 PC.

  • Different Lipid Classes: Other lipid classes forming adducts can have the same m/z as this compound. For instance, a sodiated adduct of one lipid might be isobaric with the protonated adduct of another.[3]

  • Positional Isomers: Lipids with the same fatty acids but attached at different positions on the glycerol (B35011) backbone (sn-1 vs. sn-2).

Q2: My high-resolution mass spectrometer (HRMS) shows a single, sharp peak at the expected m/z for this compound. Is this sufficient to confirm its identity?

A: While high-resolution accurate mass (HRAM) measurements can resolve some isobaric compounds, it is often not sufficient on its own.[1][4] Two distinct lipid species can have exact masses that differ by only a few millidaltons (mDa), requiring extremely high resolving power (often >200,000) to separate.[5] Therefore, a single peak in an HRMS spectrum should be considered putative and requires further validation using fragmentation techniques.

Q3: What are the characteristic MS/MS fragmentation patterns I should look for to identify a phosphatidylcholine like this compound?

A: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation pattern depends on the ionization mode:

  • Positive Ion Mode ([M+H]⁺): The most characteristic fragmentation for all PCs is the generation of a phosphocholine (B91661) headgroup fragment ion at m/z 184 .[4][6] A precursor ion scan for m/z 184 is a common and highly specific method for detecting all PC species in a sample.[4][7]

  • Negative Ion Mode ([M+Cl]⁻ or [M+HCOO]⁻): In negative mode, PCs typically form adducts with anions from the mobile phase (e.g., chloride or formate). Collision-induced dissociation (CID) of these adducts results in the loss of the fatty acyl chains, allowing for their identification.[4][6] For this compound, you would expect to see a fragment corresponding to the tricosanoic acid anion (C23H45O2⁻) at m/z 353.5.

Q4: How can liquid chromatography (LC) help separate this compound from other isobaric PCs?

A: Liquid chromatography provides an orthogonal separation dimension to mass spectrometry.

  • Reversed-Phase Liquid Chromatography (RPLC): This is the most effective LC method for separating PC species from each other. RPLC separates lipids based on the hydrophobicity of their fatty acyl chains.[8] Retention time increases with the total number of carbons and decreases with the number of double bonds.[8] Therefore, this compound can be chromatographically separated from isobaric PCs that have different chain lengths or degrees of unsaturation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is primarily used to separate lipids by the polarity of their headgroups.[9][10] While it is excellent for separating entire lipid classes (e.g., PC from PE), it is generally not suitable for resolving isobaric PCs with different fatty acid compositions.

Q5: What is Ion Mobility Spectrometry (IMS) and how can it resolve isobaric lipid analysis challenges?

A: Ion Mobility Spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge.[11][12] This provides an additional dimension of separation beyond chromatography and mass analysis.[13] Each lipid ion has a characteristic rotationally averaged collision cross-section (CCS), which is a physicochemical property that can be used for more confident identification.[11][14] By coupling LC with IMS-MS (LC-IM-MS), it is possible to separate lipids that co-elute from the LC column and have the same m/z, significantly enhancing peak capacity and resolving complex isomeric mixtures.[14][15]

Troubleshooting Guides

Problem: An ambiguous peak is observed at the m/z corresponding to this compound in a direct infusion HRMS experiment.

Possible Causes Recommended Solutions & Troubleshooting Steps
Isobaric Overlap: The signal may represent a composite of multiple isobaric species, not just this compound.[1]1. Perform Tandem MS (MS/MS): Fragment the precursor ion. In positive mode, confirm the presence of the m/z 184 headgroup fragment. In negative mode, identify the fatty acid fragments to confirm the presence of C23:0.[4][6]
Low Abundance: The ion of interest may be too low in concentration to yield a clean MS/MS spectrum.[16]2. Employ Liquid Chromatography (LC-MS): Use a reversed-phase LC method to chromatographically separate this compound from potential isobars before MS analysis. This concentrates the analyte and removes interfering species.[8]
Extreme Sample Complexity: The sample may contain numerous isomers (positional, double-bond) that are difficult to resolve even with MS/MS.[15]3. Utilize Ion Mobility (LC-IM-MS): For highly complex mixtures, add ion mobility separation. This can resolve species with very similar structures based on their CCS values, providing the highest level of analytical detail.[11][14]

Data & Methodologies

Quantitative Data Summary

The following table compares the theoretical exact masses of this compound and potential isobaric species, highlighting the need for high-resolution instrumentation and complementary techniques.

Lipid SpeciesMolecular FormulaAdductTheoretical m/zΔm/z from this compound (Da)Required Resolving Power
PC(23:0/23:0) C₅₄H₁₁₀NO₈P[M+H]⁺948.79170-
PC(22:0/24:0)C₅₄H₁₁₀NO₈P[M+H]⁺948.79170Not resolvable by MS
PC(22:0/24:1)C₅₄H₁₀₈NO₈P[M+H]⁺946.7760-2.0157~470
PE(23:0/23:0)C₅₁H₁₀₄NO₈P[M+Na]⁺928.7342-20.0575~47
PC(20:0/26:4)C₅₄H₁₀₂NO₈P[M+H]⁺940.7291-8.0626~118
Experimental Protocols

Protocol 1: Identification of PC Species via Tandem Mass Spectrometry

  • Sample Preparation: Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer). Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).

  • Instrumentation: Use a hybrid quadrupole-ion trap or quadrupole-Orbitrap mass spectrometer.[4][7]

  • Positive Mode Analysis (Precursor Ion Scan):

    • Set the instrument to positive electrospray ionization (ESI) mode.

    • Perform a precursor ion scan for the product ion at m/z 184.0739.

    • The resulting spectrum will show all precursor ions that produce the characteristic phosphocholine headgroup, effectively mapping all PC species in the sample.

  • Negative Mode Analysis (Product Ion Scan):

    • Set the instrument to negative ESI mode. Use a mobile phase containing an anion source (e.g., 1 mM ammonium (B1175870) acetate (B1210297) or chloride).

    • Select the precursor ion of interest (e.g., the [M+CH₃COO]⁻ adduct of this compound at m/z 1006.8).

    • Perform a product ion scan. Identify fragment ions corresponding to the neutral loss of the fatty acids and the fatty acid anions themselves (e.g., m/z 353.5 for tricosanoic acid).

Protocol 2: Separation of Isobaric PCs using Reversed-Phase LC-MS

  • Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Ramp linearly from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-25 min: Return to 30% B and equilibrate.

  • MS Detection: Couple the LC system to a high-resolution mass spectrometer and acquire data in full scan and data-dependent MS/MS modes.

Visualized Workflows

G cluster_0 Analytical Workflow for Isobaric Lipid Differentiation start Direct Infusion Analysis (Full Scan HRMS) ms2 Tandem Mass Spectrometry (MS/MS Fragmentation) start->ms2 Single Peak Observed result_unambiguous Unambiguous Identification ms2->result_unambiguous Clear Fragments (e.g., m/z 184 + Fatty Acids) result_ambiguous Ambiguous Result ms2->result_ambiguous Inconclusive Fragments lcms Liquid Chromatography-MS (LC-MS) lcms->result_unambiguous Baseline Resolved Peaks result_complex Complex Isomers/ Co-elution lcms->result_complex imms Ion Mobility-MS (LC-IM-MS) imms->result_unambiguous Resolved by CCS result_ambiguous->lcms Proceed to Separation result_complex->imms Proceed to Advanced Separation

Caption: Decision workflow for identifying and distinguishing this compound.

G cluster_1 Positive Mode MS/MS Fragmentation of PC(23:0/23:0) cluster_products Collision-Induced Dissociation (CID) precursor Precursor Ion PC(23:0/23:0) [M+H]⁺ m/z 948.8 frag1 Headgroup Fragment Phosphocholine m/z 184.1 precursor:pre->frag1:f1 Characteristic Fragment frag2 Neutral Loss Diglyceride-like [M+H-183]⁺ precursor:pre->frag2:f2 Major Loss

Caption: Characteristic fragmentation of a PC in positive ion mode MS/MS.

References

Technical Support Center: Addressing Matrix Effects with 23:0 PC in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 23:0 Phosphatidylcholine (PC) as an internal standard to address matrix effects in the analysis of plasma samples by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of plasma lipidomics?

A: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In plasma, these components can include phospholipids, salts, proteins, and other endogenous metabolites.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for the analyte of interest, resulting in inaccurate quantification.[1][2]

Q2: Why is 23:0 PC a suitable internal standard for addressing matrix effects in plasma?

A: An ideal internal standard (IS) should co-elute with the analyte and experience similar matrix effects.[3] As a phosphatidylcholine, this compound is structurally similar to many endogenous phospholipids, which are a major source of matrix effects in plasma analysis.[3] Because it is a non-endogenous, odd-chain lipid, it is not naturally present in significant amounts in biological samples, which allows for its addition at a known concentration to normalize the signal of endogenous lipids.

Q3: What is the difference between ion suppression and ion enhancement?

A: Ion suppression is the reduction in the analytical signal of a target analyte caused by co-eluting matrix components, leading to underestimation.[1] Conversely, ion enhancement is the amplification of the analytical signal, which can lead to an overestimation of the analyte's concentration.[1] Both phenomena compromise the accuracy of quantitative results.

Q4: How can I quantitatively assess the matrix effect in my plasma samples?

A: The most common method is the post-extraction spike analysis.[1][2] This involves comparing the peak area of an analyte spiked into an extracted blank plasma matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100[1]

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guide

Issue 1: Inconsistent this compound Internal Standard Signal Across Samples

  • Q: My this compound internal standard (IS) signal is highly variable between injections of different plasma samples. What could be the cause?

    A: Inconsistent IS signal is a common problem and can point to several issues:

    • Variable Matrix Effects: Different plasma samples can have varying compositions, leading to different degrees of ion suppression or enhancement for the this compound.

    • Inconsistent Sample Preparation: Errors in pipetting, incomplete protein precipitation, or variations in extraction efficiency can lead to different amounts of the IS being injected.[3]

    • Instrumental Issues: A contaminated ion source, inconsistent autosampler injection volumes, or fluctuating spray stability in the mass spectrometer can all contribute to signal variability.[4]

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure meticulous and consistent pipetting of the this compound standard into every sample. Verify that the protein precipitation and lipid extraction steps are performed uniformly across all samples.

    • Assess Matrix Effects: Perform a post-extraction spike experiment with at least six different lots of blank plasma to determine if the variability is due to differences in the plasma matrix.

    • Check Instrument Performance: Clean the ion source of the mass spectrometer. Run a series of injections of the IS in a neat solution to check for autosampler and spray stability. A high coefficient of variation (%CV) in these injections points to an instrument issue.

Issue 2: Poor Recovery of this compound

  • Q: The signal for my this compound internal standard is consistently low, suggesting poor recovery. How can I improve this?

    A: Low recovery of this compound is likely due to suboptimal sample extraction.

    • Inefficient Extraction Solvent: The solvent system used for the lipid extraction may not be optimal for phosphatidylcholines.

    • Insufficient Mixing/Vortexing: Inadequate mixing during the extraction process can lead to incomplete partitioning of the lipids into the organic phase.

    • Sample Loss During Transfers: Multiple transfer steps during the extraction process can lead to a cumulative loss of the sample.

  • Troubleshooting Steps:

    • Optimize Extraction Method: Consider using a well-established lipid extraction protocol such as the Folch or Bligh-Dyer methods, which are known to be effective for a broad range of lipids, including PCs.

    • Ensure Thorough Mixing: Increase the vortexing time and intensity during the extraction steps to ensure complete homogenization and phase separation.

    • Minimize Transfer Steps: Where possible, streamline the extraction protocol to reduce the number of times the sample is transferred between tubes.

Issue 3: this compound Signal is Suppressed in Lipemic Plasma Samples

  • Q: I observe a significant drop in the this compound signal when analyzing lipemic (high-fat) plasma samples. Why is this happening and what can I do?

    A: Lipemic samples are known to cause significant matrix effects due to the high concentration of triglycerides and other lipids.[5] These can co-elute with this compound and suppress its ionization.

    • High Lipid Load: The sheer abundance of lipids in lipemic plasma can overwhelm the ionization source, leading to competition for charge and suppression of the IS signal.[5]

    • Co-elution with Triglycerides: Triglycerides can have broad chromatographic peaks that may overlap with the elution of this compound.

  • Troubleshooting Steps:

    • Sample Dilution: The simplest approach is to dilute the plasma sample with a suitable buffer before adding the internal standard and performing the extraction. This reduces the overall lipid load.

    • Improve Chromatographic Separation: Modify the LC gradient to better separate the phosphatidylcholines from the bulk of the triglycerides. This may involve using a longer column or a shallower gradient.

    • Phospholipid-Specific Cleanup: Employ a solid-phase extraction (SPE) method designed to remove phospholipids, which can help to reduce the matrix effect.

Quantitative Data Summary

The following table provides a hypothetical example of how to present data for the assessment of matrix effects and the effectiveness of this compound as an internal standard for the analysis of two common phosphatidylcholine species in human plasma.

AnalyteMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (ME) %Mean Peak Area Ratio (Analyte/23:0 PC IS)%CV of Area Ratio (n=6 lots)
PC(16:0/18:1)1,250,000875,00070% (Suppression)1.224.5%
PC(18:0/20:4)980,000637,00065% (Suppression)0.955.1%

This table illustrates a scenario where both analytes experience ion suppression. The low %CV of the analyte/IS ratio across different plasma lots indicates that this compound is effectively compensating for the variability in the matrix effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare Blank Plasma Extract:

    • Pool blank human plasma from at least six different sources.

    • Perform a lipid extraction on an aliquot of the pooled blank plasma using a validated method (e.g., Folch extraction).

    • Evaporate the solvent and reconstitute the extract in the initial mobile phase.

  • Prepare Post-Extraction Spiked Samples:

    • Spike the reconstituted blank plasma extract with the analytes of interest and this compound at a known concentration.

  • Prepare Neat Solution Samples:

    • Prepare a solution of the analytes and this compound in the initial mobile phase at the same concentration as the spiked samples.

  • LC-MS Analysis:

    • Inject and analyze both the post-extraction spiked samples and the neat solution samples.

  • Calculate Matrix Effect:

    • Use the formula: ME (%) = (Mean Peak Area in Spiked Extract / Mean Peak Area in Neat Solution) x 100.

Protocol 2: Plasma Lipid Extraction with this compound Internal Standard
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add 10 µL of a this compound internal standard solution of known concentration.

  • Protein Precipitation and Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer:

    • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Lipid Extraction (e.g., Folch) add_is->extraction dry_recon Evaporate & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification (Analyte/IS Ratio) data_proc->quant Matrix_Effect_Evaluation cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike neat_sol Analytes + this compound in Mobile Phase lcms LC-MS/MS Analysis neat_sol->lcms blank_plasma Blank Plasma extract_blank Extract Lipids blank_plasma->extract_blank add_analytes Spike Analytes + this compound extract_blank->add_analytes add_analytes->lcms compare Compare Peak Areas (Set B vs. Set A) lcms->compare

References

correcting for 23:0 PC isotopic overlap in high-resolution MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Resolution Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on correcting for isotopic overlap in lipidomics, with a specific focus on 23:0 Phosphatidylcholine (PC).

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap in high-resolution mass spectrometry?

A1: Isotopic overlap, or isotopic interference, occurs when the isotopic distribution of one molecule overlaps with the mass-to-charge ratio (m/z) of another molecule being analyzed. In lipidomics, this is a common challenge due to the natural abundance of stable isotopes, primarily Carbon-13 (¹³C).[1] While high-resolution instruments can distinguish between many isobaric species, the small mass difference between isotopes of the same element can still lead to overlapping signals.[2][3]

Q2: Why is correcting for ¹³C isotopic overlap particularly important for lipids like 23:0 PC?

A2: Lipids like this compound (C₅₄H₁₀₈NO₈P) have a large number of carbon atoms.[2] Given that the natural abundance of ¹³C is approximately 1.1%, molecules with a high carbon count have a significant probability of containing one or more ¹³C atoms.[4] This results in a substantial M+1 peak (a molecule with one ¹³C) and a noticeable M+2 peak (a molecule with two ¹³C atoms or one ¹⁸O atom, for example). These isotopic peaks can overlap with the monoisotopic peaks of other lipid species that have a similar m/z, leading to inaccurate quantification.

Q3: What are the consequences of not correcting for isotopic overlap?

Q4: What is the general principle behind the correction for ¹³C isotopic overlap?

A4: The correction is a mathematical process that subtracts the contribution of naturally occurring isotopes from the measured ion intensities. This is achieved by calculating the theoretical isotopic distribution of the interfering lipid based on its elemental formula and the known natural abundances of its constituent isotopes. This calculated contribution is then subtracted from the measured signal at the overlapping m/z, yielding a corrected intensity for the lipid of interest.[5]

Troubleshooting Guide

Problem: Inaccurate quantification of a low-abundance lipid, with values consistently higher than expected.

Possible Cause Troubleshooting Steps
Type II Isotopic Interference: The M+1 or M+2 isotopic peak of a highly abundant lipid (e.g., a more saturated species) is overlapping with the monoisotopic peak of your low-abundance lipid of interest.[1]1. Confirm with High Resolution: If not already done, ensure the analysis is performed on a high-resolution mass spectrometer to resolve any potential isobaric interferences from different lipid species.[2] 2. Implement a Correction Algorithm: Apply a mathematical correction to subtract the contribution of the interfering isotopic peaks. This typically involves a sequential correction starting from the most abundant, lower m/z species.[1][6] 3. Analyze a Standard: Run a pure standard of the suspected interfering lipid to experimentally determine its isotopic distribution and confirm the accuracy of your correction algorithm.
Incorrect Molecular Formula: The formula used in the correction algorithm is inaccurate, leading to an incorrect calculation of the isotopic distribution.1. Verify Elemental Composition: Double-check the elemental formula for this compound (C₅₄H₁₀₈NO₈P) and any other lipids included in your correction model.[2] 2. Account for Adducts: Ensure the formula reflects the correct adduct being measured (e.g., [M+H]⁺, [M+Na]⁺).
Software/Calculation Errors: The software or manual calculation used for the correction is flawed.1. Validate with a Known Standard: Test your correction workflow using a known mixture of lipid standards with and without isotopic overlap to verify the accuracy of the results. 2. Use Established Software: Employ validated software packages designed for lipidomics data analysis that include robust isotopic correction algorithms.

Experimental Protocol: High-Resolution LC-MS Analysis of this compound and Isotopic Overlap Correction

This protocol outlines the key steps for the analysis of this compound using a high-resolution mass spectrometer and the subsequent correction for ¹³C isotopic overlap.

1. Sample Preparation (Lipid Extraction)

  • A modified Bligh and Dyer method is recommended for the extraction of total lipids from biological samples.

  • To minimize degradation, add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.

  • For cellular samples, rapid quenching with cold methanol (B129727) is crucial to halt enzymatic activity.

  • The final lipid extract should be dried under a stream of nitrogen and reconstituted in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

2. Liquid Chromatography Separation

  • Column: A C18 reversed-phase column is suitable for separating different phosphatidylcholine species.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry

  • Instrument: An Orbitrap or FT-ICR mass spectrometer is recommended for high-resolution analysis.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Range: m/z 300-1200.

  • Resolution: Set to at least 140,000 at m/z 200.

  • Data Acquisition: Full scan mode.

4. Data Processing and Isotopic Correction

  • Peak Integration: Integrate the peak areas for the monoisotopic peak of this compound and any other relevant lipid species.

  • Calculate Theoretical Isotopic Distribution: For each lipid of interest, calculate the theoretical relative abundance of its isotopes based on its elemental formula. The following table provides the natural abundances of relevant isotopes.

  • Correction for ¹³C Overlap: Apply a correction algorithm. A common approach is a sequential correction, starting with the most saturated (lowest m/z) species in a given lipid class. For each subsequent lipid, subtract the calculated contribution of the M+2 peak from the preceding lipid from its monoisotopic peak intensity.

Quantitative Data Summary

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H0.015
Nitrogen¹⁴N99.63
¹⁵N0.37
Oxygen¹⁶O99.76
¹⁷O0.04
¹⁸O0.20
Phosphorus³¹P100

Table 2: Illustrative Example of ¹³C Isotopic Overlap Correction

This table demonstrates a simplified correction for the overlap of the M+2 peak of PC(22:0) with the monoisotopic peak of PC(23:0).

Lipid Species Elemental Formula ([M+H]⁺) Monoisotopic m/z Measured Intensity (Arbitrary Units) Calculated M+2 Contribution from PC(22:0) Corrected Intensity
PC(22:0)C₅₂H₁₀₄NO₈P902.74801,000,000-1,000,000
PC(23:0)C₅₄H₁₀₈NO₈P930.779350,00015,00035,000

Note: The M+2 contribution is calculated based on the theoretical isotopic distribution of PC(22:0) and its measured intensity.

Visualizations

Isotopic_Overlap_Correction_Workflow Workflow for Correcting this compound Isotopic Overlap cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_correction Correction Algorithm cluster_output Output A High-Resolution MS Analysis of Lipid Extract B Peak Detection and Integration A->B C Identify Potential Overlaps (e.g., M+2 of Lipid X with M of Lipid Y) B->C D Determine Elemental Formula of Interfering Ion C->D E Calculate Theoretical Isotopic Distribution D->E F Subtract Calculated Contribution from Measured Intensity E->F G Corrected Quantitative Data for this compound F->G

Caption: Workflow for correcting isotopic overlap in high-resolution MS data.

References

Technical Support Center: Quantification of 23:0 Phosphatidylcholine (PC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics. This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) in complex biological extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a symmetric phosphatidylcholine containing two 23-carbon saturated fatty acyl chains (tricosanoic acid). Its quantification in complex lipid extracts is challenging due to several factors:

  • Low Abundance: As an odd-chain phospholipid, this compound is typically found in very low concentrations in biological samples compared to even-chain phospholipids.

  • Co-elution: During chromatographic separation, low-abundance species like this compound can be masked by highly abundant, closely eluting lipids.[1]

  • Isotopic Overlap: A major challenge arises from isotopic interference, particularly from more abundant unsaturated lipids. For instance, the M+2 isotope of a PC with one 23:1 and one 23:0 acyl chain (PC 23:1/23:0) can have a mass-to-charge ratio (m/z) that is nearly identical to the monoisotopic peak of PC 23:0/23:0, requiring high-resolution mass spectrometry to resolve.[2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[3][4] Phospholipids are a major cause of matrix effects.[3]

Q2: What is the primary application of this compound in lipidomics studies?

A2: Due to its rarity in most biological systems, this compound is frequently used as an internal standard for the quantification of other phospholipids.[5] A known amount is spiked into a sample before extraction to correct for sample loss during preparation and for variations in instrument response.[6] However, it is crucial to ensure that the chosen internal standard does not interfere with the detection of endogenous lipids of interest.[5]

Q3: Which analytical platform is most suitable for quantifying this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the quantification of specific lipid species like this compound.[7] This platform offers the required sensitivity to detect low-abundance lipids and the selectivity to distinguish them from a complex background. Advanced techniques like high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) can provide further separation of isomeric and isobaric species.[8][9]

Troubleshooting Guide

Issue 1: Poor or No Detectable Signal for this compound Standard

Possible Cause Troubleshooting Step
Degradation of Standard This compound should be stored at -20°C.[10] Prepare fresh stock solutions from a reliable source. Verify the purity (>99%) and integrity of the standard.[11]
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, capillary temperature).[12] Ensure the mobile phase composition is compatible with electrospray ionization (ESI), often requiring additives like ammonium (B1175870) formate (B1220265) or acetate.[8]
Incorrect MS/MS Transition Verify the precursor and product ions for your specific instrument. For this compound ([M+H]⁺, m/z 930.8), a common transition is the phosphocholine (B91661) headgroup fragment at m/z 184.[5][13]

Issue 2: High Variability and Poor Reproducibility in Quantification

Possible Cause Troubleshooting Step
Inconsistent Extraction Recovery Use a robust and validated lipid extraction protocol, such as the Folch or Bligh-Dyer methods.[14][15] Ensure precise and consistent addition of the internal standard to all samples before extraction.
Severe Matrix Effects Evaluate matrix effects by comparing the signal of a standard in neat solvent versus a post-extraction spiked blank matrix sample.[5] Modify the chromatographic gradient to separate this compound from the main regions of ion suppression.[3] Consider more rigorous sample cleanup using solid-phase extraction (SPE).[14]
Improper Internal Standard If this compound is the analyte, use a stable isotope-labeled internal standard (e.g., PC 17:0/17:0-d6) if available and commercially viable. If using this compound as an internal standard, ensure it does not co-elute with an endogenous analyte that shares the same MS/MS transition.[5] The choice of internal standard can significantly affect the accuracy and reliability of results.[6]

Issue 3: Inability to Resolve this compound from Isobaric Interferences

Possible Cause Troubleshooting Step
Isotopic Overlap Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve the small mass difference between the this compound monoisotopic peak and interfering isotopic peaks from other lipids.[2][16]
Co-elution of Isomers Optimize the liquid chromatography method. Reversed-phase (RPLC) columns separate lipids based on acyl chain length and unsaturation.[17] Hydrophilic interaction liquid chromatography (HILIC) can be used to separate lipid classes.[7]
Complex Isomeric Mixture For highly complex samples, consider using advanced separation techniques like ion mobility spectrometry (IMS), which separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond LC and MS.[2][18]

Experimental Protocols & Data

Protocol 1: Modified Folch Lipid Extraction

This protocol is a standard method for total lipid extraction from plasma or tissue homogenates.

  • Sample Preparation: To 100 µL of plasma or cell homogenate, add a known amount of internal standard solution (e.g., this compound if it's not the target analyte).

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol solution.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes. This will result in two distinct layers.

  • Lipid Collection: The lipids will be concentrated in the lower chloroform layer. Carefully aspirate and discard the upper aqueous layer.

  • Drying: Transfer the lower organic phase to a new glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., 9:1 Methanol:Chloroform or Isopropanol).

This protocol is adapted from established methods.[14][19]

Protocol 2: Assessment of Matrix Effects

This procedure helps quantify the degree of ion suppression or enhancement from the sample matrix.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the analytical standard (e.g., this compound) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (containing no analyte) using the protocol above. Spike the analytical standard into the final dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the analytical standard into a blank matrix sample before performing the lipid extraction.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculation:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100. A value < 100% indicates ion suppression, while > 100% indicates enhancement.

    • Recovery Efficiency (RE %): (Peak Area in Set C / Peak Area in Set B) * 100.

This protocol is based on the method outlined by Matuszewski et al.[5]

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonym PC(23:0/23:0)[10]
Molecular Formula C₅₄H₁₀₈NO₈P[10]
Formula Weight 930.411[10]
Exact Mass 929.781[10]
Purity >99% (Commercial Standard)[11]
Storage Temperature -20°C[10]

Table 2: Comparison of Common Lipid Extraction Methods

MethodPrincipleAdvantagesDisadvantages
Folch / Bligh-Dyer Liquid-liquid extraction using a chloroform/methanol/water solvent system to partition lipids into an organic phase.[15]"Gold standard", effective for a broad range of lipid classes, including polar lipids.[20]Requires large volumes of hazardous chlorinated solvents; can co-extract non-lipid contaminants.[15]
Solid-Phase Extraction (SPE) Utilizes a solid sorbent (e.g., C18) in a cartridge to selectively bind and elute lipids based on polarity.[14]Amenable to high-throughput automation; can provide cleaner extracts by removing interfering substances like salts.[21]May have lower recovery for certain lipid classes if the sorbent and solvents are not carefully optimized.

Visualized Workflows and Concepts

Below are diagrams created using the DOT language to illustrate key experimental and logical workflows relevant to the quantification of this compound.

G_Lipid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction (Folch) cluster_collection Lipid Collection & Final Prep Sample Biological Sample (Plasma, Tissue) Add_IS Spike Internal Standard (e.g., Labeled PC) Sample->Add_IS Add_Solvent Add Chloroform:Methanol (2:1) Add_IS->Add_Solvent Vortex1 Vortex Vigorously Add_Solvent->Vortex1 Add_Salt Add 0.9% NaCl Vortex1->Add_Salt Vortex2 Vortex Briefly Add_Salt->Vortex2 Centrifuge Centrifuge (2000 x g) Vortex2->Centrifuge Collect_Lower Collect Lower (Chloroform) Phase Centrifuge->Collect_Lower Dry_N2 Dry Under Nitrogen Collect_Lower->Dry_N2 Reconstitute Reconstitute in LC-MS Buffer Dry_N2->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for lipid extraction using a modified Folch method.

G_LCMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_data Data Analysis Inject Inject Reconstituted Lipid Extract Column Chromatographic Separation (e.g., C18 Reversed-Phase) Inject->Column Ionization Electrospray Ionization (ESI) Column->Ionization Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 930.8 for this compound) Ionization->Q1 Q2 Quadrupole 2 (q2) Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 184) Q2->Q3 Detector Detector Q3->Detector Chromatogram Generate Chromatogram (Intensity vs. Time) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for LC-MS/MS analysis of this compound.

G_Isotopic_Overlap cluster_mass_spec Mass Spectrum View Analyte Target Analyte: PC 23:0/23:0 (Low Abundance) Analyte_Peak Monoisotopic Peak (M) of PC 23:0/23:0 m/z = 930.8 Analyte->Analyte_Peak Generates Signal Interference Interfering Lipid: PC 23:1/23:0 (Higher Abundance) Interference_Peak Isotopic Peak (M+2) of PC 23:1/23:0 m/z ≈ 930.8 Interference->Interference_Peak Generates Signal Result Inaccurate Quantification (Overestimation of this compound) Analyte_Peak->Result Co-detection leads to Interference_Peak->Result Co-detection leads to

Caption: Diagram of isotopic overlap causing analytical interference.

References

Technical Support Center: Optimizing Collision Energy for 23:0 PC Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing collision energy in your mass spectrometry experiments, with a specific focus on the fragmentation of 23:0 Phosphatidylcholine (PC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your lipidomics workflows.

Frequently Asked Questions (FAQs)

Q1: What is 23:0 PC and why is its analysis important?

A1: this compound, or 1,2-ditricosanoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine containing two saturated 23-carbon fatty acyl chains. As a very-long-chain saturated fatty acid-containing phospholipid, it is less common than PCs with more conventional chain lengths. Its analysis is crucial in lipidomics studies focusing on metabolic disorders, neurological diseases, and in the characterization of complex lipid mixtures where odd-chain and very-long-chain fatty acids may play a significant biological role.

Q2: What are the expected characteristic fragment ions for this compound in positive ion mode mass spectrometry?

A2: In positive ion mode, the most characteristic fragment ion for all phosphatidylcholines, including this compound, is the phosphocholine (B91661) headgroup, which appears at a mass-to-charge ratio (m/z) of 184.1.[1] Other significant fragments can arise from the neutral loss of the fatty acyl chains.

Q3: What is a typical starting point for collision energy when analyzing long-chain saturated PCs like this compound?

A3: A common starting point for lipidomics studies is a normalized collision energy (NCE) of around 30.[2][3] For more comprehensive fragmentation, a stepped NCE approach, for instance using energies of 15, 30, and 45 eV, can be employed to capture a wider range of fragment ions.[2]

Q4: How does the collision energy affect the fragmentation pattern of this compound?

A4: At lower collision energies, you will predominantly observe the intact precursor ion and the characteristic phosphocholine headgroup fragment (m/z 184.1). As the collision energy increases, you will see more fragmentation of the fatty acyl chains, providing more detailed structural information. Very high collision energies can lead to excessive fragmentation and loss of structurally informative ions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no signal for the m/z 184.1 fragment. Collision energy is too low.Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the intensity of the m/z 184.1 peak.
Instrument parameters are not optimized for low-mass ions.Check your mass spectrometer's settings to ensure efficient detection of low m/z fragments.
Only the precursor ion is observed, with little to no fragmentation. Collision energy is set too low.Increase the collision energy. Consider using a stepped NCE approach to cover a broader energy range.
Excessive fragmentation with loss of key diagnostic ions. Collision energy is too high.Decrease the collision energy. Perform a collision energy ramp experiment to identify the optimal range where you observe both the headgroup and informative acyl chain fragments.
Inconsistent fragmentation patterns between runs. Fluctuations in instrument performance.Ensure the mass spectrometer is properly calibrated and tuned. Run a standard compound before your sample to verify instrument stability.
Sample concentration is too variable.Ensure consistent sample preparation and loading amounts.

Experimental Protocol: Optimizing Collision Energy for this compound

This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound using a data-dependent acquisition (DDA) method on a high-resolution mass spectrometer.

1. Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent mixture, such as chloroform/methanol (1:2, v/v), at a concentration appropriate for your instrument (e.g., 1-10 µM).[4]

  • Incorporate an appropriate ammonium (B1175870) salt (e.g., 5 mM ammonium acetate) into the final solution to promote the formation of [M+H]+ adducts.[4]

2. Mass Spectrometer Setup:

  • Set up your mass spectrometer for electrospray ionization (ESI) in positive ion mode.

  • Optimize source parameters such as spray voltage, capillary temperature, and gas flow rates for stable ion generation.[2]

  • Perform a full scan (MS1) to identify the precursor ion for this compound ([M+H]+).

  • Set up a data-dependent MS/MS (dd-MS2) experiment to trigger fragmentation on the this compound precursor ion.

3. Collision Energy Optimization Experiment:

  • Method A: Ramped Collision Energy:

    • Set up a series of experiments where the collision energy is systematically varied.

    • Start with a low energy (e.g., 10 eV) and increase it in steps of 2-5 eV up to a higher energy (e.g., 50 eV).

    • Acquire MS/MS spectra at each collision energy setting.

  • Method B: Stepped Normalized Collision Energy (NCE):

    • Set up a single dd-MS2 method using a stepped NCE.

    • A common setting is to use three energy levels, for example, 15, 30, and 45 eV.[2]

4. Data Analysis:

  • Analyze the acquired MS/MS spectra for each collision energy setting.

  • Monitor the intensity of the precursor ion and key fragment ions, particularly the phosphocholine headgroup (m/z 184.1) and any fragments related to the fatty acyl chains.

  • The optimal collision energy will be the setting that provides a good balance between the depletion of the precursor ion and the generation of informative fragment ions.

Quantitative Data Summary

The optimal collision energy is instrument-dependent. The following table provides a general guideline for expected observations during the optimization for a very-long-chain saturated PC like this compound.

Collision Energy Range (eV)Expected Precursor Ion IntensityExpected m/z 184.1 Fragment IntensityExpected Acyl Chain Fragment IntensityGeneral Observation
10 - 20HighLow to MediumVery LowPrimarily precursor ion observed.
20 - 40Medium to LowHighLow to MediumGood balance for observing the characteristic headgroup and some acyl chain fragmentation. A normalized collision energy of 30 often falls in this optimal range.[2][3][5]
> 40Very LowMedium to LowMedium to HighIncreased fragmentation of acyl chains, but potential loss of the headgroup signal and excessive fragmentation.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare this compound Standard ms_setup Instrument Setup (ESI+) prep->ms_setup ms1 MS1 Scan (Identify Precursor) ms_setup->ms1 ddms2 dd-MS2 Setup ms1->ddms2 ce_ramp Collision Energy Ramp (e.g., 10-50 eV) ddms2->ce_ramp analyze Analyze MS/MS Spectra ce_ramp->analyze optimize Determine Optimal CE analyze->optimize

Caption: Workflow for optimizing collision energy for this compound fragmentation.

Collision_Energy_Logic cluster_input Input cluster_process Collision-Induced Dissociation (CID) cluster_output Output Fragmentation Pattern precursor This compound Precursor Ion low_ce Low CE precursor->low_ce opt_ce Optimal CE precursor->opt_ce high_ce High CE precursor->high_ce out_low Intact Precursor + Minor Fragments low_ce->out_low Insufficient Energy out_opt Headgroup (m/z 184.1) + Acyl Chain Fragments opt_ce->out_opt Balanced Fragmentation out_high Excessive Fragmentation (Loss of diagnostic ions) high_ce->out_high Excessive Energy

Caption: Logical relationship between collision energy and fragmentation outcome.

References

Technical Support Center: Stabilizing 23:0 Phosphatidylcholine (PC) During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 23:0 Phosphatidylcholine (PC) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is 23:0 PC and why is its stability important?

A1: this compound, or 1,2-ditricosanoyl-sn-glycero-3-phosphocholine, is a saturated phosphatidylcholine containing two 23-carbon fatty acid chains. As it is not typically found in high abundance endogenously, it is often used as an internal standard in lipidomics for the quantification of other phospholipids. Its stability during sample preparation is critical for accurate and reproducible quantification of other lipid species. Degradation of this compound can lead to an underestimation of its concentration, thereby causing inaccuracies in the calculated concentrations of the target lipids.

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: The degradation of this compound during sample preparation can be attributed to two main causes:

  • Enzymatic Degradation: Phospholipases, a group of enzymes that cleave phospholipids, are a major cause of degradation.[1][2][3][4] These enzymes can be released from cells and organelles during tissue homogenization or cell lysis.[5] Phospholipases A1, A2, C, and D each cleave the phospholipid at a specific site, leading to the formation of lysophosphatidylcholines, phosphatidic acid, or other degradation products.[2]

  • Chemical Degradation: This includes oxidation and hydrolysis. Although this compound is a saturated phospholipid and thus less susceptible to oxidation than polyunsaturated phospholipids, oxidative damage can still occur under harsh conditions.[6][7] Hydrolysis, the cleavage of ester bonds by water, can be catalyzed by extreme pH and high temperatures, leading to the formation of lysolipids and free fatty acids.[7][8]

Q3: How can I prevent enzymatic degradation of this compound?

A3: Preventing enzymatic degradation is crucial for maintaining the integrity of your this compound internal standard. Key strategies include:

  • Rapid Enzyme Inactivation:

    • Heat Treatment: Heating samples to temperatures above 80°C can effectively denature and inactivate most lipases.[9][10] This method is particularly useful for tissue samples where the addition of chemical inhibitors is challenging.[9][10]

    • Flash Freezing: Immediately freezing samples in liquid nitrogen (-196°C) and maintaining low temperatures (below -40°C) throughout sample preparation can significantly reduce enzymatic activity.[9][10]

    • Cold Organic Solvents: Quenching enzymatic activity by homogenizing the sample in cold organic solvents like methanol (B129727) is a widely used and effective technique.[9][10]

  • Use of Inhibitors: While not always practical for broad-spectrum inhibition, specific phospholipase inhibitors can be added to the homogenization buffer if a particular phospholipase is a known issue.

Q4: What measures can be taken to minimize chemical degradation?

A4: To minimize chemical degradation of this compound:

  • Control pH: Maintain a neutral pH (around 7.4) during sample preparation, as extreme pH conditions can accelerate hydrolysis.[9][11][12]

  • Control Temperature: Avoid high temperatures during extraction and solvent evaporation steps to reduce the rate of hydrolysis.[8][13]

  • Use of Antioxidants: While this compound is saturated, other lipids in the sample are not. The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can prevent the propagation of free radicals that could potentially affect the overall sample integrity.[13]

  • Inert Atmosphere: Performing extractions under an inert atmosphere, such as nitrogen or argon, can minimize oxidation, which is especially important for samples containing polyunsaturated fatty acids that can generate reactive species.[13]

Q5: How should I store my samples and lipid extracts to ensure this compound stability?

A5: Proper storage is vital for long-term stability:

  • Short-term Storage: Avoid storing lipid extracts at room temperature or 4°C, as enzymatic activity may still be present.[10]

  • Long-term Storage: For long-term storage, lipid extracts should be kept in an organic solvent, preferably with an antioxidant, at -20°C or lower in an airtight container, protected from light and oxygen.[9][10] Flash-frozen tissue samples should be stored at -80°C or in liquid nitrogen.

Troubleshooting Guides

This section provides solutions to common problems encountered during sample preparation that can lead to this compound degradation.

Problem Potential Cause Recommended Solution
Low recovery of this compound standard Enzymatic degradation: Active phospholipases in the sample.Immediate enzyme inactivation: Use heat treatment (for tissues) or quench with cold organic solvents.[9][10] Ensure thorough homogenization in the presence of the inactivating agent.
Chemical degradation: Hydrolysis due to improper pH or high temperature.Control experimental conditions: Maintain neutral pH and keep samples on ice throughout the procedure. Use a gentle stream of nitrogen to evaporate solvents instead of high heat.
Inconsistent this compound peak area across replicates Incomplete homogenization: Uneven distribution of the internal standard and cellular components, leading to variable enzyme activity.Optimize homogenization: Ensure the tissue is thoroughly homogenized to allow for uniform inactivation of enzymes and distribution of the standard.
Variable incubation times: Different exposure times to active enzymes before inactivation.Standardize workflow: Keep all sample processing times consistent, from thawing/homogenization to enzyme inactivation.
Appearance of unexpected peaks near this compound in chromatogram Degradation products: Formation of lyso-PC or other breakdown products.Review and optimize prevention methods: Implement a combination of strategies such as flash freezing, heat treatment, and the use of antioxidants. Analyze for known degradation products to confirm the issue.
Solvent-related artifacts: Impurities in solvents or reactions with the solvent.[13]Use high-purity solvents: Use freshly opened, high-purity solvents for all extractions.[14] Store solvents properly, protected from light.[14]

Experimental Protocols

Protocol 1: Lipid Extraction from Tissue with Heat Inactivation

This protocol is recommended for tissues to minimize enzymatic degradation of this compound.

  • Sample Preparation:

    • Weigh the frozen tissue sample (e.g., 50 mg).

    • Place the tissue in a heat-resistant homogenization tube.

  • Heat Inactivation:

    • Add a sufficient volume of a pre-heated (90°C) buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue.

    • Immediately homogenize the tissue thoroughly using a mechanical homogenizer.

    • Incubate the homogenate at 90°C for 10 minutes to ensure complete enzyme inactivation.

    • Allow the sample to cool to room temperature.

  • Lipid Extraction (Modified Folch Method):

    • Add the this compound internal standard to the homogenate.

    • Add a 20-fold volume of a 2:1 (v/v) chloroform (B151607):methanol mixture.[13]

    • Vortex vigorously for 2 minutes.

    • Agitate for 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution.[13]

    • Vortex for 30 seconds.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[13]

    • Carefully collect the lower organic (chloroform) phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for analysis.

    • Store at -80°C until analysis.

Protocol 2: Lipid Extraction from Cells with Solvent-based Enzyme Inactivation

This protocol is suitable for cell pellets and minimizes both enzymatic and chemical degradation.

  • Sample Preparation:

    • Start with a frozen cell pellet.

  • Enzyme Inactivation and Lipid Extraction (Modified Bligh & Dyer Method):

    • Add the this compound internal standard.

    • Add 3.75 mL of a cold (-20°C) 1:2 (v/v) chloroform:methanol mixture per 1 mL of cell suspension volume.[13]

    • Vortex thoroughly for 15 minutes, keeping the sample on ice.

    • Add 1.25 mL of cold chloroform and vortex for 1 minute.[13]

    • Add 1.25 mL of cold deionized water and vortex for another minute.[13]

    • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to achieve phase separation.[13]

    • Carefully aspirate the lower organic (chloroform) phase.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent for analysis.

    • Store at -80°C until analysis.

Visualizations

Degradation Pathways of Phosphatidylcholine

PC Phosphatidylcholine (this compound) LPC Lysophosphatidylcholine PC->LPC sn-1 or sn-2 cleavage FFA Free Fatty Acid PC->FFA sn-1 or sn-2 cleavage PA Phosphatidic Acid PC->PA cleavage of choline Cho Choline PC->Cho cleavage of choline DAG Diacylglycerol PC->DAG cleavage of phosphocholine PCho Phosphocholine PC->PCho cleavage of phosphocholine OxPC Oxidized Phosphatidylcholine PC->OxPC ROS Reactive Oxygen Species Oxidation Oxidation ROS->Oxidation PLA1 Phospholipase A1 PLA1->PC PLA2 Phospholipase A2 PLA2->PC PLC Phospholipase C PLC->PC PLD Phospholipase D PLD->PC Hydrolysis Hydrolysis (H₂O, pH, Temp) Hydrolysis->PC Oxidation->PC

Caption: Major degradation pathways for phosphatidylcholine.

Experimental Workflow for Minimizing this compound Degradation

cluster_sample Sample Collection & Storage cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Final Storage cluster_inactivation Collection 1. Rapid Sample Collection Freezing 2. Flash Freeze in Liquid N₂ Collection->Freezing Storage 3. Store at -80°C or below Freezing->Storage Homogenization 4. Homogenize on Ice Storage->Homogenization Inactivation 5. Enzyme Inactivation Homogenization->Inactivation Standard 6. Add this compound Internal Standard Inactivation->Standard Inactivation->Inactivation_methods Solvents 7. Use Cold, High-Purity Solvents with Antioxidant Standard->Solvents Extraction 8. Perform Extraction (e.g., Folch/Bligh & Dyer) Solvents->Extraction Drying 9. Dry Extract under N₂ Extraction->Drying Reconstitution 10. Reconstitute in appropriate solvent Drying->Reconstitution Analysis 11. LC-MS/MS Analysis Reconstitution->Analysis FinalStorage 12. Store Extract at -80°C Analysis->FinalStorage Heat Heat (Tissue) Heat->Inactivation_methods ColdSolvent Cold Solvent (Cells) ColdSolvent->Inactivation_methods

References

Technical Support Center: Ensuring Complete Dissolution of 23:0 PC Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when dissolving 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) powder for experimental use.

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete dissolution of this compound powder.

Issue Possible Cause Recommended Solution
Powder is not dissolving in the organic solvent. 1. Inadequate solvent volume. 2. Incorrect solvent choice. 3. Insufficient mixing.1. Increase the solvent volume to ensure the lipid concentration is not too high. A typical starting concentration is 10-20 mg/mL. 2. Use a solvent system known to be effective for long-chain phospholipids (B1166683), such as a chloroform (B151607):methanol (B129727) mixture (e.g., 2:1 or 9:1 v/v). For a non-halogenated option, ethanol (B145695) can be used, though it may require warming.[1][2][3] 3. Vortex the mixture thoroughly until the solution is clear and all lipid particles are visibly dissolved.[2] Gentle warming of the solvent can also facilitate dissolution.
A cloudy or hazy solution forms after adding the aqueous buffer. 1. Hydration temperature is below the transition temperature (Tm) of this compound. 2. Incomplete removal of the organic solvent.1. The hydration step must be performed above the transition temperature of this compound, which is 79.5°C.[2] Pre-heat the aqueous buffer to at least 80°C before adding it to the dried lipid film. 2. Ensure the lipid film is completely dry by placing it under a high vacuum for at least 1-2 hours, or overnight, to remove all residual organic solvent.[4]
Lipid aggregates or clumps are visible in the final suspension. 1. Inadequate agitation during hydration. 2. Lipid concentration is too high in the aqueous phase.1. After adding the pre-heated aqueous buffer, vortex the suspension vigorously. For high-transition lipids, maintaining the temperature above the Tm during hydration is crucial. This can be achieved by placing the flask in a warm water bath on a rotary evaporator (without vacuum). Sonication can also be used to break up aggregates. 2. The final lipid concentration in the aqueous buffer should be optimized. Typical concentrations range from 0.5 to 10 mg/mL.[5]
The final liposome (B1194612) suspension is very viscous or forms a gel. Highly charged lipids can form viscous gels when hydrated with low ionic strength solutions.This issue can often be resolved by adding salt to the hydration buffer or by downsizing the lipid suspension through techniques like extrusion.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to dissolve this compound powder?

A1: Chloroform or a mixture of chloroform and methanol (e.g., 2:1 or 9:1 v/v) is highly effective for dissolving long-chain saturated phospholipids like this compound.[1][2][3] High-purity ethanol can also be used, potentially with gentle warming to facilitate dissolution.[1][3]

Q2: Why is the transition temperature (Tm) of this compound important for dissolution?

A2: The transition temperature (Tm) is the temperature at which the phospholipid transitions from a rigid gel phase to a more fluid liquid-crystalline phase.[6] For complete hydration and the formation of a homogenous liposome suspension, the hydration process must be carried out at a temperature above the Tm of the lipid, which is 79.5°C for this compound.[2]

Q3: Can I sonicate the this compound solution to aid dissolution?

A3: Yes, sonication is a useful technique to aid in the dissolution and hydration process. After forming the initial suspension by adding the aqueous buffer, sonicating the sample (either with a bath or probe sonicator) can help to break down aggregates and form a more uniform suspension of vesicles.

Q4: How can I be sure all the organic solvent has been removed before hydration?

A4: To ensure complete removal of the organic solvent, after forming the lipid film via rotary evaporation or a stream of inert gas, you should place the flask under a high vacuum for an extended period (at least 1-2 hours, or overnight).[4] A dry, thin, and uniform film on the bottom of the flask is indicative of complete solvent removal.

Q5: What is the recommended storage condition for this compound powder?

A5: this compound powder should be stored at -20°C.

Quantitative Data

Solvent Solubility of Long-Chain Saturated PCs
ChloroformSoluble
MethanolSoluble
EthanolSoluble
WaterInsoluble
DMSOInsoluble

Data compiled from publicly available information on similar long-chain saturated phosphatidylcholines.[1][3][7]

Experimental Protocol: Preparation of this compound Liposomes via Thin-Film Hydration

This protocol describes the standard thin-film hydration method for the complete dissolution of this compound powder and the formation of multilamellar vesicles (MLVs).

Materials:

  • This compound powder

  • Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • High-vacuum pump

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amount of this compound powder and transfer it to a round-bottom flask.

    • Add the appropriate volume of organic solvent to the flask to achieve a concentration of 10-20 mg/mL.

    • Vortex the mixture until the powder is completely dissolved and the solution is clear.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Partially submerge the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-50°C).

    • Apply a vacuum and rotate the flask to evaporate the solvent, which will create a thin, uniform lipid film on the inner surface of the flask.

    • Once the film appears dry, continue to apply the vacuum for at least 1-2 hours to ensure the complete removal of any residual solvent.[4]

  • Hydration:

    • Pre-heat the aqueous buffer to a temperature above the transition temperature of this compound (i.e., >80°C).

    • Add the pre-heated buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Immediately and vigorously vortex the flask to hydrate (B1144303) the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs). Maintain the temperature above 80°C during this process by keeping the flask in a warm water bath.

  • Downsizing (Optional):

    • To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size.

Visualizations

G Troubleshooting Incomplete this compound Dissolution start Start: Incomplete Dissolution of this compound Powder check_solvent Is the powder fully dissolved in the organic solvent? start->check_solvent increase_solvent Increase solvent volume or try a chloroform/methanol mixture. check_solvent->increase_solvent No check_film Is the lipid film completely dry? check_solvent->check_film Yes vortex_heat Vortex thoroughly. Apply gentle heat if necessary. increase_solvent->vortex_heat vortex_heat->check_solvent vacuum Place under high vacuum for an extended period (1-2+ hours). check_film->vacuum No check_hydration_temp Is the hydration buffer temperature > 80°C? check_film->check_hydration_temp Yes vacuum->check_film heat_buffer Pre-heat the aqueous buffer to > 80°C. check_hydration_temp->heat_buffer No check_agitation Was the suspension vigorously agitated during hydration? check_hydration_temp->check_agitation Yes heat_buffer->check_hydration_temp vortex_sonicate Vortex vigorously while maintaining temperature. Consider sonication. check_agitation->vortex_sonicate No success Complete Dissolution Achieved check_agitation->success Yes vortex_sonicate->check_agitation

Caption: Troubleshooting workflow for dissolving this compound powder.

G Thin-Film Hydration and Extrusion Workflow dissolve 1. Dissolve this compound Powder in Organic Solvent evaporate 2. Form Thin Lipid Film via Rotary Evaporation dissolve->evaporate dry 3. Dry Film Under High Vacuum evaporate->dry hydrate 4. Hydrate with Aqueous Buffer (>80°C) and Vortex dry->hydrate mlvs Multilamellar Vesicles (MLVs) Formed hydrate->mlvs extrude 5. (Optional) Extrude Through Polycarbonate Membrane mlvs->extrude luvs Unilamellar Vesicles (LUVs/SUVs) Formed extrude->luvs

Caption: Experimental workflow for liposome preparation.

References

Technical Support Center: 23:0 PC (Ditricosanoyl-sn-glycero-3-phosphocholine) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using commercial 23:0 PC standards in their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of this compound standards, with a focus on identifying and mitigating problems arising from common contaminants.

Q1: I am seeing unexpected peaks in my LC-MS analysis when using a new batch of this compound standard. What could be the cause?

A1: Unexpected peaks in your LC-MS analysis can arise from several sources of contamination in the this compound standard. The most common contaminants can be categorized as synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are residual chemicals from the manufacturing process. For this compound, which is often synthesized via esterification of a glycerol (B35011) backbone with tricosanoic acid, common synthesis byproducts may include:

    • Unreacted Starting Materials: Residual sn-glycero-3-phosphocholine and free tricosanoic acid (23:0).

    • Reaction Byproducts: If a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is used, byproducts such as dicyclohexylurea (DCU) can be present.

  • Degradation Products: These impurities form over time due to improper storage or handling.

    • Hydrolysis Products: The most common degradation products are lysophosphatidylcholines (lyso-PCs), specifically 1-tricosanoyl-sn-glycero-3-phosphocholine (23:0 lyso-PC), and free fatty acids.[1] This occurs when one of the fatty acid chains is cleaved from the glycerol backbone.

    • Oxidation Products: While less common for saturated lipids like this compound, exposure to oxygen and light can lead to the formation of oxidized lipid species, especially in the presence of trace amounts of unsaturated lipid impurities.

Q2: My experimental results are not reproducible, and I suspect the purity of my this compound standard. How can I verify its purity?

A2: Verifying the purity of your this compound standard is crucial for reproducible results. The most common methods for purity assessment are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. High-purity standards should be greater than 99% pure as determined by TLC.

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively assess purity. A single spot corresponding to this compound should be observed. The presence of additional spots may indicate impurities like lyso-PC or free fatty acids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for both separation and identification of the standard and its potential contaminants. By using an appropriate chromatographic method, you can separate this compound from impurities, and the mass spectrometer will help in their identification based on their mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 31P-NMR are excellent for structural confirmation and purity assessment.[2] Specific proton and phosphorus signals can confirm the structure of this compound and detect impurities that may not be easily identifiable by MS.

Q3: What are the acceptable levels of common contaminants in a high-purity this compound standard?

A3: While there are no universally mandated impurity levels for research-grade lipid standards, high-purity products typically have very low levels of contaminants. The acceptable level of a specific impurity often depends on the sensitivity of the intended application. For quantitative applications, even minor impurities can significantly impact results.

Contaminant ClassCommon ImpuritiesTypical Acceptable Levels in High-Purity Standards
Synthesis-Related Unreacted Tricosanoic Acid, sn-glycero-3-phosphocholine, Dicyclohexylurea (DCU)< 0.5% each
Degradation Products 23:0 Lyso-PC, Free Fatty Acids< 1.0% total
Other Lipids Phosphatidylcholines with different fatty acid chains (e.g., 16:0, 18:0)< 0.1% each

Note: These are typical values and may vary between suppliers. Always refer to the certificate of analysis (CoA) provided by the manufacturer for batch-specific purity information.

Q4: How should I properly store and handle my this compound standard to minimize degradation?

A4: Proper storage and handling are critical to prevent the degradation of your this compound standard.

  • Storage Temperature: this compound standards should be stored at -20°C or lower in a non-frost-free freezer.

  • Inert Atmosphere: For long-term storage, it is recommended to store the standard under an inert gas like argon or nitrogen to prevent oxidation.

  • Solvent: If the standard is in a solvent, ensure it is a high-purity, anhydrous solvent. Chloroform (B151607) is a common solvent for these standards.

  • Handling: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. Use clean glassware and minimize the time the standard is exposed to air and light.

Experimental Protocols

Protocol 1: Purity Assessment of this compound Standard by LC-MS/MS

This protocol outlines a general method for the analysis of this compound and its common contaminants using a reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 10 µg/mL in the initial mobile phase composition (e.g., 80:20 methanol:water with 0.1% formic acid).

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient:
  • 0-2 min: 80% B
  • 2-10 min: Gradient to 100% B
  • 10-15 min: Hold at 100% B
  • 15-16 min: Return to 80% B
  • 16-20 min: Re-equilibration at 80% B
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS1 Scan Range: m/z 100-1200.
  • MS/MS: For targeted analysis, use precursor ion scanning for the phosphocholine (B91661) headgroup fragment (m/z 184.07) or selected reaction monitoring (SRM) for specific parent-product ion transitions of expected contaminants.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and expected m/z value ([M+H]+ ≈ 946.8).
  • Search for the expected m/z values of potential contaminants in the chromatogram (e.g., 23:0 lyso-PC [M+H]+ ≈ 620.5, tricosanoic acid [M+H]+ ≈ 355.3).
  • Quantify the relative abundance of impurities by comparing their peak areas to that of the main this compound peak, assuming similar ionization efficiencies for initial screening. For more accurate quantification, calibration curves with certified standards of the impurities are required.

Visualizations

Contaminant_Identification_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Interpretation cluster_3 Decision cluster_4 Outcome start Receive this compound Standard prep Prepare Solution for Analysis start->prep tlc Qualitative Screen by TLC prep->tlc Inject/Analyze Sample lcms LC-MS/MS Analysis prep->lcms Inject/Analyze Sample nmr NMR Spectroscopy prep->nmr Inject/Analyze Sample data_analysis Process Chromatograms/Spectra tlc->data_analysis lcms->data_analysis nmr->data_analysis id_contaminants Identify Potential Contaminants data_analysis->id_contaminants quantify Quantify Impurity Levels id_contaminants->quantify decision Purity Acceptable? quantify->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Contact Supplier / Purify Standard decision->troubleshoot No

Caption: Workflow for identifying and quantifying contaminants in this compound standards.

References

Validation & Comparative

Validating 23:0 PC as a Quantitative Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection and validation of an appropriate internal standard (IS) are critical for achieving accurate and reproducible results. This guide provides an objective comparison of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) as a quantitative internal standard against common alternatives, supported by established analytical principles and experimental methodologies.

The Role of the Internal Standard in Quantitative Lipidomics

An internal standard is a compound of known concentration added to a sample at the initial stage of analysis. Its purpose is to correct for variations that may occur during sample preparation, extraction, and instrumental analysis, such as sample loss and matrix effects (ion suppression or enhancement in mass spectrometry). An ideal internal standard should be chemically and physically similar to the analyte of interest, not naturally present in the sample, and clearly distinguishable by the analytical instrument.

Comparison of Internal Standard Strategies for Phosphatidylcholine Quantification

The selection of an internal standard for phosphatidylcholine (PC) analysis typically involves a choice between stable isotope-labeled (SIL) lipids and non-endogenous, structurally similar lipids like odd-chain PCs.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Odd-Chain Lipid) A phosphatidylcholine with two 23-carbon fatty acyl chains, making it structurally similar to endogenous even-chain PCs but with a distinct mass.- Cost-effective compared to SIL standards.- Not naturally present in most biological samples, avoiding interference with endogenous analytes.- Commercially available in high purity.- Mimics the physicochemical behavior of other PCs during extraction and chromatography.- Does not perfectly co-elute with all endogenous PCs, which can lead to differential matrix effects.- Ionization efficiency may differ from that of endogenous PCs with varying fatty acyl chain lengths and degrees of unsaturation.
Stable Isotope-Labeled (SIL) PC (e.g., d9-16:0/18:1 PC) An analogue of an endogenous PC where some atoms (typically hydrogen or carbon) are replaced with their heavy isotopes (e.g., ²H or ¹³C).- Considered the "gold standard" for quantitative accuracy.- Nearly identical physicochemical properties to the endogenous analyte, ensuring it experiences the same extraction recovery and matrix effects.- Co-elutes with the corresponding endogenous PC.- Significantly more expensive than odd-chain lipids.- Not available for every endogenous PC species , requiring a representative SIL-PC to be chosen for the entire class.- Potential for isotopic crosstalk if not fully resolved chromatographically.
Other Odd-Chain PCs (e.g., 17:0 PC) Similar to this compound, but with shorter (17-carbon) fatty acyl chains.- Cost-effective and commercially available .- Not naturally present in most biological samples.- Greater structural difference from longer-chain endogenous PCs compared to this compound, which may result in less accurate correction for extraction and matrix effects for those species.

Quantitative Performance Data

ParameterAcceptance CriteriaTypical Performance of a Validated Method Using this compound
Linearity (R²) ≥ 0.99≥ 0.99
Precision (%CV) < 15% (for LLOQ, < 20%)< 15%
Accuracy (% Bias) Within ±15% of nominal concentration (for LLOQ, ±20%)Within ±15%
Recovery (%) Consistent, precise, and reproducibleTypically >80% with low variability
Matrix Effect Minimized and compensated for by the ISInternal standard-normalized matrix effect should be close to 1, with a %CV across different matrix lots of < 15%

Experimental Protocols

Detailed and robust experimental protocols are essential for validating the performance of this compound as an internal standard. Below are methodologies for key validation experiments.

Lipid Extraction using the Folch Method

This protocol describes a common lipid extraction procedure from a biological matrix (e.g., plasma).

Materials:

  • Biological sample (e.g., plasma)

  • This compound internal standard solution of known concentration

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., Methanol/Chloroform 1:1, v/v)

Procedure:

  • To a glass centrifuge tube, add 100 µL of the biological sample.

  • Add a known amount of the this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of reconstitution solvent for LC-MS analysis.

Assessment of Recovery and Matrix Effect

This experiment is crucial for validating the performance of the internal standard.

Sample Sets:

  • Set A (Neat Solution): Analyte of interest and this compound spiked into the reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and the dried extract is then spiked with the analyte and this compound in the reconstitution solvent.

  • Set C (Pre-Extraction Spike): Blank biological matrix is spiked with the analyte and this compound before the extraction process.

Calculations:

  • Recovery (%) = (Peak area of analyte in Set C / Peak area of analyte in Set B) x 100

  • Matrix Effect (%) = (Peak area of analyte in Set B / Peak area of analyte in Set A) x 100

  • Process Efficiency (%) = (Peak area of analyte in Set C / Peak area of analyte in Set A) x 100

An ideal internal standard will have a matrix effect value close to that of the analyte, demonstrating its ability to compensate for ion suppression or enhancement.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Typical LC Conditions (Reversed-Phase):

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate different lipid classes.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transition for this compound: Typically m/z 902.8 → 184.1

  • MRM Transitions for Endogenous PCs: Precursor ions corresponding to the specific PC species and the common product ion m/z 184.1 (choline headgroup).

Visualizations

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extraction Folch Extraction (Chloroform/Methanol) Spike->Extraction PhaseSep Phase Separation Extraction->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification (Analyte Area / IS Area) LCMS->Quant

Caption: Workflow for quantitative lipidomics using this compound as an internal standard.

Caption: Decision pathway for internal standard selection and key validation parameters.

A Comparative Guide to the Accuracy of 23:0 PC for Lipid Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, accurate quantification of lipid species in complex biological matrices like plasma is paramount for biomarker discovery and understanding disease pathogenesis. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of 23:0 phosphatidylcholine (PC) as an internal standard for lipid quantification in plasma against other common alternatives, supported by experimental data and detailed methodologies.

The Role of Internal Standards in Lipidomics

Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should be a compound that is not naturally present in the biological sample, behaves chemically and physically similarly to the analytes of interest, and can be clearly distinguished by the mass spectrometer.[1] The two most common types of internal standards used in lipidomics are stable isotope-labeled (SIL) lipids and odd-chain lipids.

Stable Isotope-Labeled (SIL) Lipids , often considered the "gold standard," are chemically identical to their endogenous counterparts but are heavier due to the incorporation of stable isotopes like ¹³C or ²H.[1] This near-identical chemical nature allows them to closely co-elute with the target analytes and experience similar extraction efficiencies and ionization responses, thus providing a high degree of accuracy in correcting for analytical variability.[1] However, the synthesis of a comprehensive set of SIL standards for every lipid species can be prohibitively expensive and they are not always commercially available for all lipids of interest.[1]

Odd-Chain Lipids , such as 23:0 PC, contain fatty acid chains with an odd number of carbon atoms, which are generally absent or present at very low levels in mammalian plasma. This makes them suitable for use as internal standards. They offer a more cost-effective alternative to SIL standards.[1] While they are structurally similar to the endogenous even-chain lipids, their extraction and ionization behavior may not perfectly mimic that of every endogenous lipid species, which can potentially introduce some level of inaccuracy.

Performance Comparison of Internal Standards

Achieving accurate lipid quantification hinges on the ability of the internal standard to effectively normalize for variations in extraction recovery and matrix effects. While comprehensive head-to-head comparisons are limited in the published literature, the general consensus and available data point to the superior accuracy of SIL standards. However, odd-chain standards like this compound can provide acceptable accuracy for many applications, especially when a high degree of multiplexing is required and cost is a consideration.

A study analyzing sphingolipids in human plasma utilized a mixture of internal standards including PC 23:0/23:0. The reported recovery for the sphingomyelin (B164518) (SM) class, which shares the phosphocholine (B91661) headgroup with PC, was between 88.5% and 100.2% depending on the concentration, with a coefficient of variation (CV) of around 10%. While this data pertains to sphingolipids, it provides an insight into the performance of an extraction method utilizing an odd-chain PC.

For a more direct comparison, we can consider the principles of internal standardization. The accuracy of quantification is influenced by how closely the internal standard's properties match those of the endogenous analyte.

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) PC - Highest Accuracy: Considered the "gold standard" as they have nearly identical chemical and physical properties to the endogenous analytes, leading to the most effective correction for matrix effects and extraction variability.[1]- High Cost: Can be expensive, especially for a comprehensive panel covering a wide range of fatty acid compositions.
- Co-elution: Co-elute closely with the target analytes in liquid chromatography.[1]- Limited Availability: Not commercially available for all PC species.
This compound (Odd-Chain) - Cost-Effective: More affordable than SIL standards, making them suitable for large-scale studies.[1]- Potential for Inaccuracy: Extraction efficiency and ionization response may not perfectly match all endogenous PC species, potentially leading to less accurate correction.[1]
- Low Endogenous Abundance: Generally absent or at very low levels in human plasma.- Chromatographic Separation: May not co-elute perfectly with all endogenous PCs, which can be a factor in correcting for matrix effects that vary with retention time.

Data indicates that while SIL standards offer the highest level of accuracy, odd-chain standards like this compound can provide a reliable and cost-effective alternative for robust lipid quantification in many research settings.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results in lipidomics. Below are generalized protocols for lipid extraction and LC-MS/MS analysis that can be adapted for the use of this compound as an internal standard.

Protocol 1: Plasma Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from plasma.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a glass tube, add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the instrument's detector.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol:isopropanol.

Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines

This protocol outlines the general parameters for the analysis of PC species using a Liquid Chromatography-Tandem Mass Spectrometry system.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for lipidomics.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40 v/v) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the different lipid species.

  • Mass Spectrometer: A tandem mass spectrometer capable of performing precursor ion scanning or multiple reaction monitoring (MRM).

  • Ionization Mode: Positive electrospray ionization (ESI) is typically used for the analysis of PCs.

  • MS/MS Method: For the quantification of PC species, a precursor ion scan for the m/z 184.0739 fragment (the phosphocholine headgroup) is often employed. This allows for the specific detection of all PC species in the sample.

Visualizing the Workflow and Logic

To better understand the experimental process and the role of the internal standard, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound Internal Standard Plasma->IS Solvents Add Chloroform/ Methanol IS->Solvents Vortex Vortex & Centrifuge Solvents->Vortex Extract Collect Lipid Extract Vortex->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify Internal_Standard_Logic cluster_analyte Endogenous Analyte (PC) cluster_is Internal Standard (this compound) Analyte_Signal Analyte Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal IS Peak Area IS_Signal->Ratio Known_Conc Known IS Concentration Concentration Determine Analyte Concentration Known_Conc->Concentration Ratio->Concentration

References

A Comparative Guide to 23:0 PC and 17:0 PC as Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and sensitive field of lipidomics, the accuracy of quantitative analysis hinges on the selection of an appropriate internal standard. An ideal internal standard should not be naturally present in the biological matrix, exhibit similar physicochemical properties to the analytes of interest, and correct for variations in sample preparation and instrument response. Among the choices for phosphatidylcholine (PC) analysis, odd-chain PCs such as 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) and 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (B164506) (17:0 PC) have emerged as valuable tools. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision for their analytical workflows.

Principles of Odd-Chain Phospholipids (B1166683) as Internal Standards

Odd-chain fatty acids are generally found in very low abundance in most mammalian tissues, making their corresponding phospholipids excellent candidates for internal standards in lipidomics studies. By introducing a known quantity of an odd-chain PC, such as this compound or 17:0 PC, into a sample at the beginning of the extraction process, variations introduced during sample handling, extraction efficiency, and mass spectrometry analysis can be normalized. This ensures more accurate and reproducible quantification of endogenous even-chain PCs.

Performance Comparison: this compound vs. 17:0 PC

FeatureThis compound (ditricosanoyl-sn-glycero-3-phosphocholine)17:0 PC (diheptadecanoyl-sn-glycero-3-phosphocholine)Key Considerations
Natural Abundance Extremely low to absent in most biological samples. One study noted that the MRM transition for this compound from human plasma generates a very low ion current, suggesting minimal interference.[1]Very low in most mammalian tissues, though detectable amounts of C17:0 fatty acids can be present in some species, particularly ruminants. Some studies have reported that MRM transitions for 17:0 PC can show interference from isomeric even-chain PCs.[1][2]The longer chain length of this compound makes it less likely to be confused with any naturally occurring lipids.
Physicochemical Properties Higher molecular weight and longer retention time in reversed-phase chromatography compared to 17:0 PC.Closer in chain length and chromatographic behavior to many endogenous, long-chain PCs.The choice may depend on the specific endogenous PCs being quantified. 17:0 PC might be a better mimic for C16-C20 PCs, while this compound could be suitable for very-long-chain PCs.
Linearity of Detection Data on linearity is not as extensively published as for 17:0 PC.Demonstrated to have good linearity over a large concentration range for the quantification of various lipid classes.[3]Both are expected to exhibit good linearity within typical concentration ranges used for internal standards.
Reported Usage Used as an internal standard to validate extracted lipids from bovine plasma and to quantify fatty acids and cholesterol in cell lines. A study on sphingolipid analysis opted for this compound due to lower background interference compared to shorter odd-chain PCs.[1]Widely used as an internal standard for the quantification of lipid species in biological samples by LC-MS and for fatty acid analysis by GC.[4] It is frequently included in commercially available internal standard mixes.17:0 PC is more commonly cited in the literature and is a component of many standardized lipidomics workflows.

Experimental Protocols

The following are detailed methodologies for the use of odd-chain PC internal standards in lipidomics workflows. The protocols are largely based on the more extensively documented use of 17:0 PC, but the principles are directly applicable to this compound.

Protocol 1: Lipid Extraction using a Modified Bligh & Dyer Method

This protocol is a widely used method for the extraction of lipids from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Internal Standard Stock Solution (e.g., 1 mg/mL of 17:0 PC or this compound in chloroform:methanol 2:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or similar aqueous solution)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).

  • Add a known amount of the internal standard stock solution (e.g., 10 µL of a 1 mg/mL 17:0 PC solution).

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample, vortex thoroughly for 1 minute, and incubate on ice for 15 minutes.

  • Add 125 µL of chloroform, vortex for 1 minute.

  • Add 125 µL of 0.9% NaCl solution, vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis for Phosphatidylcholine Quantification

This protocol outlines a general approach for the analysis of phosphatidylcholines using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions (example):

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A linear gradient from 40% B to 100% B over 20 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS/MS Conditions (example for positive ion mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Precursor ion scan for m/z 184.0739 (the phosphocholine (B91661) headgroup) or Multiple Reaction Monitoring (MRM) for specific PC species.

  • Collision Energy: Optimized for the specific instrument and analytes.

Data Analysis: The peak area of each endogenous PC species is normalized to the peak area of the internal standard (this compound or 17:0 PC) to calculate its concentration.

Mandatory Visualizations

Phosphatidylcholine Metabolism Pathway

G Phosphatidylcholine Metabolism cluster_kennedy Kennedy Pathway (CDP-Choline Pathway) cluster_pemt PEMT Pathway cluster_degradation Degradation & Remodeling Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC Choline- phosphotransferase DAG Diacylglycerol (DAG) DAG->PC PC3 Phosphatidylcholine (PC) PE Phosphatidylethanolamine (PE) PME Phosphatidyl-N- monomethylethanolamine PE->PME PEMT (SAM -> SAH) PDE Phosphatidyl-N,N- dimethylethanolamine PME->PDE PEMT (SAM -> SAH) PC2 Phosphatidylcholine (PC) PDE->PC2 PEMT (SAM -> SAH) LysoPC Lysophosphatidylcholine (Lyso-PC) PC3->LysoPC PLA2 FattyAcid1 Fatty Acid PC3->FattyAcid1 PLA1/PLA2 GPC Glycerophosphocholine (GPC) LysoPC->GPC Lysophospholipase FattyAcid2 Fatty Acid LysoPC->FattyAcid2 Lysophospholipase

Caption: Overview of Phosphatidylcholine (PC) biosynthesis and degradation pathways.

Experimental Workflow for Lipidomics Analysis

G Lipidomics Experimental Workflow Sample Biological Sample (Plasma, Tissue, Cells) IS_Spike Spike with Internal Standard (this compound or 17:0 PC) Sample->IS_Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) IS_Spike->Extraction Drydown Dry Down Organic Phase (Nitrogen Evaporation) Extraction->Drydown Reconstitution Reconstitute in LC-MS Compatible Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (Reversed-Phase C18) Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Normalization Normalization to Internal Standard DataProcessing->Normalization Quantification Quantification of Endogenous Lipids Normalization->Quantification

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Conclusion

Both this compound and 17:0 PC are effective internal standards for the quantification of phosphatidylcholines in lipidomics research. The choice between them may be guided by several factors:

  • 17:0 PC is more widely used and documented in the literature, making it a robust choice with a wealth of supporting protocols. It is also a closer structural analog to many of the more abundant endogenous PCs.

  • This compound offers the advantage of a longer acyl chain, which minimizes the already low risk of interference from endogenous odd-chain fatty acids that may be present in certain samples. This makes it an excellent choice for applications requiring the highest level of certainty that the internal standard is exogenous.

Ultimately, the optimal internal standard will depend on the specific lipid species being analyzed, the biological matrix, and the analytical platform. It is recommended that researchers validate their chosen internal standard in their specific application to ensure the highest quality of quantitative data.

References

A Head-to-Head Comparison: 23:0 PC Versus Deuterated Lipid Standards for Robust Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the complex world of lipidomics, the choice of internal standard is a critical decision that profoundly impacts the accuracy and reliability of quantitative data. This guide provides an objective comparison of two commonly employed types of internal standards for phosphatidylcholines (PCs): the non-endogenous, odd-chain 23:0 PC and the stable isotope-labeled deuterated PC standards.

The fundamental principle of using an internal standard in mass spectrometry-based lipidomics is to correct for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard behaves identically to the analyte of interest throughout the entire analytical workflow, thus enabling accurate normalization of the analyte's signal.[2][3] This comparison will delve into the performance characteristics of this compound and deuterated PC standards, supported by a summary of their quantitative performance and detailed experimental protocols.

At a Glance: Performance Comparison

Stable isotope-labeled internal standards, such as deuterated lipids, are widely regarded as the "gold standard" for quantitative mass spectrometry.[4][5] Their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they experience similar extraction efficiencies, chromatographic retention, and ionization responses.[3] This close mimicry allows for superior correction of matrix effects and other sources of analytical variability.[2]

Non-endogenous standards, like the odd-chain lipid this compound, offer a cost-effective and often suitable alternative.[6] Because they are not naturally present in most biological samples, their signal does not interfere with the endogenous lipids being measured. However, structural differences, such as fatty acid chain length, can lead to variations in analytical behavior compared to the target analytes, which may compromise quantitative accuracy.[1]

The following table summarizes the key performance characteristics of this compound versus deuterated lipid standards based on established principles and validation data in lipidomics.

Performance ParameterThis compound (Odd-Chain Standard)Deuterated Lipid Standards (Stable Isotope-Labeled)Key Considerations & Findings
Correction for Matrix Effects GoodSuperiorDeuterated standards co-elute almost identically with their endogenous analogs, experiencing the same ion suppression or enhancement, leading to more accurate correction.[2] Odd-chain lipids may have slightly different retention times and ionization efficiencies, which can result in less perfect correction for matrix effects.[1]
Correction for Sample Loss ExcellentExcellentBoth types of standards are added at the beginning of the sample preparation process and effectively account for physical losses during extraction and handling.[2][3]
Accuracy & Precision (%RSD) Good to Excellent (<15-20%)Excellent (<10-15%)The near-identical behavior of deuterated standards generally results in higher precision and accuracy.[6] While odd-chain standards can provide robust quantification, their structural differences may introduce a small bias.[1]
Linearity (R²) > 0.99> 0.99Both standard types typically exhibit excellent linearity over a wide dynamic range in calibration curves.[6]
Recovery (%) Good (e.g., 85-105%)Excellent (e.g., 90-110%)Due to their identical chemical properties, deuterated standards often show recovery rates that are closer to 100% and more consistent with the endogenous analytes.[6]
Cost LowerHigherThe synthesis of stable isotope-labeled standards is significantly more complex and expensive than that of odd-chain lipids.[6]
Availability Readily availableMay not be available for all lipid speciesWhile the availability of deuterated standards is continually expanding, it may not cover the entire lipidome. Odd-chain standards for major lipid classes are widely accessible.
Potential for Interference Low (non-endogenous)Low (mass difference)This compound is not naturally occurring in most samples. Deuterated standards are distinguished by their higher mass-to-charge ratio.

Experimental Protocols

Accurate and reproducible lipid quantification is underpinned by standardized and well-documented experimental procedures. Below are detailed methodologies for a typical lipidomics workflow, highlighting the integration of either this compound or deuterated lipid standards.

Lipid Extraction (Modified Folch Method)

This widely used liquid-liquid extraction technique effectively partitions lipids from other cellular components.

  • Sample Preparation: Start with a precisely measured amount of biological sample (e.g., 50 µL of plasma, 1x10^6 cells, or 10 mg of tissue homogenate).

  • Internal Standard Spiking: Add a known amount of the internal standard solution (either this compound or a deuterated PC standard) to the sample at the very beginning of the extraction process.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, ensuring a final solvent-to-sample volume ratio of at least 20:1.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and to disrupt lipid-protein complexes.

  • Phase Separation: Induce phase separation by adding 0.9% NaCl solution or LC-MS grade water, equivalent to 20% of the total volume. Vortex briefly.

  • Centrifugation: Centrifuge the sample at low speed (e.g., 2,000 x g) for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol:isopropanol or another appropriate solvent mixture.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for separating and quantifying individual lipid species.

  • Instrumentation:

    • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for separating lipids based on their hydrophobicity.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer for targeted analysis.

  • Typical LC Parameters:

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive as mobile phase A.

    • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute lipids based on their polarity and acyl chain length.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of phosphatidylcholines as [M+H]⁺ or [M+Na]⁺ adducts.

    • Scan Mode: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often employed on triple quadrupole instruments. High-resolution instruments can use full scan mode with subsequent extraction of ion chromatograms.

    • Data Acquisition: Monitor the specific precursor-to-product ion transitions for the target PC species and the internal standard (this compound or the deuterated PC). For PCs, a common transition is the precursor ion to the phosphocholine (B91661) headgroup fragment at m/z 184.1.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for each target PC species and the internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of each endogenous PC to the peak area of the internal standard.

  • Quantification:

    • Relative Quantification: Compare the response ratios across different sample groups to determine relative changes in lipid levels.

    • Absolute Quantification: Construct a calibration curve using a series of known concentrations of authentic PC standards with a constant concentration of the internal standard. Plot the response ratio against the concentration. Determine the concentration of the PC species in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizing the Workflow and Rationale

To better understand the experimental process and the role of internal standards, the following diagrams, generated using Graphviz, illustrate the lipidomics workflow and the principle of internal standard-based correction.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Add Internal Standard (this compound or Deuterated PC) Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Quantify Quantification Integrate->Quantify

A typical workflow for quantitative lipidomics.

Internal_Standard_Correction cluster_sample Sample Processing cluster_calculation Quantification Analyte_IS_initial Analyte + Internal Standard (Initial Amount) Processing_Step Extraction & Analysis (Potential for Loss/Variation) Analyte_IS_initial->Processing_Step Analyte_IS_final Analyte + Internal Standard (Measured Amount) Processing_Step->Analyte_IS_final Ratio Ratio (Analyte / IS) Remains Constant Analyte_IS_final->Ratio Result Accurate Quantification Ratio->Result

Principle of internal standard correction for analytical variability.

Conclusion

The choice between this compound and deuterated lipid standards depends on the specific requirements of the lipidomics study. For the highest level of accuracy and precision, particularly in targeted quantitative assays for clinical biomarker validation or drug development, deuterated lipid standards are the superior choice.[1][4] Their ability to closely mimic the behavior of endogenous lipids provides the most effective normalization for analytical variability.

However, this compound and other odd-chain lipid standards represent a robust and cost-effective option for many research applications, including large-scale untargeted lipidomics studies where broad coverage is a priority and the cost of numerous deuterated standards may be prohibitive.[6] By understanding the performance characteristics of each type of standard and implementing rigorous, well-documented experimental protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to drive scientific discovery.

References

Enhancing Lipidomics Data Reproducibility: A Guide to the Use of 23:0 PC Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible and accurate quantification of lipids is a cornerstone of reliable lipidomics research. The choice of an internal standard is a critical factor influencing data quality. This guide provides an objective comparison of the use of 23:0 phosphatidylcholine (PC) as an internal standard against other common alternatives, supported by experimental data and detailed methodologies to optimize analytical workflows.

The primary role of an internal standard (IS) in mass spectrometry-based lipidomics is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. An ideal internal standard should be chemically and physically similar to the analytes of interest, absent in the biological sample, and clearly distinguishable by the analytical instrument.

Comparison of Internal Standard Performance

The selection of an appropriate internal standard is a pivotal step in designing a quantitative lipidomics experiment. The main classes of internal standards used are stable isotope-labeled (SIL) lipids and odd-chain lipids, such as 23:0 PC. Each class presents distinct advantages and disadvantages.

FeatureOdd-Chain Lipids (e.g., this compound)Stable Isotope-Labeled (SIL) Lipids
Principle Structurally similar lipids with odd-numbered carbon chains, not typically found in high abundance in biological systems.Analytes with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H).
Advantages - Cost-effective.- Commercially available.- Behaves similarly to endogenous even-chain lipids during extraction and chromatography.- Considered the "gold standard" for accuracy.[1] - Co-elutes with the endogenous analyte and has nearly identical extraction and ionization behavior, effectively correcting for matrix effects.[1]
Disadvantages - Ionization efficiency may differ from endogenous PCs with varying fatty acid chain lengths.- Potential for presence in some diets or biological systems, requiring verification.- Can be expensive.- Not available for every lipid species.[1] - Deuterated (²H) standards may show a slight retention time shift compared to the native analyte.[1]
Quantitative Performance Can provide robust and reliable quantification, with reported coefficients of variation (CVs) for assays using odd-chain standards generally being below 20%.[2]Can significantly reduce the coefficient of variation (CV%) compared to other normalization methods.[1]

Experimental Protocols

Accurate and reproducible quantification in lipidomics is underpinned by standardized and well-documented experimental procedures. Below are detailed methodologies for key experiments involving the use of this compound as an internal standard.

Protocol 1: Lipid Extraction from Plasma using this compound Internal Standard

This protocol is adapted from a method for the analysis of key sphingolipids and phosphosphingolipids in human plasma.[2]

Materials:

  • Human plasma samples

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Internal Standard (IS) solution: 200 nM 23:0/23:0 PC in methanol/chloroform (2:1, v/v) with 0.1% TFA.

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Addition of Internal Standard: In a clean microcentrifuge tube, add a known volume of the IS solution containing this compound to the plasma sample.

  • Lipid Extraction:

    • Add extraction solvent (methanol/chloroform 2:1, v/v) to the plasma sample containing the IS.

    • Vortex thoroughly to ensure complete mixing and protein precipitation.

    • Centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis and Quantification

Instrumentation:

  • Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

LC Conditions (Representative):

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive (e.g., 10 mM ammonium (B1175870) formate).

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

  • Gradient: A gradient elution profile designed to separate a wide range of lipid classes.

  • Flow Rate: A flow rate appropriate for the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 50 °C).

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes for comprehensive lipid coverage.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Set up specific precursor-to-product ion transitions for this compound and the endogenous PCs of interest.

Quantification:

  • The concentration of each endogenous lipid is calculated by comparing the peak area of its specific MRM transition to the peak area of the this compound internal standard transition.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_output Output Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Solvent_Addition Add Methanol/ Chloroform Add_IS->Solvent_Addition Vortex_Centrifuge Vortex & Centrifuge Solvent_Addition->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Dry_Extract Dry Extract Collect_Supernatant->Dry_Extract Reconstitute Reconstitute Dry_Extract->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Lipid_Concentrations Lipid Concentrations Quantification->Lipid_Concentrations

Caption: A typical experimental workflow for lipidomics analysis using this compound as an internal standard.

Internal_Standard_Logic cluster_IS_types Internal Standard Choices Goal Goal: Accurate & Reproducible Lipid Quantification Problem Sources of Variation: - Sample Preparation - Extraction Efficiency - Ionization Suppression Goal->Problem Solution Solution: Use of an Internal Standard (IS) Problem->Solution SIL Stable Isotope-Labeled (SIL) 'Gold Standard' Solution->SIL High Accuracy High Cost Odd_Chain Odd-Chain Lipids (e.g., this compound) Solution->Odd_Chain Good Accuracy Cost-Effective

References

Inter-laboratory Comparison of 23:0 Phosphatidylcholine Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving reproducible and comparable quantitative data for lipids such as 23:0 phosphatidylcholine (23:0 PC) is critical for advancing research and ensuring the validity of clinical findings. This guide provides an objective comparison of this compound quantification based on data from a significant inter-laboratory study, details the experimental protocols employed, and visualizes the analytical workflow.

The harmonization of lipidomics data across different laboratories is a well-recognized challenge. To address this, the National Institute of Standards and Technology (NIST) initiated an inter-laboratory comparison exercise using a standard reference material, SRM 1950, which is composed of metabolites in frozen human plasma.[1][2] This effort aimed to establish consensus estimates for a wide range of lipids, thereby providing a benchmark for the lipidomics community.

Quantitative Data Summary

The following table summarizes the consensus data for the quantification of this compound from the NIST inter-laboratory comparison study. This study involved numerous laboratories utilizing their own established analytical methods.[1] It is important to note that for many lipids, including this compound, the number of laboratories reporting quantitative results was limited, highlighting the challenges in the consistent detection and quantification of less abundant lipid species.

AnalyteNumber of Labs ReportingConsensus Estimate (nmol/mL)Standard Uncertainty
PC 23:0 < 5Not ApplicableNot Applicable

Data derived from the NIST Interagency/Internal Report (NISTIR) 8185. A consensus estimate was only calculated for lipids reported by five or more laboratories.[1]

Note: While this compound was a target analyte in the NIST study, fewer than five participating laboratories reported quantitative values for this specific lipid.[1] Consequently, a formal consensus estimate of concentration was not established. This underscores the variability and difficulty in quantifying low-abundance odd-chain phospholipids (B1166683) across different platforms and methodologies. For comparison, well-quantified, structurally similar phosphatidylcholines in the same study showed inter-laboratory coefficients of variation (CVs) ranging from 15% to over 40%.

Experimental Protocols

The methodologies employed by the participating laboratories in the NIST inter-laboratory study, while not standardized, generally followed a common workflow for the quantification of phosphatidylcholines from plasma.

1. Sample Preparation and Lipid Extraction:

  • Aliquots of the NIST SRM 1950 plasma were used as the starting material.[1]

  • Internal standards, often deuterated or non-naturally occurring odd-chain lipids, were spiked into the plasma sample prior to extraction to correct for variability in sample processing and instrument response.

  • Lipid extraction was most commonly performed using a liquid-liquid extraction method, such as the Folch or Bligh-Dyer procedures, which use a chloroform/methanol/water solvent system to partition lipids into an organic phase. Another popular method is the methyl-tert-butyl ether (MTBE) extraction.

2. Chromatographic Separation:

  • The extracted lipids were typically separated using liquid chromatography (LC).

  • Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns were employed. RP-LC separates lipids based on their hydrophobicity (acyl chain length and degree of unsaturation), while HILIC separates based on the polarity of the lipid headgroup.

3. Mass Spectrometry Detection and Quantification:

  • The separated lipids were detected and quantified using tandem mass spectrometry (MS/MS).

  • Electrospray ionization (ESI) was the most common ionization technique, typically operated in positive ion mode for the detection of phosphatidylcholines as [M+H]⁺ or [M+Na]⁺ adducts.

  • Quantification was achieved using multiple reaction monitoring (MRM) or by scanning for precursor ions of a specific fragment ion characteristic of the phosphatidylcholine headgroup (e.g., m/z 184.0739).

  • The concentration of this compound was determined by comparing the peak area of the analyte to that of a relevant internal standard and interpolating from a calibration curve.

Visualizing the Workflow and Comparison Process

To better illustrate the methodologies, the following diagrams, created using the DOT language, outline a typical experimental workflow for lipidomics and the principle of an inter-laboratory comparison study.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing plasma Plasma Sample (NIST SRM 1950) istd Spike Internal Standards plasma->istd extract Liquid-Liquid Extraction (e.g., Folch, Bligh-Dyer, MTBE) istd->extract lc Liquid Chromatography (Reversed-Phase or HILIC) extract->lc ms Tandem Mass Spectrometry (ESI-MS/MS) lc->ms integrate Peak Integration & Normalization ms->integrate quant Quantification vs. Calibration Curve integrate->quant

A typical experimental workflow for quantitative lipidomics analysis.

G cluster_labs Participating Laboratories cluster_results Data Comparison nist NIST SRM 1950 Reference Material lab1 Lab 1 (Method A) nist->lab1 lab2 Lab 2 (Method B) nist->lab2 lab_n Lab ...n (Method X) nist->lab_n res1 Result 1 lab1->res1 res2 Result 2 lab2->res2 res_n Result ...n lab_n->res_n consensus Consensus Estimate & Uncertainty Analysis res1->consensus res2->consensus res_n->consensus

References

A Comparative Analysis of 23:0 Phosphatidylcholine Certificates of Analysis from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data extracted from the product information and representative Certificates of Analysis from Avanti Polar Lipids and Cayman Chemical. This allows for a direct comparison of the purity and specifications of the lipids provided by each supplier.

ParameterAvanti Polar Lipids (23:0 PC)Cayman Chemical (18:0 PC)
Product Name 1,2-ditricosanoyl-sn-glycero-3-phosphocholine1,2-distearoyl-sn-glycero-3-PC
Purity Specification >99% (TLC)[1]≥98%
Analytical Method Thin Layer Chromatography (TLC)Not explicitly stated on product page, but HPLC and GC-MS data are often available upon request for specific batches.
Molecular Formula C₅₄H₁₀₈NO₈P[1]C₄₄H₈₈NO₈P
Molecular Weight 930.41[1]790.2
CAS Number 112241-60-8[1]816-94-4
Physical State Powder[1]Solid
Storage Temperature -20°C[1]-20°C

Experimental Protocols: Ensuring Lipid Purity

The assessment of phosphatidylcholine purity is critical for experimental reproducibility. The following are detailed methodologies for two common analytical techniques used for phospholipid analysis.

Thin Layer Chromatography (TLC) for Phospholipid Purity

Thin Layer Chromatography is a widely used technique for the qualitative analysis of phospholipid purity.

Procedure:

  • Plate Preparation: Silica (B1680970) gel TLC plates are pre-washed by developing them in a chloroform:methanol (1:1, v/v) solution. The plates are then dried. For enhanced separation of certain phospholipids, plates can be sprayed with a 2.3% (w/v) solution of boric acid in ethanol (B145695) and dried in an oven at 100°C for 15 minutes.

  • Sample Application: The lipid sample is dissolved in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v) and spotted onto the origin of the TLC plate.

  • Development: The plate is placed in a developing chamber containing an appropriate solvent system. A common mobile phase for separating major phospholipid classes is chloroform:ethanol:water:triethylamine (30:35:7:35, v/v/v/v).

  • Visualization: After development, the plate is dried, and the lipid spots are visualized. Common visualization methods include:

    • Iodine Vapor: The plate is placed in a chamber containing iodine crystals. Lipids will appear as yellow-brown spots.

    • Molybdenum Blue Spray: This reagent is specific for phosphorus-containing compounds and will stain phospholipid spots blue.

    • Charring: The plate is sprayed with a solution such as sulfuric acid and heated. Organic compounds will appear as dark spots.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful quantitative technique for the analysis of phospholipids.

Methodology:

  • Chromatographic System: A normal-phase HPLC system with a silica or diol column is typically used.

  • Mobile Phase: A gradient elution is often employed to separate different phospholipid classes. A common solvent system consists of a gradient of hexane/isopropanol and isopropanol/water.

  • Sample Preparation: The lipid sample is dissolved in the initial mobile phase or a compatible solvent.

  • Injection and Separation: The sample is injected onto the column, and the different phospholipid species are separated based on their polarity.

  • Detection (ELSD): The column effluent is directed to an Evaporative Light Scattering Detector. The solvent is nebulized and evaporated, leaving behind fine particles of the non-volatile analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte. This method is advantageous as it does not require the analyte to have a chromophore.

  • Quantification: The peak area from the ELSD is used to quantify the amount of each phospholipid species by comparing it to a standard curve generated with known amounts of purified standards.

Experimental Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control analysis of a newly received lot of this compound.

QC_Workflow cluster_0 Receiving and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Release Receive Receive this compound Inspect Visual Inspection (Packaging, Labeling) Receive->Inspect Store Store at -20°C Inspect->Store Sample Prepare Sample (Dissolve in appropriate solvent) Store->Sample TLC Purity Check by TLC (>99% single spot) Sample->TLC HPLC Quantitative Analysis by HPLC-ELSD (Purity, Identity) Sample->HPLC MS Structural Confirmation by Mass Spectrometry (Molecular Weight) Sample->MS Review Review Data vs. Specifications TLC->Review HPLC->Review MS->Review CoA Generate Certificate of Analysis Review->CoA Release Release for Use in Research CoA->Release

Caption: Quality control workflow for this compound analysis.

References

Performance of 23:0 Phosphatidylcholine Across Diverse Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate and robust quantification of lipid species is paramount. 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC), a synthetic phosphatidylcholine with odd-chain fatty acids, is frequently utilized as an internal standard due to its low natural abundance in biological systems.[1][2] This guide provides a comprehensive comparison of the performance of this compound across three common mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap. The information presented herein is supported by experimental data from various studies to facilitate informed decisions on platform selection for lipidomics research.

Data Presentation: Quantitative Performance Comparison

The selection of a mass spectrometry platform significantly impacts the analytical performance for lipid quantification. The following tables summarize key quantitative metrics for the analysis of this compound and other structurally similar odd-chain phosphatidylcholines on QqQ, QTOF, and Orbitrap systems. It is important to note that direct comparative studies for this compound across all three platforms are limited; therefore, some data is extrapolated from the performance of similar odd-chain lipids on the respective platforms.

Parameter Triple Quadrupole (QqQ) Quadrupole Time-of-Flight (QTOF) Orbitrap
Typical Limit of Detection (LOD) 5–100 nM[3]In the low nanomolar range0.008 pmol (for a 23:0 plasmalogen analog)[4]
Typical Limit of Quantification (LOQ) 0.1-110 pmol/mL[5]In the low nanomolar range0.01 pmol (for a 23:0 plasmalogen analog)[4]
**Linearity (R²) **>0.99[6]>0.99[7]>0.99[4]
Dynamic Range 3-5 orders of magnitude[8]3-4 orders of magnitude[8]3-5 orders of magnitude[8]
Mass Accuracy Unit Mass Resolution< 5 ppm[9]< 3 ppm[10]
Scan Speed Fast (MRM)Moderate to FastSlower for high resolution

Table 1: Comparison of Quantitative Performance Parameters. This table highlights the typical performance characteristics of each mass spectrometry platform for the analysis of odd-chain phosphatidylcholines.

Mass Spectrometer Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
Xevo TQ-MS (QqQ)930.8184.1Not Specified[1][2]
LTQ Orbitrap862.8 (M+H)⁺ (PLS 23:0/18:1)Not SpecifiedNot Specified[4]

Table 2: Exemplary Mass Spectrometry Transitions for this compound and Analogs. This table provides specific multiple reaction monitoring (MRM) transitions and precursor ions used for the detection of this compound and a similar 23:0-containing lipid on different platforms.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible lipidomics analysis. The following sections outline typical methodologies for sample preparation, liquid chromatography, and mass spectrometry settings for the analysis of this compound on QqQ, QTOF, and Orbitrap platforms.

Sample Preparation: Lipid Extraction

A common method for lipid extraction from biological matrices like plasma or tissue is the Bligh and Dyer method or a modified Folch extraction.[11]

  • Internal Standard Spiking: To a known volume or weight of the biological sample, add a precise amount of this compound internal standard solution in a chloroform (B151607)/methanol (B129727) mixture.[1][12]

  • Solvent Addition: Add a mixture of chloroform and methanol (typically 2:1, v/v) to the sample.

  • Phase Separation: After vigorous vortexing, add water or an aqueous salt solution to induce phase separation.

  • Lipid Extraction: Centrifuge the sample to separate the layers. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The extracted lipid fraction is dried under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.

Liquid Chromatography (LC)

Reversed-phase liquid chromatography is commonly employed for the separation of different phosphatidylcholine species.

  • Column: A C18 or C8 column is typically used for the separation of phospholipids.[13][14]

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[15]

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.[15]

  • Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipid species.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.[5][16]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.[17]

Mass Spectrometry Settings

The optimal mass spectrometer settings will vary depending on the instrument and the specific goals of the analysis.

Triple Quadrupole (QqQ) Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of phosphatidylcholines due to the positive charge on the choline (B1196258) headgroup.[1][17]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification on a QqQ instrument due to its high selectivity and sensitivity.[18]

  • MRM Transition: For this compound, the precursor ion of m/z 930.8 ([M+H]⁺) is fragmented to the characteristic product ion of the phosphocholine (B91661) headgroup at m/z 184.1.[1][2]

  • Instrument Parameters: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for the specific instrument and compound.

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry:

  • Ionization Mode: ESI in positive ion mode.[16]

  • Analysis Mode: Data is typically acquired in full scan mode to obtain high-resolution mass spectra of the precursor ions. For targeted quantification, MS/MS spectra can be acquired in a data-dependent or data-independent manner.[19]

  • Mass Accuracy: The high mass accuracy of a QTOF (< 5 ppm) allows for confident identification of lipids based on their exact mass.[9]

  • Instrument Parameters: Key parameters to optimize include capillary voltage, fragmentor voltage, and collision energy for MS/MS experiments.

Orbitrap Mass Spectrometry:

  • Ionization Mode: ESI in positive ion mode.[4]

  • Analysis Mode: High-resolution full scan data is acquired in the Orbitrap analyzer. Data-dependent MS/MS can be performed in the ion trap or the Orbitrap for structural confirmation.[20]

  • Resolution: High resolution settings (e.g., > 70,000) are used to achieve high mass accuracy and resolve isobaric interferences.[21]

  • Instrument Parameters: Parameters such as spray voltage, capillary temperature, and HCD collision energy need to be optimized for optimal sensitivity and fragmentation.

Mandatory Visualization

Lipidomics_Workflow General Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Spiking Internal Standard Spiking (this compound) Sample->IS_Spiking Extraction Lipid Extraction (e.g., Bligh & Dyer) IS_Spiking->Extraction Drying Drying & Reconstitution Extraction->Drying LC Liquid Chromatography (Reversed-Phase) Drying->LC MS Mass Spectrometry (QqQ, QTOF, or Orbitrap) LC->MS Peak_Detection Peak Detection & Integration MS->Peak_Detection Identification Lipid Identification Peak_Detection->Identification Quantification Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats

References

A Researcher's Guide to Odd-Chain Phosphatidylcholine Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-purity standards is a critical cornerstone for accurate and reproducible experimental results. This guide provides a comparative analysis of commercially available odd-chain phosphatidylcholine (PC) standards, offering insights into their key characteristics, analytical performance, and applications.

Odd-chain phosphatidylcholines, such as those containing pentadecanoic (C15:0), heptadecanoic (C17:0), or nonadecanoic (C19:0) fatty acyl chains, are invaluable tools in lipidomics and biomedical research. Their low natural abundance in many biological systems makes them ideal internal standards for mass spectrometry-based quantification of lipids.[1][2] This guide will delve into a comparison of these standards from leading suppliers to aid in the selection of the most suitable materials for your research needs.

Comparative Overview of Odd-Chain PC Standards

The performance of an analytical standard is fundamentally linked to its purity and chemical identity. Below is a summary of odd-chain phosphatidylcholine standards available from prominent suppliers. While direct comparative studies are limited, the information is compiled from the manufacturers' product specifications.

FeaturePC(15:0/15:0)PC(17:0/17:0)PC(19:0/19:0)
Supplier Examples Larodan, Avanti Polar LipidsLarodan, Avanti Polar LipidsLarodan, Avanti Polar Lipids
Purity Specification Typically >98% or >99%Typically >98% or >99%Typically >98% or >99%
Molecular Formula C38H76NO8P[3]C42H84NO8P[4]C46H92NO8P[5]
Molecular Weight 705.99 g/mol [3]762.09 g/mol [4]818.20 g/mol [5]
Common Applications Internal standard in MSInternal standard in MSInternal standard in MS
Physical Form Solid/PowderSolid/PowderSolid/Powder

Experimental Protocols for Analysis

Accurate analysis of odd-chain PC standards requires robust and validated methodologies. Below are generalized protocols for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis, which are the primary techniques for lipid characterization.

Reversed-Phase HPLC Analysis of Odd-Chain PCs

Reversed-phase HPLC separates lipids based on the hydrophobicity of their acyl chains. Longer and more saturated chains will have longer retention times.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Evaporative Light Scattering Detector (ELSD) or UV detector (205 nm)

Mobile Phase:

  • A gradient of methanol (B129727) and water is commonly used. For example, a gradient of methanol in water, or a more complex system with acetonitrile.[6]

Procedure:

  • Standard Preparation: Prepare stock solutions of the odd-chain PC standards in chloroform (B151607) or ethanol. Further dilute to working concentrations with the initial mobile phase.

  • Injection: Inject a defined volume of the standard solution onto the HPLC column.

  • Elution: Run a gradient program to separate the PC species.

  • Detection: Monitor the elution profile using an ELSD or UV detector.

Mass Spectrometry Analysis of Odd-Chain PCs

Mass spectrometry provides detailed structural information and is highly sensitive for the detection and quantification of lipids.

Instrumentation:

  • A mass spectrometer with an electrospray ionization (ESI) source, such as a triple quadrupole or Orbitrap instrument.

Procedure:

  • Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.

  • Ionization: Use positive ion mode ESI to generate protonated molecules [M+H]+ or sodium adducts [M+Na]+.

  • MS Scan: Acquire a full scan mass spectrum to identify the molecular ions of the odd-chain PCs.

  • Tandem MS (MS/MS): To confirm the identity, perform MS/MS on the precursor ions. For PCs, a characteristic fragment ion at m/z 184 (the phosphocholine (B91661) headgroup) is observed in positive ion mode. In negative ion mode, fragmentation will yield information about the fatty acyl chains.[7]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological context of odd-chain PCs, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis Standard Odd-Chain PC Standard Dissolution Dissolution in Organic Solvent Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC Injection MS Mass Spectrometry (ESI-MS/MS) Dilution->MS Infusion/Injection Chromatogram Chromatogram Generation HPLC->Chromatogram MassSpectra Mass Spectra Acquisition MS->MassSpectra Quantification Quantification Chromatogram->Quantification MassSpectra->Quantification

Workflow for the analysis of odd-chain PC standards.

Phosphatidylcholines are key players in cellular signaling. While the specific roles of odd-chain PCs are still under investigation, they are presumed to participate in similar pathways as their even-chain counterparts.

PC_Signaling_Pathway Agonist Agonist Receptor Receptor Agonist->Receptor G_Protein G-Protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PLD Phospholipase D G_Protein->PLD PLA2 Phospholipase A2 G_Protein->PLA2 PC Phosphatidylcholine (including Odd-Chain PC) PLC->PC hydrolyzes DAG Diacylglycerol PLC->DAG PLD->PC hydrolyzes PA Phosphatidic Acid PLD->PA PLA2->PC hydrolyzes LPC Lysophosphatidylcholine PLA2->LPC FA Fatty Acid PLA2->FA PKC Protein Kinase C Activation DAG->PKC

Generalized phosphatidylcholine signaling pathways.

Conclusion

The selection of an appropriate odd-chain phosphatidylcholine standard is crucial for the accuracy and reliability of lipidomic studies. While suppliers like Larodan and Avanti Polar Lipids offer high-purity standards, researchers should carefully consider the specific requirements of their analytical methods. The provided experimental protocols and diagrams serve as a foundational guide for the effective use and analysis of these important research tools. As research into the biological roles of odd-chain fatty acids expands, the demand for and application of these standards will undoubtedly continue to grow.

References

A Comparative Guide to Assessing the Purity of 23:0 PC by TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic phospholipids (B1166683) like 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) is a critical step in experimental and product development workflows. The presence of impurities can significantly impact the physicochemical properties of lipid-based formulations and the biological activity in cell-based assays. This guide provides an objective comparison of two common chromatographic techniques for assessing the purity of this compound: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Overview of Analytical Techniques

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that is widely used for the qualitative analysis of lipids.[1][2] It is a simple, cost-effective, and rapid method for separating components of a mixture based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that employs a liquid mobile phase and a stationary phase in a column to separate, identify, and quantify components in a sample.[3] HPLC offers higher resolution, greater sensitivity, and more accurate quantification compared to TLC, making it a preferred method for detailed purity analysis.[4] For non-UV-absorbing compounds like the saturated this compound, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are essential.[5][6][7]

Comparison of Performance

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on polarity on a planar surface.Separation based on polarity (Normal-Phase) or hydrophobicity (Reverse-Phase) in a packed column.
Resolution Lower resolution, potential for overlapping spots.High resolution, capable of separating closely related impurities.
Quantification Semi-quantitative at best (visual estimation or densitometry).Highly quantitative with appropriate detectors (e.g., ELSD, CAD).
Sensitivity Lower sensitivity, typically in the microgram range.High sensitivity, often in the nanogram range.[6][8]
Throughput High, multiple samples can be run simultaneously on a single plate.Lower, samples are analyzed sequentially.
Cost Low initial and operational cost.High initial instrument cost and higher operational costs.
Ease of Use Simple to perform with minimal training.Requires more expertise for method development and operation.
Typical Use Rapid screening, reaction monitoring, qualitative purity checks.Detailed impurity profiling, quality control, and quantitative analysis.

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol for this compound Purity Assessment

1. Sample Preparation:

  • Dissolve this compound in chloroform (B151607) or a chloroform/methanol mixture to a concentration of 1-5 mg/mL.

2. TLC Plate Preparation:

  • Use silica gel 60 TLC plates.

  • Activate the plate by heating at 110°C for 30-60 minutes before use.

3. Sample Application:

  • Spot 1-5 µL of the sample solution onto the TLC plate, about 1.5 cm from the bottom edge.

4. Mobile Phase and Development:

  • A common mobile phase for phospholipids is a mixture of chloroform, methanol, and water. A typical ratio is 65:25:4 (v/v/v).[9]

  • Pour the mobile phase into a TLC chamber lined with filter paper to ensure saturation.

  • Place the TLC plate in the chamber and allow the solvent front to migrate to about 1 cm from the top of the plate.

5. Visualization:

  • Dry the plate thoroughly after development.

  • Visualize the spots using one or more of the following methods:

    • Iodine Vapor: Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots. This method is non-destructive.

    • Phosphomolybdate Spray: Spray the plate with a 10% solution of phosphomolybdic acid in ethanol, followed by heating. Phospholipids will appear as dark blue-green spots on a yellow-green background.

    • Molybdenum Blue Spray: This is a specific stain for phosphorus-containing compounds, which will appear as blue spots.[10]

    • Charring: Spray the plate with a solution of 10% cupric sulfate (B86663) in 8% phosphoric acid and heat at 180°C. All organic compounds will appear as black spots.[10]

6. Purity Assessment:

  • A pure sample of this compound should show a single major spot. The presence of additional spots indicates impurities. The intensity and Rf value of these spots can give a qualitative indication of the impurity levels. A certificate of analysis for a commercial batch of this compound indicates >99% purity as determined by TLC.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity Assessment

1. Sample Preparation:

  • Dissolve this compound in the initial mobile phase solvent to a concentration of 0.1-1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Column:

  • An HPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD or CAD detector.

  • Normal-Phase HPLC: A silica or diol column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separating phospholipids based on the polarity of their head groups.

  • Reverse-Phase HPLC: A C18 column (e.g., 4.6 x 250 mm, 5 µm) can be used to separate phospholipids based on their fatty acid chain length and degree of saturation.[11] For a single species like this compound, this can be useful for identifying impurities with different acyl chains.

3. Mobile Phase and Gradient (Normal-Phase Example):

  • A gradient elution is typically used to separate different phospholipid classes.

  • Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5, v/v/v)

  • Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)

  • A gradient from 100% A to 100% B over 20-30 minutes can effectively separate different phospholipid classes.

4. Detector Settings (ELSD Example):

  • Nebulizer Temperature: 30-40°C

  • Evaporator Temperature: 50-60°C

  • Gas Flow (Nitrogen): 1.5-2.0 L/min

5. Data Analysis:

  • The purity of the this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak.

Workflow Diagrams

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Dissolution (1-5 mg/mL in Chloroform) Spotting Sample Spotting (1-5 µL) SamplePrep->Spotting PlatePrep TLC Plate Activation (Silica Gel 60, 110°C) PlatePrep->Spotting Development Chromatographic Development (e.g., Chloroform/Methanol/Water) Spotting->Development Visualization Spot Visualization (Iodine, Stains, Charring) Development->Visualization Purity Qualitative Purity Assessment (Single Spot vs. Multiple Spots) Visualization->Purity HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Dissolution & Filtration (0.1-1 mg/mL in Mobile Phase) Injection Sample Injection SamplePrep->Injection Separation HPLC Separation (Normal or Reverse Phase) Injection->Separation Detection Detection (ELSD or CAD) Separation->Detection DataAnalysis Data Analysis (Chromatogram Integration) Detection->DataAnalysis Purity Quantitative Purity Assessment (% Peak Area) DataAnalysis->Purity

References

A Comparative Guide to Internal Standards for Quantitative Lipidomics: Focus on 23:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of lipidomics, accurate and precise quantification of lipid species by liquid chromatography-mass spectrometry (LC-MS) is paramount for biomarker discovery, diagnostics, and therapeutic development. The choice of an appropriate internal standard is a critical factor in achieving reliable quantitative data, as it compensates for variations in sample preparation, extraction efficiency, and instrument response. This guide provides an objective comparison of the performance of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) with other common internal standards used in LC-MS-based lipidomics, supported by available experimental data and detailed methodologies.

The Role of 23:0 Phosphatidylcholine as an Internal Standard

This compound is a synthetic, non-endogenous phosphatidylcholine containing two 23-carbon fatty acid chains. Its odd-chain length makes it an ideal internal standard as it is not naturally present in most biological samples, thus avoiding interference with the quantification of endogenous lipids. While specific quantitative performance data for this compound is not extensively published, its structural similarity to endogenous PCs and the well-documented high performance of other odd-chain phospholipids (B1166683) suggest it is a reliable choice for lipid quantification. For instance, studies on other odd-chain PCs, such as 17:0 PC and 19:0 PC, have demonstrated excellent linearity with coefficients of determination (R²) greater than 0.99 over a wide dynamic range.[1] It is therefore reasonable to expect a similar high level of performance from this compound.

Comparison of Internal Standard Performance

The selection of an internal standard is a crucial step in developing a robust quantitative LC-MS assay. The ideal internal standard should mimic the physicochemical properties of the analyte of interest, be absent in the sample matrix, and not interfere with the detection of endogenous lipids.[2] Below is a comparison of this compound with other commonly used internal standards in lipidomics.

Internal StandardTypeLinearity (R²)Dynamic RangeAdvantagesDisadvantages
This compound Odd-Chain Phospholipid> 0.99 (inferred)Wide (inferred)Non-endogenous, structurally similar to PCs.Limited published validation data.
17:0 PC / 19:0 PC Odd-Chain Phospholipid> 0.99[1]WideNon-endogenous, good performance data available.May not be suitable for all lipid classes.
Deuterated PC (e.g., d9-PC) Stable Isotope-Labeled> 0.99Wide"Gold standard", co-elutes with analyte.[3][4]Higher cost, potential for isotopic interference.
Other Non-endogenous Lipids e.g., synthetic plasmalogensVariesVariesSpecific applications.Performance data may be limited.

Experimental Protocols

Accurate and reproducible lipid quantification relies on well-defined experimental procedures. The following sections detail a typical workflow for a lipidomics study using an odd-chain internal standard like this compound.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for extracting a broad range of lipids from biological matrices such as plasma, serum, or cell lysates.[5]

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • Internal Standard solution (e.g., this compound in chloroform/methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Nitrogen gas for evaporation

  • Centrifuge

Procedure:

  • To a clean glass tube, add the biological sample.

  • Add a known amount of the this compound internal standard solution.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to a final volume of 20 times the sample volume.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water).

LC-MS/MS Analysis

This section provides a general LC-MS/MS method suitable for the analysis of phosphatidylcholines and other lipid classes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute lipids based on their polarity.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 - 50°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) for phosphatidylcholines.

  • Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for targeted quantification.

  • Precursor/Product Ions: For this compound, the precursor ion would be the [M+H]⁺ adduct, and a characteristic product ion would be the phosphocholine (B91661) headgroup fragment (m/z 184.07). Specific MRM transitions for endogenous lipids of interest would also be monitored.

  • Collision Energy: Optimized for each specific lipid and internal standard.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows in a typical lipidomics study.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Fig 1. A typical experimental workflow for LC-MS based lipidomics.

G Analyte Endogenous Lipid Extraction Extraction Variability Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Matrix Effects IS->Matrix Instrument Instrument Fluctuation IS->Instrument Extraction->Matrix Matrix->Instrument Analyte_Signal Analyte Signal Instrument->Analyte_Signal IS_Signal IS Signal Instrument->IS_Signal

Fig 2. Rationale for using an internal standard in LC-MS assays.

Conclusion

The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. While specific validation data for the linearity and dynamic range of this compound is not as readily available as for other odd-chain or deuterated phospholipids, its inherent properties as a non-endogenous, structurally similar molecule make it a strong candidate for the accurate quantification of phosphatidylcholines and other lipid classes. The established high performance of other odd-chain PCs provides confidence in its suitability. For the most rigorous quantitative studies, especially those intended for clinical applications, the use of stable isotope-labeled internal standards remains the gold standard. However, for many research applications, this compound and other odd-chain phospholipids offer a reliable and cost-effective alternative. The detailed protocols and workflows provided in this guide serve as a foundation for developing and validating robust LC-MS-based lipidomics assays.

References

A Comparative Guide to the Stability of 23:0 PC and Other Saturated Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipid-based drug delivery systems, the choice of phospholipid is paramount to ensuring the stability and efficacy of the formulation. Saturated phosphatidylcholines (PCs) are favored for their high transition temperatures (Tm) and rigid membrane structures, which contribute to enhanced drug retention and reduced leakage. This guide provides a comprehensive comparison of the stability of 23:0 PC (Dittriacontanoyl-glycero-3-phosphocholine) against other commonly used saturated PCs, supported by available experimental data and detailed methodologies.

Introduction to Saturated Phosphatidylcholine Stability

The stability of a liposomal formulation is a critical determinant of its therapeutic success. It is broadly categorized into physical stability (maintenance of particle size and prevention of aggregation or fusion) and chemical stability (prevention of degradation of lipids and the encapsulated drug). For saturated PCs, stability is primarily influenced by the length and packing of their acyl chains. Longer, fully saturated acyl chains, like those in this compound, lead to stronger van der Waals interactions, resulting in a more ordered and less permeable lipid bilayer. This increased rigidity is directly correlated with a higher phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a liquid-crystalline, more fluid state. Liposomes formulated with lipids that have a Tm well above physiological temperature (37°C) generally exhibit greater stability and slower drug release in vivo.[1][2]

Physical Stability: The Role of Acyl Chain Length and Transition Temperature

The primary indicator of the physical stability of liposomes made from saturated PCs is their phase transition temperature (Tm). A higher Tm is indicative of a more rigid and stable membrane at physiological temperatures. As the length of the saturated acyl chain increases, so does the Tm.

Phosphatidylcholine (PC)AbbreviationAcyl Chain CompositionPhase Transition Temperature (Tm) in °C
DipalmitoylphosphatidylcholineDPPC16:0 / 16:041
DistearoylphosphatidylcholineDSPC18:0 / 18:055
DiarachidoylphosphatidylcholineDAPC20:0 / 20:066
DibehnoylphosphatidylcholineDBPC22:0 / 22:075
Dittriacontanoyl-glycero-3-phosphocholine This compound 23:0 / 23:0 79.5
DilignoceroylphosphatidylcholineDLPC24:0 / 24:080

Data sourced from Avanti Polar Lipids phase transition temperature tables.[3]

Chemical Stability: Hydrolysis and Oxidation

The chemical degradation of phospholipids (B1166683) in a liposomal formulation primarily occurs through two pathways: hydrolysis of the ester bonds and oxidation of the acyl chains.

Oxidation: Unsaturated fatty acid chains are susceptible to oxidation, which can compromise the integrity of the liposome (B1194612). A significant advantage of saturated PCs, including this compound, is their inherent resistance to oxidation due to the absence of double bonds in their acyl chains. This makes them ideal for formulating oxygen-sensitive drugs and for ensuring a long shelf-life of the liposomal product.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This method is widely used for preparing unilamellar liposomes with a defined size distribution.

Materials:

  • This compound and/or other saturated PCs (e.g., DPPC, DSPC)

  • Cholesterol (optional, but recommended for modulating membrane fluidity)

  • Chloroform and Methanol (for lipid dissolution)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Dissolve the desired lipids (e.g., this compound and cholesterol in a 7:3 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the Tm of the lipid with the highest Tm in the mixture (for this compound, this would be above 79.5°C).

  • The resulting suspension of multilamellar vesicles (MLVs) is then extruded multiple times (e.g., 11 passes) through polycarbonate membranes of a defined pore size using a heated extruder to form large unilamellar vesicles (LUVs). The extrusion should also be performed at a temperature above the highest Tm.

Assessment of Liposome Stability: Calcein (B42510) Leakage Assay

This assay measures the leakage of a fluorescent dye, calcein, from the aqueous core of the liposomes, providing an indication of membrane permeability and stability.

Materials:

  • Calcein-encapsulated liposomes

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Triton X-100 solution (for liposome lysis)

  • Fluorometer

Protocol:

  • Prepare liposomes as described above, using a calcein solution (e.g., 50 mM in buffer) as the hydration medium.

  • Remove unencapsulated calcein by size exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Dilute the calcein-loaded liposomes in the assay buffer to a suitable concentration in a cuvette.

  • Monitor the fluorescence intensity of the sample over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. The initial fluorescence (F0) should be low due to self-quenching of the encapsulated calcein.

  • At the end of the experiment, add Triton X-100 to lyse the liposomes and release all the encapsulated calcein, and measure the maximum fluorescence (Fmax).

  • The percentage of calcein leakage at a given time point (t) can be calculated using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence intensity at time t.[9]

Visualizing Key Processes

Phosphatidylcholine Synthesis and Degradation Pathways

The synthesis and breakdown of phosphatidylcholine are central to cellular membrane dynamics and signaling. The following diagram illustrates the key enzymatic pathways.

cluster_synthesis Synthesis (Kennedy Pathway) cluster_degradation Degradation Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine CDP-Choline->PC Cholinephosphotransferase LysoPC Lysophosphatidylcholine (B164491) PC->LysoPC Phospholipase A2 PA Phosphatidic Acid PC->PA Phospholipase D DAG_degrad Diacylglycerol PC->DAG_degrad Phospholipase C DAG Diacylglycerol DAG->PC

Caption: Key enzymatic pathways for phosphatidylcholine synthesis and degradation.

Experimental Workflow for Liposome Stability Assessment

The following diagram outlines the key steps in preparing liposomes and evaluating their stability through a dye leakage assay.

cluster_prep Liposome Preparation cluster_assay Stability Assay start Lipid Dissolution (e.g., this compound in Chloroform) film Thin Film Formation (Rotary Evaporation) start->film hydration Hydration with Dye (e.g., Calcein) film->hydration extrusion Extrusion (e.g., 100 nm membrane) hydration->extrusion purification Purification (Size Exclusion Chromatography) extrusion->purification incubation Incubate Liposomes (e.g., 37°C) purification->incubation Start Assay measurement Fluorescence Measurement (Monitor Leakage over Time) incubation->measurement lysis Liposome Lysis (Add Detergent) measurement->lysis analysis Data Analysis (% Leakage Calculation) lysis->analysis

Caption: Workflow for preparing liposomes and assessing their stability via a dye leakage assay.

The Role of Very-Long-Chain Fatty Acids in Signaling

While the primary role of very-long-chain saturated PCs in drug delivery is structural, the fatty acids themselves can be involved in cellular signaling. Very-long-chain fatty acids (VLCFAs) are known to be essential components of certain cellular lipids, such as sphingolipids, and are involved in various physiological processes.[10][11] In some biological systems, particularly in plants, VLCFAs and their derivatives act as signaling molecules in response to stress.[10][12] In mammalian cells, while the direct signaling roles of free 23:0 fatty acid are not well-defined, the metabolism of phosphatidylcholines is intricately linked to the generation of second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which are key players in numerous signaling cascades.[2][13] The unique physical properties imparted by VLCFAs on membrane microdomains could also indirectly influence the localization and activity of signaling proteins. Further research is needed to elucidate the specific roles of this compound and its metabolites in mammalian cell signaling.

Conclusion

Based on the established relationship between acyl chain length, phase transition temperature, and membrane stability, this compound is predicted to form exceptionally stable liposomes compared to more commonly used saturated PCs like DPPC and DSPC. Its high Tm of 79.5°C suggests significantly reduced membrane permeability and enhanced drug retention at physiological temperatures. The inherent resistance of its saturated acyl chains to oxidation further contributes to its chemical stability. While direct quantitative comparisons of this compound with other saturated PCs are not extensively documented, the available physicochemical data strongly support its potential as a superior lipid component for drug delivery applications requiring maximal stability and prolonged drug release profiles. The provided experimental protocols offer a framework for researchers to conduct their own comparative stability studies and validate the performance of this compound in their specific formulations.

References

Evaluating the Impact of 23:0 PC on Lipid Extraction Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of lipidomics, the accurate quantification of lipids is paramount. The efficiency of lipid extraction from complex biological matrices is a critical factor that can significantly influence the final analytical results. The use of an appropriate internal standard is a cornerstone of reliable lipid quantification, serving to correct for variability throughout the entire experimental workflow, from sample preparation to instrumental analysis. This guide provides an objective comparison of common lipid extraction methodologies and evaluates the role of 1,2-dinervonoyl-sn-glycero-3-phosphocholine (23:0 PC) as an internal standard in assessing and improving the accuracy of these extractions.

The Role of Internal Standards in Lipid Extraction

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. It is added at a known concentration at the beginning of the sample preparation process. By tracking the recovery of the internal standard, researchers can correct for losses that occur during extraction, derivatization, and analysis. Odd-chain phospholipids, such as this compound, are frequently used as internal standards in lipidomics because their long, odd-numbered fatty acid chains make them rare in most biological systems.

Comparison of Lipid Extraction Methods

Several methods are commonly employed for lipid extraction, each with its own advantages and limitations in terms of lipid class coverage and extraction efficiency. The choice of method can significantly impact the final lipid profile. Here, we compare three widely used methods: the Folch, Matyash (MTBE), and Bligh & Dyer methods. The efficiency of these methods can be evaluated by assessing the recovery of various lipid classes, a process where an internal standard like this compound is invaluable.

While direct quantitative studies evaluating the specific impact of this compound on the extraction efficiency of these methods are not abundant, extensive research has been conducted to compare the recovery of different lipid classes using various extraction protocols, often employing a panel of internal standards. The following table summarizes typical recovery efficiencies for major lipid classes across different extraction methods, highlighting the variability that necessitates the use of internal standards.

Lipid ClassFolch Method Recovery (%)Matyash (MTBE) Method Recovery (%)Bligh & Dyer Method Recovery (%)
Phosphatidylcholines (PC)>95~50-110>90
Lysophosphatidylcholines (LPC)>95~50~80
Phosphatidylethanolamines (PE)>95>90>90
Lysophosphatidylethanolamines (LPE)>95~60~80
Triglycerides (TG)>95>90>90
Cholesteryl Esters (CE)>95>90>90
Sphingomyelins (SM)>95Significantly Lower Recovery>90
Acyl Carnitines (AcCar)>95~56Not always reported

Note: The recovery percentages are approximate and can vary depending on the specific biological matrix and experimental conditions. Data is synthesized from multiple studies comparing lipid extraction methods[1][2]. The significantly lower recovery of some polar lipids with the MTBE method can often be compensated for by the use of stable isotope-labeled internal standards added prior to extraction[1].

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible lipidomics research. The following are summarized protocols for the three compared lipid extraction methods. The addition of an internal standard, such as this compound, should occur at the very beginning of the sample preparation process.

Folch Method

The Folch method is a classic biphasic liquid-liquid extraction technique.

  • Homogenization : Homogenize the tissue sample (e.g., 2 mg wet tissue) in a chloroform (B151607)/methanol (B129727) mixture (2:1, v/v) containing the internal standard (e.g., 2.5 mL of a this compound solution of known concentration)[1].

  • Incubation : Shake the mixture for 1 hour at 4°C[1].

  • Phase Separation : Add water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3[1].

  • Centrifugation : Centrifuge the sample at 17,500 x g for 5 minutes at 4°C to separate the phases[1].

  • Collection : Collect the lower organic phase (chloroform layer) containing the lipids[1].

  • Drying : Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., by LC-MS).

Matyash (MTBE) Method

This method replaces the hazardous chloroform with the less toxic methyl-tert-butyl ether (MTBE).

  • Homogenization : Homogenize the sample in methanol containing the internal standard[1].

  • Addition of MTBE : Add MTBE and vortex the mixture.

  • Incubation : Shake the mixture for a defined period (e.g., 1 hour at room temperature).

  • Phase Separation : Add water to induce phase separation.

  • Centrifugation : Centrifuge to separate the phases.

  • Collection : Collect the upper organic phase (MTBE layer)[1].

  • Drying and Reconstitution : Dry the collected phase and reconstitute for analysis.

Bligh & Dyer Method

The Bligh & Dyer method is another widely used biphasic extraction technique, particularly suitable for samples with high water content.

  • Homogenization : Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v) containing the internal standard.

  • Addition of Chloroform and Water : Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9.

  • Vortexing and Centrifugation : Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collection : Collect the lower chloroform phase containing the lipids.

  • Drying and Reconstitution : Dry the collected phase and reconstitute for analysis.

Visualizing the Lipidomics Workflow

The following diagram illustrates a general workflow for a lipidomics experiment, emphasizing the critical point of internal standard addition.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Tissue, Plasma, etc.) IS_Addition Addition of Internal Standard (e.g., this compound) Sample->IS_Addition Extraction Lipid Extraction (Folch, Matyash, etc.) IS_Addition->Extraction Phase_Separation Phase Separation & Collection of Organic Layer Extraction->Phase_Separation Drying Drying of Extract Phase_Separation->Drying Reconstitution Reconstitution in Analysis Solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Lipid Quantification Normalization->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A generalized workflow for lipidomics analysis.

Logical Framework for Evaluating Extraction Efficiency

The decision-making process for selecting an appropriate extraction method and validating its efficiency with an internal standard can be visualized as follows.

Evaluation_Logic Define_Lipids Define Target Lipid Classes Select_Method Select Extraction Method (e.g., Folch, Matyash) Define_Lipids->Select_Method Select_IS Select Internal Standard (e.g., this compound) Define_Lipids->Select_IS Spike_Sample Spike Sample with IS Select_Method->Spike_Sample Select_IS->Spike_Sample Perform_Extraction Perform Lipid Extraction Spike_Sample->Perform_Extraction Analyze_Sample Analyze by LC-MS/MS Perform_Extraction->Analyze_Sample Calculate_Recovery Calculate % Recovery of IS Analyze_Sample->Calculate_Recovery Decision Is Recovery Acceptable? Calculate_Recovery->Decision Optimize Optimize Extraction Protocol Decision->Optimize No Proceed Proceed with Quantification Decision->Proceed Yes Optimize->Select_Method

Caption: Logic for extraction method validation.

References

A Comparative Guide to the Quantification of 23:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of 23:0 Phosphatidylcholine (23:0 PC), a saturated diacyl-phosphatidylcholine used as an internal standard in lipidomics and for the preparation of liposomes.[1][2] The selection of an appropriate quantification method is critical for ensuring the accuracy and reliability of experimental data in research and drug development. This document summarizes key performance metrics and detailed experimental protocols for several common analytical techniques, supported by published experimental data.

Overview of Quantification Methods

The quantification of phosphatidylcholines (PCs) can be achieved through a variety of analytical techniques, each with its own set of advantages and limitations. The most prevalent methods include liquid chromatography coupled with mass spectrometry (LC-MS/MS), high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD), and Fourier-transform infrared (FT-IR) spectroscopy. While less common for routine quantification, Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also play roles in the analysis of phospholipids.[3][4]

Comparative Performance Data

The following table summarizes the quantitative performance of different analytical methods for the analysis of phosphatidylcholines, based on data from various studies. It is important to note that these values are often specific to the experimental conditions and the particular PC species analyzed in the cited studies, but they provide a valuable benchmark for what can be expected for a saturated PC like this compound.

MethodAnalyte(s)Linearity (r²)LODLOQAccuracy (% Recovery)Precision (%RSD)Reference(s)
UPLC-MS/MS Various PC species0.9895–0.9973-5 fmol/injection83.04–94.25%0.16–4.82%[1][5]
HPLC-ELSD Soy PC species>0.9997.26 µg/mL22 µg/mL99.26%<2%[6]
HPLC-ELSD PC, LPC, FFA0.9991 (PC)0.04 µg (LPC, FFA)0.1 µg (LPC, FFA)~97% (mass balance)-[7]
FT-IR PC in Krill Oil>0.9880.35–3.29%-97.90–100.33%0.90–2.31%[3]
RP-HPLC-UV Soy PC species>0.99 (for individual peaks)7.26 µg/mL22 µg/mL99.26%<2%[6]

Experimental Workflows and Methodologies

Experimental Workflow for Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of this compound quantification across different analytical platforms.

Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Quantitative Analysis cluster_validation Data Analysis & Validation Standard This compound Standard StockSolution Stock Solution Preparation Standard->StockSolution SpikedSamples Preparation of Spiked Samples (e.g., in plasma or surrogate matrix) StockSolution->SpikedSamples Folch Folch Extraction (Chloroform:Methanol) SpikedSamples->Folch Sample Aliquot BlighDyer Bligh & Dyer Extraction (Chloroform:Methanol:Water) SpikedSamples->BlighDyer Sample Aliquot FTIR FT-IR SpikedSamples->FTIR Direct Analysis or simple dilution Other Other Methods (e.g., HPLC-UV, NMR) SpikedSamples->Other Appropriate preparation LCMS LC-MS/MS Folch->LCMS HPLCElsd HPLC-ELSD Folch->HPLCElsd BlighDyer->LCMS BlighDyer->HPLCElsd Quantification Quantification (Calibration Curves) LCMS->Quantification HPLCElsd->Quantification FTIR->Quantification Other->Quantification Comparison Comparison of Results (Accuracy, Precision, Linearity, LOD, LOQ) Quantification->Comparison Conclusion Method Performance Evaluation Comparison->Conclusion Lipidomics_Quantification_Logic cluster_experiment Experimental Design cluster_sample_proc Sample Processing cluster_analysis_quant Analysis & Quantification cluster_interpretation Data Interpretation BiologicalSample Biological Sample (e.g., Plasma, Tissue) Spiking Spiking of Internal Standard (e.g., this compound) BiologicalSample->Spiking Hypothesis Scientific Hypothesis Hypothesis->BiologicalSample BiologicalInterpretation Biological Interpretation & Conclusion Hypothesis->BiologicalInterpretation Extraction Lipid Extraction Spiking->Extraction InstrumentalAnalysis Instrumental Analysis (LC-MS/MS, HPLC-ELSD, etc.) Extraction->InstrumentalAnalysis RawData Raw Data Acquisition InstrumentalAnalysis->RawData Quantification Quantification using Calibration Curve RawData->Quantification LipidConcentrations Absolute Lipid Concentrations Quantification->LipidConcentrations StatisticalAnalysis Statistical Analysis LipidConcentrations->StatisticalAnalysis StatisticalAnalysis->BiologicalInterpretation

References

The Justification for 23:0 PC as an Internal Standard in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive comparison of 1,2-ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC) with other common internal standards, supported by experimental data and detailed protocols for its application in various biological matrices.

The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, sample loss, and instrument response. This compound, a phosphatidylcholine with two 23-carbon fatty acyl chains, is a popular choice due to its structural similarity to endogenous even-chain phospholipids (B1166683) and its low natural abundance in most biological systems.

Comparison of Internal Standard Strategies

The primary alternatives to odd-chain lipid standards like this compound are stable isotope-labeled (SIL) standards, such as deuterated or ¹³C-labeled lipids. Each approach presents distinct advantages and disadvantages.

Parameter This compound (Odd-Chain Standard) Deuterated/¹³C-Labeled PC Standards
Principle A non-endogenous, odd-chain lipid that is structurally similar to the analytes of interest.An isotopically labeled version of an endogenous lipid, chemically identical but with a different mass.
Advantages - Cost-effective and commercially available.- Structurally representative of the phosphatidylcholine class.- Generally low to negligible endogenous presence in many common biological matrices.[1]- Considered the "gold standard" for accuracy as they co-elute with and have nearly identical physicochemical properties to the analyte, providing the best correction for matrix effects.[2][3]- Can correct for analyte-specific variations.
Disadvantages - May not perfectly co-elute with all PC species, potentially leading to differential matrix effects.- Ionization efficiency may differ from endogenous PCs with varying acyl chain lengths and degrees of unsaturation.- While rare, endogenous presence in certain specific samples cannot be entirely ruled out.- Significantly more expensive than odd-chain standards.- Not commercially available for every lipid species of interest.- Deuterated standards may exhibit a slight chromatographic shift (isotope effect) compared to the native analyte.[2]
Typical Use Case Broad, class-specific quantification of phosphatidylcholines in large-scale or budget-conscious studies.Targeted, highly accurate quantification of specific phosphatidylcholine species, especially in clinical or validation studies.

Performance Data Summary

While direct head-to-head comparisons of this compound with a comprehensive set of deuterated standards across multiple matrices are not extensively published, the general performance characteristics can be inferred from studies validating lipidomics methods.

Biological Matrix Internal Standard Type Key Performance Metrics Reference
Human Plasma Odd-Chain Lipids (including PC 23:0/23:0)Linearity: Not explicitly stated for this compound, but the overall method showed good linearity for analytes.Precision: Method validated following FDA guidelines, implying acceptable precision.--INVALID-LINK--[1]
Cells (H1299 Lung Cancer) Lipid Class Mix (including this compound)Recovery: Yields for fatty acid methyl esters (FAMEs) from all lipid classes were 92–101% in the presence of cellular matrix.--INVALID-LINK--[4]
Various Tissues (Rat) Odd-Chain Lipid MixReproducibility: Method demonstrated good reproducibility for lipid quantification across different tissues.--INVALID-LINK--[5]

Note: The performance of any internal standard is highly dependent on the specific experimental conditions, including the extraction method, chromatographic separation, and mass spectrometer used.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the use of this compound as an internal standard in plasma and cultured cells.

Protocol 1: Lipid Extraction from Plasma using this compound

This protocol is adapted from a method for the analysis of sphingolipids and phospholipids in human plasma.[1]

1. Reagent Preparation:

  • Internal Standard (IS) Solution: Prepare a stock solution of this compound in a 1:1 (v/v) mixture of chloroform (B151607):methanol. Further dilute to a working concentration (e.g., 200 nM) in the extraction solvent.
  • Extraction Solvent: Methanol/Chloroform (2:1, v/v) containing 0.1% trifluoroacetic acid (TFA).

2. Sample Preparation:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
  • Add a known volume of the this compound internal standard working solution.
  • Add 1 mL of the extraction solvent.
  • Vortex for 30 seconds.

3. Phase Separation:

  • Add 250 µL of chloroform and 250 µL of water to induce phase separation.
  • Vortex thoroughly after each addition.
  • Centrifuge at 3,500 x g for 15 minutes at room temperature.

4. Lipid Extract Collection:

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
  • Dry the lipid extract under a stream of nitrogen.
  • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of mobile phase).

Protocol 2: Fatty Acid Analysis from Cultured Cells using a this compound-Containing Standard Mix

This protocol is based on a method for the analysis of fatty acids and cholesterol in cultured cells.[4]

1. Reagent Preparation:

  • Internal Standard (IS) Mix: Prepare a solution containing this compound and other odd-chain or deuterated standards in toluene (B28343). The exact composition will depend on the analytes of interest.
  • Derivatization Reagent: 3 N methanolic HCl.
  • Neutralization Solution: 0.66 M aqueous sodium carbonate (Na₂CO₃).
  • Extraction Solvent: n-hexane.

2. Cell Harvesting and Lysis:

  • Wash cultured cells (e.g., 1-5 x 10⁶ cells) with ice-cold phosphate-buffered saline (PBS).
  • Pellet the cells by centrifugation.
  • Add the internal standard mix directly to the cell pellet.

3. Derivatization (In Situ Methanolysis):

  • Add 1 mL of 3 N methanolic HCl to the cell pellet containing the internal standard.
  • Incubate at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).
  • Cool the samples to room temperature.

4. Extraction:

  • Add 1.25 mL of the neutralization solution.
  • Add 1 mL of n-hexane, vortex thoroughly, and centrifuge at 2,000 x g for 5 minutes.
  • Collect the upper organic (n-hexane) layer.
  • Repeat the n-hexane extraction and combine the organic layers.

5. Sample Concentration and Analysis:

  • Evaporate the combined organic layers to dryness under nitrogen.
  • Reconstitute the dried FAMEs in a small volume of toluene (e.g., 75 µL) for GC-MS or LC-MS analysis.

Visualizations

Justification Pathway for this compound Selection

G A Need for Accurate Lipid Quantification B Internal Standard (IS) Required A->B C Choice of IS: Odd-Chain vs. Stable Isotope-Labeled (SIL) B->C D This compound (Odd-Chain) C->D E Deuterated/¹³C-Labeled PC (SIL) C->E F Justification for this compound D->F J Considerations/Limitations D->J G Cost-Effective & Available F->G Economic Feasibility H Structurally Representative of PC Class F->H Broad Applicability I Low Endogenous Abundance F->I Minimizes Interference K Potential for Differential Matrix Effects J->K L Ionization Efficiency Variation J->L

Caption: Logical flow for selecting this compound as an internal standard.

General Experimental Workflow for Lipidomics

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Biological Matrix (Plasma, Cells, Tissue) B Spike with This compound IS A->B C Lipid Extraction (e.g., Folch, MTBE) B->C D Dry & Reconstitute C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Peak Integration F->G H Normalization to this compound G->H I Quantification H->I

Caption: Standard workflow for lipid analysis using an internal standard.

Conclusion

1,2-ditricosanoyl-sn-glycero-3-phosphocholine (this compound) serves as a robust and cost-effective internal standard for the quantification of phosphatidylcholines in a variety of biological matrices. Its structural similarity to endogenous lipids and low natural abundance make it a suitable choice for correcting analytical variability. While stable isotope-labeled standards offer the highest level of accuracy for targeted studies, this compound provides a reliable and practical alternative for broader, class-specific lipidomic profiling. The selection of the most appropriate internal standard will ultimately depend on the specific research question, the required level of quantitative accuracy, and budgetary considerations. The protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

Safety Operating Guide

Navigating the Disposal of 23:0 Phosphatidylcholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

At the forefront of any disposal procedure is the consultation with your institution's Environmental Health and Safety (EHS) department. EHS guidelines are tailored to local regulations and the specific facilities of your organization, making them the primary source for disposal protocols.

General Disposal Procedures

When handling 23:0 PC waste, always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. The following steps outline a general procedure for managing the disposal of this compound waste:

  • Waste Identification and Segregation :

    • Solid Waste : Collect unused or expired solid this compound in a designated, clearly labeled, and sealed container. This container should be marked as "Hazardous Chemical Waste" or as otherwise specified by your institution. Avoid mixing with other chemical waste unless explicitly permitted by your EHS department.

    • Liquid Waste : For solutions of this compound, such as those dissolved in organic solvents, use a designated, leak-proof, and chemically compatible container. The container should be labeled appropriately, for instance, "Hazardous Waste: Chlorinated Solvents" or "Hazardous Waste: Non-halogenated Solvents," depending on the solvent used. Never mix incompatible waste streams.

    • Contaminated Materials : Any labware, such as pipette tips, tubes, and gloves, that has come into contact with this compound should be disposed of in a designated solid waste container. If your institution classifies this compound as hazardous, these materials must be treated as hazardous waste.

  • Labeling and Storage :

    • All waste containers must be accurately and clearly labeled. The label should include the full chemical name ("1,2-ditricosanoyl-sn-glycero-3-phosphocholine" or "this compound"), the CAS number (106798-63-4), and an indication of the primary hazard(s).

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and have secondary containment to mitigate spills.

  • Arranging for Disposal :

    • When a waste container is approximately 90% full, contact your institution's EHS department to schedule a waste pickup. Do not let waste accumulate in the laboratory for extended periods.

Quantitative Waste Management

To facilitate proper waste segregation and management, laboratories often categorize chemical waste based on its physical and chemical properties. The following table provides a general framework for such categorization.

Waste CategoryDescriptionExamples
Halogenated Solvents Organic solvents containing fluorine, chlorine, bromine, or iodine.Chloroform, Dichloromethane
Non-Halogenated Solvents Organic solvents that do not contain halogens.Ethanol, Methanol, Acetone, Hexanes
Aqueous Waste Water-based solutions. The pH should be neutralized to between 5.5 and 10.5 before disposal if possible.Buffer solutions, Dilute acid and base solutions
Solid Chemical Waste Solid chemical reagents, reaction byproducts, and contaminated consumables.Unused this compound, contaminated filter paper
Sharps Waste Needles, scalpels, and other items that can puncture skin.Contaminated and uncontaminated sharps

Disposal Workflow

The logical flow for determining the correct disposal path for a chemical like this compound is crucial for laboratory safety. The following diagram illustrates this decision-making process.

start Start: Chemical Waste Generation (e.g., this compound) consult_sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->consult_sds sds_available Disposal Instructions Available? consult_sds->sds_available follow_sds Follow SDS-Specific Disposal Protocol sds_available->follow_sds Yes no_sds_info Consult Institutional EHS Guidelines and Local Regulations sds_available->no_sds_info No segregate Segregate Waste into Labeled, Compatible Containers follow_sds->segregate determine_hazards Determine Waste Hazards (Solid, Liquid, Contaminated) no_sds_info->determine_hazards determine_hazards->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage pickup Request Waste Pickup from EHS storage->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of laboratory chemical waste.

By adhering to these general procedures and, most importantly, your institution-specific EHS guidelines, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental responsibility within your research environment.

Comprehensive Safety and Handling Guide for 23:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling chemical compounds like 23:0 PC (1,2-ditricosanoyl-sn-glycero-3-phosphocholine). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance in a laboratory setting.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using, as the solvent can significantly alter the hazard profile. For instance, this compound dissolved in chloroform (B151607) presents a higher risk and requires more stringent protective measures.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesLaboratory coatNot generally required if handled in a well-ventilated area.
Handling Solutions (e.g., in Chloroform) Chemical splash goggles or face shieldChemical-resistant gloves (e.g., Viton®, butyl rubber for chloroform)Chemical-resistant laboratory coat or apronRequired. Use in a certified chemical fume hood.
General Laboratory Use Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot generally required if handled in a well-ventilated area.

II. Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan ensures that this compound is handled safely and consistently.

1. Pre-Handling Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet provided by the supplier.

  • Assemble PPE: Put on all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered. If working with a solution in a volatile solvent, ensure the fume hood is functioning correctly.

  • Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

2. Handling the Compound:

  • Weighing (Solid Form):

    • Handle the solid with care to avoid generating dust.

    • If possible, weigh the compound directly into the reaction vessel or a suitable container.

  • Handling Solutions:

    • When working with this compound in a solvent like chloroform, all manipulations should be performed within a certified chemical fume hood to avoid inhalation of hazardous vapors.

    • Use appropriate glassware and ensure it is free of cracks or defects.

    • Use a calibrated pipette or syringe for transferring solutions.

3. Post-Handling Procedures:

  • Decontamination: Clean all work surfaces and equipment with an appropriate solvent.

  • Container Sealing: Securely seal all containers of this compound.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by any disposable apron, then eye protection, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

III. Emergency and Disposal Plan

Preparedness for accidents is a critical component of laboratory safety.

Spill Response:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with appropriate absorbent material to contain and clean up the spill.

    • Place all cleanup materials in a sealed, labeled hazardous waste container.

    • Wipe the area with a suitable solvent to ensure complete decontamination.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the affected area.

    • Allow trained emergency responders to handle the cleanup.

Disposal:

  • Waste Characterization: All waste containing this compound must be treated as chemical waste. If dissolved in a hazardous solvent, it must be disposed of as hazardous waste.

  • Containerization: Collect all waste in a properly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's EHS office for specific disposal procedures.

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

A 1. Pre-Handling: - Review SDS - Don PPE - Prepare Workspace B 2. Handling: - Weighing (Solid) - Solution Prep (in Fume Hood) A->B Proceed with Caution C 3. Post-Handling: - Decontaminate - Seal Containers - Doff PPE - Wash Hands B->C Experiment Complete F Spill Occurs B->F Accident D 4. Disposal: - Collect Waste - Label Container - Follow EHS Guidelines C->D Generate Waste E Emergency Procedure F->E Activate

Caption: Workflow for Safe Handling of this compound.

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